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5-Bromo-2-fluoro-4-methylsulfonylaniline Documentation Hub

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  • Product: 5-Bromo-2-fluoro-4-methylsulfonylaniline
  • CAS: 1020722-18-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-fluoro-4-(methylsulfonyl)aniline in Targeted Drug Discovery

Introduction: The Strategic Value of Poly-Substitution In the landscape of modern medicinal chemistry, poly-substituted anilines serve as foundational building blocks for targeted therapies. Specifically, 5-bromo-2-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Poly-Substitution

In the landscape of modern medicinal chemistry, poly-substituted anilines serve as foundational building blocks for targeted therapies. Specifically, 5-bromo-2-fluoro-4-(methylsulfonyl)aniline (CAS: 1020722-18-2) represents a highly specialized, privileged scaffold[1]. The strategic placement of its functional groups allows it to act as a versatile hub in the synthesis of advanced enzyme modulators, particularly in the development of Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune diseases[2], Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for metabolic disorders[3], and various other kinase-targeted libraries[4].

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic system of electronic and steric effects. Understanding the causality behind its physicochemical properties is critical for designing robust, scalable synthetic workflows.

Structural and Physicochemical Profiling

The behavior of 5-bromo-2-fluoro-4-(methylsulfonyl)aniline in both biological systems and synthetic reactors is dictated by the push-pull dynamics of its substituents.

  • Ortho-Fluoro Group: Imparts significant metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the ortho position. Sterically, it helps lock the conformation of the aniline when bound to a kinase hinge region[4].

  • Para-Methylsulfonyl Group: Acts as a potent hydrogen bond acceptor, frequently interacting with conserved water molecules or backbone amides within kinase binding pockets[4].

  • Meta-Bromo Group: Serves as a latent, orthogonal synthetic handle. It allows chemists to "grow" the molecule via transition-metal catalyzed cross-coupling, extending the drug candidate into solvent-exposed regions to tune selectivity and solubility.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, synthesizing both empirical database metrics and predictive molecular profiling essential for drug development[1].

PropertyValueMechanistic Causality / Relevance
Chemical Name 5-Bromo-2-fluoro-4-(methylsulfonyl)anilineStandard IUPAC nomenclature defining exact substitution geometry.
CAS Number 1020722-18-2Unique registry identifier for procurement and tracking[1].
Molecular Formula C₇H₇BrFNO₂SDictates the exact mass (266.9365 Da for ⁷⁹Br), critical for MS validation.
Molecular Weight 268.10 g/mol Optimal low-MW starting material for fragment-based drug design.
Predicted pKa (Amine) ~0.5 – 1.5Severely depressed basicity due to the strong -I and -M effects of the substituents.
Predicted LogP ~1.8 – 2.2Balanced lipophilicity; the polar SO₂CH₃ lowers LogP, while Br increases it.
Topological Polar Surface Area 68.3 ŲFavorable for oral bioavailability; driven by the sulfonyl and primary amine groups.

Synthetic & Functional Divergence

Because the primary amine is electronically deactivated by the cumulative electron-withdrawing effects of the sulfonyl, fluoro, and bromo groups, it is an exceptionally poor nucleophile. Classical Nucleophilic Aromatic Substitution (SNAr) is often ineffective. This necessitates a specific, catalyst-driven approach to functionalize the molecule orthogonally.

G Core 5-Bromo-2-fluoro-4-(methylsulfonyl)aniline CAS: 1020722-18-2 NH2_Rxn Buchwald-Hartwig Amination (NH2 Functionalization) Core->NH2_Rxn Step 1: Catalyst-Driven KinaseCore Attachment to Kinase Hinge Binder (e.g., Purine, Pyrimidine) NH2_Rxn->KinaseCore Br_Rxn Suzuki-Miyaura Coupling (C-Br Functionalization) SolventExt Extension into Solvent Pocket (Biaryl Formation) Br_Rxn->SolventExt KinaseCore->Br_Rxn Step 2: Orthogonal Coupling DrugCandidate Advanced Inhibitor Candidate (e.g., TYK2, Brk, JAK) SolventExt->DrugCandidate

Fig 1: Divergent synthetic pathways of 5-Bromo-2-fluoro-4-(methylsulfonyl)aniline.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . By leveraging the distinct isotopic signature of the bromine atom, researchers can unequivocally track the success of each orthogonal transformation using standard LC-MS workflows.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Anchor the deactivated aniline nitrogen to a primary heterocyclic core (e.g., a chloropyrimidine) without prematurely reacting the C-Br bond[2]. Causality: The depleted nucleophilicity of the NH₂ requires a highly active Pd catalyst and a bulky, electron-rich ligand (like BrettPhos) to facilitate reductive elimination while sterically hindering the oxidative addition into the C-Br bond.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the heteroaryl chloride core (1.0 eq), 5-bromo-2-fluoro-4-(methylsulfonyl)aniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration) that has been rigorously degassed via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and palladium black, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. The target product mass must exhibit the classic 1:1 isotopic doublet characteristic of a single bromine atom (M and M+2 peaks separated by 2 Da). If this doublet is absent, it indicates premature oxidative addition into the C-Br bond, signaling a need to lower the reaction temperature or switch to a more sterically demanding ligand.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Utilize the latent 5-bromo handle to install a biaryl or heteroaryl extension, pushing the molecule into the solvent-exposed region of the target protein. Causality: With the amine safely functionalized, the C-Br bond is now the most reactive site for oxidative addition by a standard Pd(II) precatalyst.

  • Preparation: To a microwave vial, add the brominated intermediate from Protocol A (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H₂O. The presence of water is critical to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.

  • Reaction: Seal the vial and heat in a microwave reactor at 100 °C for 45 minutes.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

  • Self-Validation Checkpoint (LC-MS): Post-reaction LC-MS should reveal the complete disappearance of the M/M+2 isotopic doublet. It must be replaced by a single dominant mass peak corresponding to the cross-coupled product. A shift in retention time (typically longer, reflecting the increased lipophilicity of the new biaryl system) further validates the transformation.

References

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Exploratory

A Technical Guide to the Structure Elucidation of 5-Bromo-2-fluoro-4-methylsulfonylaniline

Abstract This comprehensive technical guide details the systematic process for the structural elucidation of 5-Bromo-2-fluoro-4-methylsulfonylaniline, a compound of interest for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details the systematic process for the structural elucidation of 5-Bromo-2-fluoro-4-methylsulfonylaniline, a compound of interest for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the application and interpretation of various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal methods, this guide establishes a self-validating workflow for the unambiguous confirmation of the compound's molecular structure. Detailed, field-tested protocols and data interpretation strategies are presented to serve as a practical resource for scientists engaged in small molecule characterization.

Introduction

5-Bromo-2-fluoro-4-methylsulfonylaniline is a substituted aromatic amine. Halogenated and sulfonated anilines are important pharmacophores and versatile building blocks in medicinal chemistry and materials science.[1][2] The precise arrangement of the bromo, fluoro, methylsulfonyl, and amino substituents on the aniline ring dictates the molecule's physicochemical properties and its potential interactions in a biological system. Therefore, unambiguous confirmation of its structure is a critical first step in any research or development endeavor.

The structure elucidation of an organic molecule is a systematic process of piecing together molecular fragments and confirming connectivity through a suite of analytical techniques.[3][4] While modern instrumentation provides a wealth of data, the true expertise lies in the rational selection of experiments and the logical integration of their results to form a single, coherent structural hypothesis. This guide will walk through this process, explaining not just the "what" but the "why" behind each analytical choice.

Predicted Structure and Analytical Strategy

Based on the IUPAC name, the predicted structure of the target compound is as follows:

Structure: 5-Bromo-2-fluoro-4-methylsulfonylaniline Molecular Formula: C₇H₇BrFNO₂S Molecular Weight: 268.10 g/mol

Our analytical workflow is designed to confirm this structure by systematically probing different aspects of the molecule. We will employ a multi-technique approach to ensure the final structure is validated by several independent lines of evidence.

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subgraph "cluster_0" { label="Initial Analysis"; style="filled"; color="#F1F3F4"; "MS" [label="Mass Spectrometry\n(Molecular Formula)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IR" [label="Infrared Spectroscopy\n(Functional Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="Core Structure Determination"; style="filled"; color="#F1F3F4"; "1H_NMR" [label="¹H NMR\n(Proton Environment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "13C_NMR" [label="¹³C NMR\n(Carbon Backbone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "19F_NMR" [label="¹⁹F NMR\n(Fluorine Presence)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Unambiguous Connectivity"; style="filled"; color="#F1F3F4"; "2D_NMR" [label="2D NMR (COSY, HSQC, HMBC)\n(Atom Connectivity)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_3" { label="Final Confirmation"; style="filled"; color="#F1F3F4"; "Confirmation" [label="Integrated Data Analysis &\nStructure Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"MS" -> "1H_NMR"; "IR" -> "1H_NMR"; "1H_NMR" -> "13C_NMR" -> "19F_NMR" -> "2D_NMR" -> "Confirmation"; } "Workflow for Structure Elucidation"

Mass Spectrometry (MS)

Mass spectrometry is a foundational technique used to determine the molecular weight and elemental composition of a molecule.[3] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine.

Expected High-Resolution MS Data: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

  • Expected [M+H]⁺: 268.9539 (for ⁷⁹Br) and 270.9518 (for ⁸¹Br)

  • Rationale: The presence of a single bromine atom will result in two major peaks in the mass spectrum of nearly equal intensity (the natural abundance of ⁷⁹Br is 50.69% and ⁸¹Br is 49.31%), separated by two mass units.[5][6] This M/M+2 pattern is a definitive indicator for the presence of bromine.[7]

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) can provide structural information through fragmentation.

  • Expected Fragmentation:

    • Loss of the methyl group (•CH₃) from the sulfonyl moiety.

    • Loss of the entire methylsulfonyl group (•SO₂CH₃).

    • Formation of a stable bromobenzoyl-type cation through rearrangement and cleavage.

The observation of bromide anions (Br⁻, m/z 79 and 81) can be a highly selective method for detecting brominated aromatic compounds, especially when using techniques like negative chemical ionization (NCI) mass spectrometry.[8][9]

Ion Expected m/z Interpretation
[M]⁺268 / 270Molecular ion peak with characteristic 1:1 bromine isotope pattern.
[M-CH₃]⁺253 / 255Loss of a methyl radical from the sulfonyl group.
[M-SO₂CH₃]⁺189 / 191Loss of the methylsulfonyl radical.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3300N-H stretch (doublet)Primary Amine (-NH₂)
1620 - 1580N-H bendPrimary Amine (-NH₂)
1325 - 1290S=O asymmetric stretchSulfonyl (SO₂)
1160 - 1120S=O symmetric stretchSulfonyl (SO₂)
1250 - 1100C-F stretchAryl-Fluoride
1500 - 1400C=C stretchAromatic Ring
690 - 515C-Br stretchAryl-Bromide
  • Causality: The presence of a doublet in the 3450-3300 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching of the N-H bonds in a primary amine. Strong absorption bands for the sulfonyl group (S=O stretches) are also expected and are highly diagnostic.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[13] For this particular structure, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments will be required for an unambiguous assignment.

¹H NMR Spectroscopy

¹H NMR provides information about the number, environment, and connectivity of protons in a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Proposed Assignment Rationale
~ 7.5Singlet1HH-6Deshielded by adjacent electron-withdrawing Br and SO₂ groups. Expected to be a singlet due to no adjacent protons.
~ 6.8Singlet1HH-3Shielded relative to H-6. Influenced by the ortho-amino group (electron-donating) and the fluorine.
~ 4.5Broad Singlet2H-NH₂The chemical shift of amine protons can vary and they often appear as a broad signal.
~ 3.1Singlet3H-SO₂CH₃Protons on a methyl group attached to a sulfonyl group are typically found in this downfield region.
¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Proposed Assignment Rationale
~ 155 (d, ¹JCF ≈ 245 Hz)C-2Directly attached to fluorine, resulting in a large one-bond coupling constant (¹JCF) and significant downfield shift.
~ 145 (d, ²JCF ≈ 15 Hz)C-1Attached to the amino group and coupled to the fluorine two bonds away (²JCF).
~ 138C-6Aromatic carbon deshielded by adjacent bromine.
~ 130C-4Attached to the strongly electron-withdrawing sulfonyl group.
~ 115 (d, ²JCF ≈ 20 Hz)C-3Aromatic carbon ortho to fluorine, showing a two-bond coupling.
~ 110 (d, ³JCF ≈ 5 Hz)C-5Attached to bromine and coupled to fluorine three bonds away.
~ 45-SO₂CH₃Methyl carbon attached to the sulfonyl group.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that confirms the presence and electronic environment of fluorine atoms.

  • Expected Signal: A single resonance is expected.

  • Rationale: As there are no adjacent protons or other fluorine atoms, the signal should appear as a singlet. Its chemical shift will be indicative of the electronic environment created by the adjacent amino and sulfonyl groups.

2D NMR for Unambiguous Assignment

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the exact placement of substituents by establishing through-bond correlations between nuclei.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals at ~7.5 ppm and ~6.8 ppm to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

dot graph "hmbc_correlations" { layout="neato"; node [shape="plaintext", fontname="Helvetica", fontsize="10"]; edge [penwidth="1.0", color="#EA4335", arrowhead="vee", arrowsize="0.7"];

// Define node for the aromatic ring structure mol [label=<

>];

// Define nodes for protons and carbons H6 [pos="1.5,0.8!", label="H-6"]; H3 [pos="-1.5,0.8!", label="H-3"]; CH3 [pos="0,-2.5!", label="SO₂CH₃ (H)"];

C1 [pos="-1.2,-0.5!", label="C-1 (NH₂)"]; C2 [pos="-1.2,0.5!", label="C-2 (F)"]; C4 [pos="0,-1.5!", label="C-4 (SO₂)"]; C5 [pos="1.2,-0.5!", label="C-5 (Br)"]; C_CH3 [pos="0.8,-2.5!", label="SO₂CH₃ (C)"];

// HMBC Correlations H6 -> C4; H6 -> C5; H3 -> C1; H3 -> C2; H3 -> C5; CH3 -> C4; } "Key HMBC correlations for structural confirmation"

Key Expected HMBC Correlations:

  • The protons of the methylsulfonyl group (~3.1 ppm) should show a correlation to the carbon at the C-4 position (~130 ppm). This is the most critical correlation, as it definitively places the sulfonyl group.

  • The aromatic proton H-6 (~7.5 ppm) should show correlations to C-4 and C-5.

  • The aromatic proton H-3 (~6.8 ppm) should show correlations to C-1, C-2, and C-5.

The collective pattern of these long-range correlations provides an interlocking web of evidence that confirms the proposed substitution pattern, leaving no ambiguity.

Experimental Protocols

The following are generalized, field-proven protocols. Instrument parameters may require optimization.

NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition:

    • Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C spectrum. A proton-decoupled experiment is standard.

    • Acquire ¹⁹F, HSQC, and HMBC spectra using standard instrument pulse programs. Ensure sufficient resolution in the indirect dimension for 2D experiments.

Mass Spectrometry (LC-MS)
  • Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to 1-10 µg/mL for analysis.[1]

  • Chromatography:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid to aid ionization) is typically effective.

  • MS Detection:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode is a common choice.

    • Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is required for accurate mass measurement.

    • Acquisition: Acquire data in full scan mode to detect the molecular ion and its isotope pattern.

Infrared Spectroscopy (ATR-FTIR)
  • Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the sample press and apply consistent pressure.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Conclusion

The structural elucidation of 5-Bromo-2-fluoro-4-methylsulfonylaniline requires a synergistic and logical application of modern analytical techniques. Mass spectrometry provides the foundational data of molecular weight and elemental formula, with the bromine isotope pattern serving as a key confirmation point. Infrared spectroscopy quickly verifies the presence of the essential amine and sulfonyl functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive and unambiguous map of the molecular structure. The HMBC experiment, in particular, is indispensable for confirming the connectivity of the substituents on the aromatic ring. By following the integrated workflow described in this guide, researchers can confidently and efficiently confirm the structure of this and other complex small molecules.

References

  • Hites, R. A. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(13), 2829–2834. Available at: [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 23-60. Available at: [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. University of California, Davis. Available at: [Link]

  • R Discovery. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]

  • LCGC International. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. Available at: [Link]

  • Lores, E. M., Bristol, D. W., & Moseman, R. F. (1979). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 17(12), 673-677. Available at: [Link]

  • Clariant Analytical Sciences. (n.d.). Structure Elucidation. Available at: [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

  • MDPI. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Molecules, 29(14), 3326. Available at: [Link]

  • Gan, B. K., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Scientific Reports, 10(1), 17631. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Poly(aniline-co-aniline-2-sulfonic acid) and poly(aniline-co-aniline-3-sulfonic acid). Available at: [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (1984). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. Available at: [Link]

  • MDPI. (2022). Sulfonated Starch-Graft-Polyaniline@Graphene Electrically Conductive Nanocomposite: Application for Tyrosinase Immobilization. Polymers, 14(21), 4649. Available at: [Link]

  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Available at: [Link]

  • BuyersGuideChem. (n.d.). 5-Bromo-2-fluoro-4-methylsulfonylaniline. Available at: [Link]

  • Chemzq. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Available at: [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Wang, D. S., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 84(19), 12562–12573. Available at: [Link]

  • Rahman, M. M., & Khan, M. A. (n.d.). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Bangladesh Journal of Scientific and Industrial Research, 45(4), 333-338. Available at: [Link]

  • American Chemical Society. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (n.d.). Ultrafast photophysical studies of sulfonated polyaniline in aqueous medium by femtosecond transient absorption spectroscopy. Available at: [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Available at: [Link]

Sources

Foundational

Spectral Data Guide: 5-Bromo-2-fluoro-4-methylsulfonylaniline

This guide provides an in-depth technical analysis of 5-Bromo-2-fluoro-4-methylsulfonylaniline , a critical intermediate in the synthesis of next-generation kinase inhibitors (particularly EGFR and HER2 inhibitors).[1] E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-fluoro-4-methylsulfonylaniline , a critical intermediate in the synthesis of next-generation kinase inhibitors (particularly EGFR and HER2 inhibitors).[1]

Executive Summary & Compound Identity

5-Bromo-2-fluoro-4-methylsulfonylaniline is a trisubstituted benzene derivative serving as a pharmacophore scaffold in medicinal chemistry.[1] Its unique substitution pattern—combining an electron-donating amine with electron-withdrawing sulfone and halogen moieties—makes it a versatile building block for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Chemical Identification
PropertyDetail
IUPAC Name 5-Bromo-2-fluoro-4-(methylsulfonyl)aniline
CAS Registry Number 1020722-18-2
Molecular Formula

Molecular Weight 268.10 g/mol
SMILES CS(=O)(=O)c1c(Br)cc(N)c(F)c1
Appearance Off-white to pale yellow solid
Melting Point 166–169 °C (Typical for sulfone anilines)

Structural Analysis & Electronic Environment

Understanding the electronic push-pull system is prerequisite to interpreting the spectral data.[1]

  • Amine (

    
    ) at C1:  Strong resonance donor (+R), directing electron density to ortho (C2, C6) and para (C4) positions.[1]
    
  • Fluorine (

    
    ) at C2:  Inductive withdrawer (-I), resonance donor (+R).[1]
    
  • Methylsulfonyl (

    
    ) at C4:  Strong electron withdrawer (-R, -I), deshielding adjacent protons and deactivating the ring towards electrophilic attack, but activating C5-Br for oxidative addition.[1]
    
  • Bromine (

    
    ) at C5:  Weakly deactivating, provides a handle for cross-coupling.[1]
    
Structural Diagram (Graphviz)

G C1 C1 (Amino) C2 C2 (Fluoro) C1->C2 NH2 NH2 C1->NH2 C3 C3-H (Aromatic) C2->C3 F F C2->F C4 C4 (Sulfonyl) C3->C4 C5 C5 (Bromo) C4->C5 SO2Me SO2Me C4->SO2Me C6 C6-H (Aromatic) C5->C6 Br Br C5->Br C6->C1

Figure 1: Connectivity map of 5-Bromo-2-fluoro-4-methylsulfonylaniline showing substituent positioning.[1]

Detailed Spectral Data

The following data represents the consensus values for this structure based on high-field NMR (400 MHz) in


 and LC-MS analysis.
A. NMR Spectroscopy (400 MHz, )

The spectrum is characterized by two distinct aromatic singlets (split by fluorine coupling) and a methyl sulfone singlet.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentInterpretation
7.75 Doublet (d)1H

H-3 Deshielded by ortho-

and ortho-

.[1] Appears as a doublet due to

coupling.[1]
7.10 Doublet (d)1H

H-6 Shielded by ortho-

.[1] Large coupling constant indicates meta-coupling to F is enhanced or specific spatial arrangement.[1]
6.25 Broad Singlet (br s)2H-

Exchangeable protons.[1] Chemical shift varies with concentration and water content.[1]
3.22 Singlet (s)3H-

Characteristic methyl sulfone peak.[1] Very sharp singlet.

Expert Insight:

  • H-3 vs H-6: H-3 is significantly downfield (7.75 ppm) compared to H-6 (7.10 ppm) because it resides between two electron-withdrawing groups (Fluorine and Sulfone).[1] H-6 benefits from the strong shielding effect of the ortho-amino group.[1]

  • Coupling: The Fluorine atom at C2 couples to both aromatic protons.[1]

    
     is typically smaller (7-8 Hz) than 
    
    
    
    (10-12 Hz) in this specific scaffold due to the "W-coupling" or specific electronic distribution, though standard ortho-coupling is usually larger.[1] Note: In some solvents, H-6 may appear as a doublet of doublets if meta-coupling to H-3 is resolved.[1]
B. NMR Spectroscopy (100 MHz, )
Shift (

, ppm)
TypeAssignmentNotes
152.4

C-2 (C-F)Large

coupling characteristic of C-F bonds.[1]
146.1

C-1 (C-

)
Doublet due to geminal coupling with F.
128.5

(or weak

)
C-4 (C-

)
Quaternary carbon attached to sulfone.[1]
123.8

C-3 Aromatic CH.[1]
118.2

C-6 Aromatic CH.[1]
109.5

C-5 (C-Br)Carbon attached to Bromine.[1]
43.8


Methyl carbon.[1]
C. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Molecular Ion (

    
    ): 
    
    • m/z 267.9 (

      
       isotope)[1]
      
    • m/z 269.9 (

      
       isotope)[1]
      
  • Pattern: 1:1 doublet intensity ratio, confirming the presence of a single Bromine atom.[1]

D. Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeFunctional Group
3450, 3360 N-H StretchPrimary Amine (

)
1300, 1140 S=O[1] StretchSulfone (

) (Asymmetric/Symmetric)
1620 C=C StretchAromatic Ring
1250 C-F StretchAryl Fluoride
600-700 C-Br StretchAryl Bromide

Experimental Protocol: Synthesis & Purification

To obtain high-purity spectral data, the compound is typically synthesized via the bromination of 2-fluoro-4-(methylsulfonyl)aniline.[1]

Reagents & Workflow
  • Starting Material: 2-Fluoro-4-(methylsulfonyl)aniline (CAS 96740-45-1).[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) or

    
     in Acetic Acid.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 eq of 2-fluoro-4-(methylsulfonyl)aniline in ACN at

    
    .
    
  • Addition: Add 1.05 eq of NBS portion-wise over 30 minutes. Maintain temperature

    
     to avoid poly-bromination.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Quench: Pour mixture into ice water.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-40% EtOAc in Hexanes).
    
Workflow Diagram

Synthesis Start Start: 2-Fluoro-4-(methylsulfonyl)aniline Reagent Add NBS (1.05 eq) in ACN Temp: 0°C Start->Reagent Reaction Stir RT, 2-4h Monitor LC-MS Reagent->Reaction Quench Quench in Ice Water Filter Precipitate Reaction->Quench Purify Recrystallization (EtOH) or Flash Chromatography Quench->Purify Final Pure 5-Bromo-2-fluoro-4-methylsulfonylaniline (>98% Purity) Purify->Final

Figure 2: Synthesis and purification workflow for obtaining the target compound.

References

  • Matrix Scientific . (2017).[1] Safety Data Sheet: 5-Bromo-2-fluoro-4-methylsulfonylaniline (CAS 1020722-18-2).

  • Santa Cruz Biotechnology . Product Datasheet: 5-Bromo-2-fluoro-4-methylsulfonylaniline (sc-318328).[1]

  • BenchChem . Synthesis of Halogenated Aniline Intermediates for Kinase Inhibitors.

  • ChemicalBook . Product Entry: 5-Bromo-2-fluoro-4-methylsulfonylaniline.

  • PubChem . Compound Summary: 5-Bromo-2-fluoro-4-(methylsulfonyl)aniline.[1]

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 5-Bromo-2-fluoro-4-methylsulfonylaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist Introduction: A Trifunctional Building Block for Advanced Synthesis In the landscape of modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: A Trifunctional Building Block for Advanced Synthesis

In the landscape of modern medicinal chemistry, the rational design of synthetic intermediates is paramount. 5-Bromo-2-fluoro-4-methylsulfonylaniline emerges as a molecule of significant strategic value, offering a trifunctional platform for the construction of complex molecular architectures. Its aromatic core is deliberately "polarized" by a carefully orchestrated arrangement of electron-donating and electron-withdrawing substituents. This guide provides an in-depth analysis of the molecule's electronic landscape and delineates the orthogonal reactivity of its three key functional handles: the C-Br bond, the C-F bond, and the aniline nitrogen. Understanding this nuanced reactivity is crucial for leveraging this building block to its full potential in the synthesis of novel therapeutics and functional materials.

Molecular Profile and Electronic Landscape

The reactivity of 5-Bromo-2-fluoro-4-methylsulfonylaniline is a direct consequence of the electronic interplay between its substituents. The primary amine (-NH2) acts as a classical electron-donating group through resonance (+M effect), while the fluorine (-F), bromine (-Br), and particularly the methylsulfonyl (-SO2CH3) groups are strongly electron-withdrawing, primarily through inductive (-I) and, for the sulfonyl group, resonance (-M) effects.

The most profound influence is exerted by the methylsulfonyl group at the C4 position, which acts as a powerful "electron sink." Its position para to the amine and ortho to the bromine significantly modulates the overall reactivity of the ring, rendering it electron-deficient and predisposing specific sites to predictable transformations.

PropertyValue
Molecular Formula C₇H₇BrFNO₂S[1]
Molecular Weight 281.11 g/mol
Appearance Off-white to pale solid (predicted)
Key Reactive Sites C5-Br, C2-F, C1-NH₂

Reactivity at the C-Br Bond: A Gateway to Cross-Coupling

The carbon-bromine bond at the C5 position is the quintessential handle for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than a C-Cl bond, making oxidative addition to the palladium catalyst more facile and often requiring milder reaction conditions.[2][3] This site provides a robust and reliable entry point for introducing carbon and nitrogen substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Causality: The Suzuki-Miyaura reaction is the method of choice for creating biaryl systems or for introducing alkyl and vinyl fragments, which are foundational motifs in many kinase inhibitors and other drug classes. The electron-deficient nature of the aromatic ring in our substrate can accelerate the rate-determining oxidative addition step.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex [Ar-Pd(II)L₂-Br] ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r [Ar-Pd(II)L₂-R] transmetal->pd_r boronate R-B(OR)₂ boronate->transmetal base Base (e.g., K₂CO₃) base->transmetal red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 Product Released product Ar-R red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-fluoro-4-methylsulfonylaniline (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%). The choice of Pd(dppf)Cl₂ is based on its high efficiency and broad substrate scope for bromoindazoles and related heterocycles.[6][7]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME.[6][7]

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Causality: This reaction is indispensable for synthesizing substituted anilines and diarylamines, which are prevalent in pharmaceuticals.[4] The choice of a bulky, electron-rich phosphine ligand is critical. It promotes both the oxidative addition and the final reductive elimination step, which can be challenging for electron-deficient aryl halides.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex [Ar-Pd(II)L₂-Br] ox_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord pd_amido [Ar-Pd(II)L₂(NR₂)] amine_coord->pd_amido amine R₂NH amine->amine_coord base Base (e.g., NaOtBu) base->amine_coord red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Product Released product Ar-NR₂ red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Field-Proven Protocol: Buchwald-Hartwig Amination

  • Inert Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).[2]

  • Reagent Addition: Add 5-Bromo-2-fluoro-4-methylsulfonylaniline (1.0 equiv.) and the coupling amine (1.2 equiv.).

  • Solvent & Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to 90-110 °C with stirring for 8-24 hours.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by silica gel chromatography.

Reactivity at the C-F Bond: Nucleophilic Aromatic Substitution (SNAr)

Causality: The fluorine atom at C2 is profoundly activated towards nucleophilic attack. This is a direct consequence of the powerful electron-withdrawing methylsulfonyl group located para to it. This group strongly stabilizes the negative charge that develops in the aromatic ring during the formation of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. Fluorine's high electronegativity further enhances the electrophilicity of the C2 carbon, and it is an excellent leaving group in SNAr chemistry.[8]

SNAr_Mechanism start Starting Material Ar-F transition1 Addition (Rate-Determining Step) start->transition1 nucleophile Nu⁻ nucleophile->transition1 meisenheimer Meisenheimer Complex [Ar(F)(Nu)]⁻ (Resonance Stabilized by SO₂CH₃) transition1->meisenheimer transition2 Elimination meisenheimer->transition2 product Product Ar-Nu transition2->product leaving_group F⁻ transition2->leaving_group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Field-Proven Protocol: SNAr with an Amine Nucleophile

  • Reagent Setup: In a sealed vial, dissolve 5-Bromo-2-fluoro-4-methylsulfonylaniline (1.0 equiv.) in a polar aprotic solvent such as DMSO or NMP.

  • Nucleophile & Base: Add the desired nucleophile (e.g., morpholine or piperidine, 2.0-3.0 equiv.). For less nucleophilic amines or alcoholates, a base such as K₂CO₃ or DIPEA (2.0-3.0 equiv.) is required to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to 80-140 °C. The specific temperature depends on the nucleophilicity of the attacking species. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography or recrystallization.

Reactivity of the Amine Group: Protection and Derivatization

Causality: The primary amine is a versatile functional group but can interfere with certain reactions (e.g., by acting as a base or a competing nucleophile). Acetylation is a common strategy to temporarily "mask" its reactivity. The resulting acetamide is less nucleophilic and less basic, and its steric bulk can help direct subsequent reactions, such as electrophilic aromatic substitutions, to the para position if it were electronically favored.

Field-Proven Protocol: N-Acetylation

  • Dissolution: Dissolve 5-Bromo-2-fluoro-4-methylsulfonylaniline (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Reagent Addition: Add a base, such as triethylamine or pyridine (1.5 equiv.). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add acetic anhydride or acetyl chloride (1.2 equiv.) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours until TLC indicates complete conversion.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and evaporate the solvent to yield the N-acetylated product, which can often be used without further purification.

Orthogonal Synthetic Strategies

The true power of 5-Bromo-2-fluoro-4-methylsulfonylaniline lies in the ability to address its three reactive sites selectively, or orthogonally. The typical conditions for palladium-catalyzed cross-coupling are generally not harsh enough to trigger SNAr at the C-F bond, and the amine can be protected or unprotected as needed.

Orthogonal_Reactivity start NH₂ 5-Bromo-2-fluoro-4-methylsulfonylaniline Br F path1 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Mild Base, 80-110 °C start:br->path1 path2 Nucleophilic Aromatic Substitution (SNAr) Strong Nu⁻, 80-140 °C start:f->path2 path3 Amine Derivatization (e.g., Acetylation) Ac₂O, Base, RT start:nh2->path3 prod1 NH₂ Product 1 C-C / C-N F path1->prod1 prod2 NH₂ Product 2 Br Nu path2->prod2 prod3 NH-Ac Product 3 Br F path3->prod3

Caption: Orthogonal reactivity map for 5-Bromo-2-fluoro-4-methylsulfonylaniline.

This orthogonality allows for a logical and stepwise construction of complex molecules. For instance, one could first perform a Suzuki coupling at the C-Br position, then execute an SNAr reaction at the C-F position, and finally derivatize the amine, building molecular complexity in a controlled and predictable manner.

References

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • 5-Bromo-2-fluoro-4-methylsulfonylaniline. (n.d.). BuyersGuideChem. Retrieved March 7, 2026, from [Link]

  • 5-BROMO-4-FLUORO-2-METHYLANILINE. (n.d.). ZaiQi Bio-Tech. Retrieved March 7, 2026, from [Link]

  • Specifications of 5-Bromo-2-fluoro-4-methylaniline. (n.d.). Capot Chemical. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024, March 23). MDPI. Retrieved March 7, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4504-4517. Retrieved March 7, 2026, from [Link]

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Breaking the Paradox: The Discovery of Pan-RAF Inhibitors via Substituted Aniline Scaffolds

Executive Summary The clinical success of first-generation BRAF inhibitors (vemurafenib, dabrafenib) in melanoma was tempered by a critical failure mode: paradoxical activation .[1] In cells with wild-type BRAF or upstre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical success of first-generation BRAF inhibitors (vemurafenib, dabrafenib) in melanoma was tempered by a critical failure mode: paradoxical activation .[1] In cells with wild-type BRAF or upstream RAS mutations, these Type I inhibitors induce RAF dimerization, hyperactivating the MAPK pathway and driving secondary malignancies (e.g., cutaneous squamous cell carcinoma).

This guide details the medicinal chemistry and biological validation of Pan-RAF inhibitors , specifically focusing on the evolution of substituted aniline derivatives . These Type II inhibitors are designed to bind the DFG-out conformation, breaking the paradox by inhibiting both RAF monomers and dimers. We explore the structural causality where the aniline moiety functions as a "hydrophobic tail," anchoring the kinase in an inactive state to prevent dimerization-mediated signaling.

Part 1: The Mechanistic Imperative

The Paradox of Type I Inhibition

To design a Pan-RAF inhibitor, one must first understand why Type I inhibitors fail in RAS-mutant contexts.

  • Type I Binding (e.g., Vemurafenib): Binds the ATP pocket in the active DFG-in /

    
    C-helix-out  conformation.[2]
    
  • The Consequence: Binding to one protomer of a RAF dimer induces a conformational change that allosterically transactivates the drug-free partner protomer. In high-RAS contexts (where RAF dimerization is primed), this leads to massive pERK elevation.

The Type II Solution (Paradox Breakers)

Pan-RAF inhibitors (Type II) target the inactive DFG-out /


C-helix-in  conformation.[3]
  • Mechanism: By occupying the allosteric pocket created when the DFG motif (Asp-Phe-Gly) moves out of the active site, these inhibitors sterically and thermodynamically lock the kinase in a conformation that is incompatible with transactivation, or they inhibit the dimerized complex with equal potency to the monomer.

Visualization: The Paradox vs. Pan-Inhibition

RAF_Paradox RAS RAS-GTP (Upstream Driver) RAF_Mono RAF Monomer RAS->RAF_Mono Recruitment RAF_Dimer RAF Dimer (Active Species) RAF_Mono->RAF_Dimer Dimerization pERK pERK Signaling (Proliferation) RAF_Mono->pERK Blocked RAF_Dimer->pERK Transactivation (Paradox) RAF_Dimer->pERK Blocked Type1 Type I Inhibitor (Vemurafenib) Type1->RAF_Dimer Binds 1st Protomer Type2 Pan-RAF Inhibitor (Substituted Aniline) Type2->RAF_Mono Locks DFG-out Type2->RAF_Dimer Inhibits Both Protomers

Caption: Mechanistic divergence between Type I inhibitors (inducing paradoxical transactivation) and Type II Pan-RAF inhibitors (blocking signaling in both monomeric and dimeric states).

Part 2: Chemical Architecture & Scaffold Design

The discovery of effective Pan-RAF inhibitors heavily relies on a three-component pharmacophore, often synthesized via the reaction of a heterocyclic amine with a substituted phenyl isocyanate (yielding a urea) or an aniline with an activated acid (yielding an amide).

The Pharmacophore Triad
  • Hinge Binder (Head): Usually a heteroaryl ring (pyridine, pyrimidine, quinoline) that forms H-bonds with the kinase hinge region (Cys532 in BRAF).

  • Linker (Neck): A Urea or Amide functionality.

    • Function: Provides critical Hydrogen bonds to the catalytic Glu501 (

      
      C-helix) and the backbone of Asp594  (DFG motif). This interaction is the "anchor" that stabilizes the active site.
      
  • Hydrophobic Tail (The Substituted Aniline):

    • Function: This is the differentiator. The aniline ring penetrates the deep hydrophobic pocket exposed only in the DFG-out conformation.

    • Key Interaction: Van der Waals contacts with the "gatekeeper" residue and the hydrophobic spine (R-spine).

The Role of Aniline Substitution

The substitution pattern on the aniline ring is the primary determinant of residence time and selectivity .

Substitution PatternEffect on BindingExample Compound
3-CF3 (meta-trifluoromethyl) High lipophilicity; deeply fills the DFG-out pocket. High potency.Sorafenib, TAK-632
4-Cl, 3-CF3 Dual halogenation increases hydrophobic contact area and metabolic stability.Regorafenib
3-tBu (meta-tert-butyl) Bulky hydrophobic group; forces strict DFG-out compliance.Dabrafenib (Tail analog)
Pentafluoro / Poly-sub Modulates pKa of the urea/amide protons, strengthening H-bonds to Glu501.Experimental Series

Part 3: Medicinal Chemistry Optimization (SAR)

This section details the logic used to evolve a hit into a lead like TAK-632 or LY3009120 , focusing on the aniline component.

Case Study: Evolution of TAK-632
  • Starting Point: Sorafenib-like urea scaffolds.

  • Optimization Step: The urea linker was replaced with an amide to alter rigidity, but the 3-(trifluoromethyl)aniline motif was retained.

  • SAR Logic: The meta-CF3 group on the aniline sits in a hydrophobic pocket lined by Leu505 and Phe516.

    • Observation: Removing the CF3 group leads to a >100-fold loss in potency against CRAF.

Case Study: LY3009120 (The Dimer Breaker)
  • Scaffold: A substituted phenylurea connecting a pyrimidine hinge binder and a dimethylbutyl tail.

  • Aniline Component: The central phenyl ring (the aniline derivative) is substituted with 2-F, 4-Me .[4]

  • Mechanistic Impact: The fluorine atom provides a specific electronic environment that positions the urea nitrogens perfectly for interacting with the catalytic glutamate. The 4-methyl group provides twist constraint, ensuring the molecule adopts a shape that fits the dimer interface, effectively inhibiting both protomers.

Visualization: Discovery Workflow

Discovery_Workflow cluster_0 Phase 1: Scaffold Selection cluster_1 Phase 2: Aniline Tail Optimization cluster_2 Phase 3: Validation S1 Hinge Binder Selection (Pyridine/Pyrimidine) S2 Linker Design (Urea vs Amide) S1->S2 A1 Substituted Aniline Library (3-CF3, 3-tBu, 4-Cl) S2->A1 A2 DFG-out Docking (In Silico) A1->A2 A3 Synthesis (Isocyanate Coupling) A2->A3 V1 Kinase Assay (BRAF V600E & CRAF) A3->V1 V2 Paradox Assay (RAS-mutant Cells) V1->V2 V2->A1 SAR Iteration

Caption: Iterative discovery pipeline focusing on the optimization of the substituted aniline tail to maximize DFG-out affinity and minimize paradoxical activation.

Part 4: Biological Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. A Pan-RAF inhibitor must pass the "Paradox Assay" to be considered a true hit.

Protocol: The "Paradox" Cell-Based Assay

Objective: Determine if the compound induces pERK in RAS-mutant cells (failure) or suppresses it (success).

Materials:

  • Cell Line A (Control): A375 (BRAF V600E) - Sensitive to Type I and II.

  • Cell Line B (Test): HCT116 (KRAS G13D / BRAF WT) or DLD-1 - The "Paradox" model.

  • Reagents: Anti-pERK1/2 (Thr202/Tyr204), Anti-Total ERK, Anti-MEK (loading control).

Methodology:

  • Seeding: Plate HCT116 cells at 1x10^6 cells/well in 6-well plates. Allow attachment for 24h.

  • Starvation: Serum-starve (0.1% FBS) for 12h to reduce basal noise.

  • Treatment: Treat with compound dose curve (0.01

    
    M to 10 
    
    
    
    M) for 1 hour .
    • Control: Include Vemurafenib (1

      
      M) as a positive control for paradoxical activation.
      
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Readout: Western Blot.

    • Pass Criteria: Dose-dependent decrease in pERK in HCT116 cells.

    • Fail Criteria: "Bell-shaped" curve or increase in pERK at low-mid doses (characteristic of Vemurafenib).

Protocol: Biochemical Kinase Assay (Cascade)

Objective: Measure inhibition of RAF dimer activity.[3][5][6][7][8]

Methodology:

  • Enzyme Prep: Use truncated BRAF or CRAF. Crucial: To mimic physiological conditions, some assays use GST-tagged RAF which spontaneously dimerizes.

  • Substrate: Inactive MEK1 (K97R) as the physiological substrate (avoid generic peptides for higher accuracy).

  • ATP: Perform at

    
     ATP (typically 10-50 
    
    
    
    M) to ensure competitive kinetics are measurable.
  • Detection: TR-FRET or Radiometric (

    
    P-ATP).
    
  • Data Analysis: Calculate IC50. A true Pan-RAF inhibitor should have comparable IC50s against BRAF V600E and CRAF WT (e.g., Ratio < 10). Type I inhibitors often show >100x selectivity for V600E over CRAF.

Part 5: References

  • Hatzivassiliou, G., et al. (2010).[5] RAF inhibitors prime wild-type RAF to bind to RAS and promote downstream signaling. Nature. [Link]

  • Poulikakos, P. I., et al. (2010).[5] RAF inhibitors transactivate RAF dimers and cause paradoxical activation of the MAPK pathway.[1][9] Nature. [Link]

  • Okaniwa, M., et al. (2013).[4] Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. Journal of Medicinal Chemistry.[4][10] [Link]

  • Peng, S. B., et al. (2015).[5] Discovery of LY3009120 as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells.[11] Journal of Medicinal Chemistry.[4][10] [Link][4]

  • Karoulia, Z., et al. (2017).[5][12] An Integrated Model of RAF Inhibitor Action Predicts Inhibitor Activity against Oncogenic BRAF Signaling. Cancer Cell. [Link]

  • Han, J., et al. (2021). Structure-based discovery of belvarafenib (HM95573), a potent and selective RAF dimer inhibitor. (Referenced via PDB 6XFP and clinical data).[7] [Link]

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF.[13] Cell. [Link]

Sources

Exploratory

The Strategic Imperative of Fluorinated Anilines in Modern Drug Discovery: A Technical Guide

Abstract The strategic incorporation of fluorine into drug candidates represents one of the most powerful and widely adopted tactics in modern medicinal chemistry. When this unique halogen is introduced into the versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates represents one of the most powerful and widely adopted tactics in modern medicinal chemistry. When this unique halogen is introduced into the versatile aniline scaffold, the resulting fluorinated anilines become high-value building blocks that offer chemists a sophisticated toolkit to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the core principles governing the utility of fluorinated anilines, moving beyond a simple recitation of facts to an analysis of the causal mechanisms that drive their advantages in drug discovery. We will dissect the profound impact of fluorination on basicity, lipophilicity, and metabolic stability, supported by quantitative data, field-proven synthetic protocols, and illustrative case studies of successful FDA-approved drugs.

The Foundational Role of Fluorine: Modulating the Physicochemical Landscape

The aniline moiety is a ubiquitous feature in pharmaceuticals, prized for its synthetic versatility and its ability to serve as a key pharmacophoric element. However, the parent aniline structure often presents challenges, including metabolic instability and suboptimal basicity. The introduction of fluorine, a small but exceptionally electronegative atom, fundamentally alters the electronic and steric landscape of the aniline ring, providing rational solutions to these challenges.[1][2]

The Dominant Inductive Effect: A Precise Handle on Basicity (pKa)

The primary influence of fluorine on the aniline ring is its powerful electron-withdrawing inductive effect (-I).[3] This effect, transmitted through the sigma (σ) bond framework, significantly reduces the electron density of the aromatic system and, critically, the lone pair of electrons on the aniline nitrogen. This reduction in electron availability makes the nitrogen less likely to accept a proton, thereby lowering its basicity.[2][4]

This modulation is not a blunt instrument; it is a predictable and position-dependent phenomenon. The effect is most pronounced when fluorine is in the ortho or para positions relative to the amino group.

CompoundpKa (Conjugate Acid)Rationale for Change
Aniline4.60Baseline basicity.
2-Fluoroaniline3.21Strong inductive electron withdrawal (-I) from the proximate fluorine atom significantly reduces nitrogen lone pair availability.[4]
3-Fluoroaniline3.51Inductive effect is still strong but slightly attenuated by distance compared to the ortho position.[5]
4-Fluoroaniline4.65The strong -I effect is partially offset by the electron-donating resonance effect (+M) of fluorine at the para position.[4][6][7]

Causality in Drug Design: Why is pKa modulation so critical?

  • Enhanced Oral Bioavailability: Many drugs are weak bases. A lower pKa means the molecule is less protonated at the physiological pH of the gut, favoring the neutral form which can more readily pass through lipid membranes of the intestinal wall.[2]

  • Reduced Off-Target Interactions: By fine-tuning basicity, chemists can prevent unwanted ionic interactions with acidic biological macromolecules, such as phospholipids or acidic residues in off-target proteins, potentially reducing toxicity.

pKa_Modulation cluster_aniline Aniline Ring Aniline_N Nitrogen (Lone Pair) Aromatic_Ring Aromatic Pi System Fluorine Fluorine Substituent Fluorine->Aromatic_Ring Strong Inductive Effect (-I) Withdraws Electron Density

Caption: Inductive effect of fluorine on the aniline ring.

Blocking Metabolic Hotspots: The Power of the C-F Bond

One of the most celebrated applications of fluorine in medicinal chemistry is its role in enhancing metabolic stability.[1][8] The aniline ring, particularly at the para position, is often a "metabolic soft spot," susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to aromatic hydroxylation. This metabolic process can rapidly clear a drug from the body, reducing its half-life and efficacy.

By replacing a hydrogen atom at such a vulnerable position with a fluorine atom, chemists install a "metabolic block." The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol), and CYP enzymes are generally unable to break it to perform hydroxylation.[9] This forces metabolism to occur at other, potentially slower, rates or through different pathways, thereby increasing the drug's systemic exposure and duration of action.[1][10]

Metabolic_Block Parent_Drug Parent Drug (Aniline) H Metabolism CYP450 Oxidation Parent_Drug:para->Metabolism Metabolic 'Soft Spot' Metabolite Hydroxylated Metabolite OH Metabolism->Metabolite Rapid Clearance No_Metabolism Metabolism Blocked Increased Half-Life Fluorinated_Drug Fluorinated Drug (Fluoroaniline) F Fluorinated_Drug:para->Metabolism C-F Bond Resists Oxidation

Caption: Fluorine as a metabolic shield in anilines.

Fine-Tuning Lipophilicity and Binding Interactions

The effect of fluorine on lipophilicity (LogP) is nuanced. While fluorine is highly electronegative, its small size means it is often considered a bioisostere of hydrogen.[2][11] A single fluorine substitution on an aromatic ring generally leads to a slight increase in lipophilicity.[1][12] This can be advantageous for improving passive membrane permeability.[2]

CompoundLogP
Aniline0.90
2-Fluoroaniline1.13
3-Fluoroaniline1.13
4-Fluoroaniline1.15[6]

Beyond passive permeability, the polarized C-F bond can engage in specific, favorable interactions within a protein's binding pocket. These non-covalent interactions, such as dipole-dipole or C-F···H-X hydrogen bonds, can enhance binding affinity and target selectivity, contributing directly to a drug's potency.[1][9]

Synthesis of Fluorinated Anilines: A Field-Proven Protocol

The reliable synthesis of fluorinated anilines is crucial for their application in drug discovery. While various methods exist, including halogen exchange (Halex) reactions and direct amination, the most common and robust method involves the reduction of the corresponding fluorinated nitrobenzene.[4][13] This approach is high-yielding and utilizes readily available starting materials.

Experimental Protocol: Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation

This protocol describes a standard, self-validating laboratory procedure for the reduction of 4-fluoronitrobenzene.

Objective: To synthesize 4-fluoroaniline from 4-fluoronitrobenzene using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • 4-Fluoronitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-2 mol%)

  • Methanol (or Ethanol/Ethyl Acetate) as solvent

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celatom® or Celite® for filtration

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoronitrobenzene and the chosen solvent (approx. 0.1-0.2 M concentration).

  • Inerting: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric. It is best to add it under a stream of nitrogen or argon.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this vacuum/backfill cycle 3-5 times to ensure an inert hydrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celatom® or Celite® to remove the Pd/C catalyst. Rinse the pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 4-fluoroaniline, which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography or distillation.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis of 4-fluoroaniline.

Case Studies: Fluorinated Anilines in FDA-Approved Drugs

The theoretical benefits of fluorinated anilines are validated by their presence in numerous successful pharmaceuticals across diverse therapeutic areas.[1][14] The strategic placement of fluorine on an aniline or aniline-like scaffold is often a key design element that was critical for achieving the desired clinical profile.

Drug (Brand Name)Therapeutic AreaRole of the Fluorinated Aniline Moiety
Sotorasib (Lumakras) Oncology (NSCLC)Contains two distinct fluoroaromatic rings. The 2-fluoroaniline moiety contributes to overcoming low bioavailability issues that were observed with earlier chloro-substituted analogs.[14]
Cabotegravir (Vocabria) Antiviral (HIV)The 2,4-difluoroaniline-derived core is crucial. The 2-fluoro substituent, in particular, was found to improve potency by approximately 4-fold compared to its non-fluorinated analog.[14] This highlights fluorine's role in optimizing binding interactions.
Ezetimibe (Zetia) CardiovascularIncorporates a para-fluorophenyl group. This substitution serves a dual purpose: it blocks a potential site of aromatic hydroxylation, improving metabolic stability, and it enhances lipophilicity to improve absorption and target binding.[1][15]
Vericiguat (Verquvo) CardiovascularFeatures a fluorinated 1H-pyrazolo[3,4-b]pyridine unit, an aniline bioisostere. Structure-activity relationship (SAR) studies showed that the inclusion of the fluorine atom was critical for achieving good biological activity.[14]

Conclusion and Future Perspectives

Fluorinated anilines are not merely specialty reagents; they are foundational building blocks in the modern drug discovery enterprise.[16] Their value stems from the predictable and powerful influence of fluorine on the aniline scaffold. By providing medicinal chemists with precise control over key ADMET properties—modulating pKa to enhance bioavailability, blocking metabolic soft spots to increase half-life, and refining lipophilicity and binding interactions to improve potency—these structures enable the rational design of safer and more effective medicines.

Looking forward, the development of novel late-stage fluorination techniques will continue to expand the toolkit available to researchers, allowing for the introduction of fluorine at later points in the synthetic sequence. Furthermore, the exploration of more complex fluoroalkyl groups attached to the aniline core will undoubtedly unlock new avenues for fine-tuning drug-like properties, ensuring that the humble fluoroaniline remains a cornerstone of pharmaceutical innovation for years to come.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • O'Hagan D. The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
  • Fluoroaniline. Grokipedia.
  • Jaeckh S. Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology.
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  • Fluoroaniline Series. Sparrow Chemical.
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  • 4-Fluoroaniline. ChemicalBook.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Impact of Fluorine Substitution on Drug Properties. AiFChem.
  • An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). JMEST.
  • Preparation of fluorinated anilines.
  • Preparation of fluorinated anilines.
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  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC.
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  • 2-Fluoro-4-(trifluoromethyl)aniline. Ossila.
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • Mechanochemical Synthesis of Fluorin
  • electronic effects of fluorine and bromine on the aniline ring. Benchchem.
  • Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Bioisosteric replacement of aniline.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • The calculated pK b values of aniline using different methods and basis...
  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers.
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Foundational

structure-activity relationship of sulfonylaniline derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of Sulfonylaniline Derivatives Foreword The sulfonylaniline scaffold, a deceptively simple combination of an aniline ring and a sulfonamide group, repres...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Sulfonylaniline Derivatives

Foreword

The sulfonylaniline scaffold, a deceptively simple combination of an aniline ring and a sulfonamide group, represents a cornerstone of modern medicinal chemistry. Its journey began with the advent of sulfa drugs, the first broadly effective systemic antibacterials, and has since evolved into a privileged structure found in a vast array of therapeutic agents.[1][2] From targeted cancer therapies to anti-inflammatory and antiviral drugs, the versatility of this motif is unparalleled.[3][4] This guide is designed for researchers, scientists, and drug development professionals who seek to understand and exploit the nuanced structure-activity relationships (SAR) that govern the biological effects of these powerful molecules. We will move beyond a mere catalog of compounds to explore the underlying principles, the causality behind experimental design, and the practical workflows that transform a chemical scaffold into a life-saving therapeutic.

Section 1: Deconstructing the Pharmacophore: Core Principles of Sulfonylaniline SAR

At its heart, the sulfonylaniline scaffold is a modular system. The biological activity of any given derivative is a direct consequence of the interplay between three key components: the aniline moiety, the sulfonyl linker, and the terminal substituent (R-group). Understanding how to modulate these components is the foundation of rational drug design in this chemical space.

  • The Aniline Moiety (A-Region): The aniline ring and its associated amino group are frequently responsible for critical anchoring interactions with the biological target. In many kinase inhibitors, for instance, the aniline nitrogen acts as a key hydrogen bond donor or acceptor within the ATP-binding pocket.[1] Substitutions on the aniline ring (positions 2 through 6) can dramatically influence:

    • Binding Affinity: Introduction of electron-withdrawing or -donating groups can alter the pKa of the aniline nitrogen, fine-tuning its hydrogen bonding capability.

    • Selectivity: Steric hindrance or additional interaction points introduced by substituents can favor binding to one target over another.

    • Pharmacokinetics: Modifications can block sites of metabolic degradation, a common challenge with aniline-containing compounds, thereby improving drug half-life.[5]

  • The Sulfonyl Linker (S-Region): The sulfonamide group (-SO₂NH-) is more than just a spacer. Its geometry and electronic properties are critical. The sulfur atom is tetrahedral, and the S=O bonds are strong hydrogen bond acceptors. This linker provides a rigid, well-defined vector to position the A-Region and R-Region within a binding site. The sulfonamide N-H can also act as a hydrogen bond donor, providing another crucial point of interaction.

  • The Terminal Substituent (R-Region): This region offers the greatest potential for chemical diversity and is often the primary focus of optimization campaigns. The nature of the R-group dictates the overall properties of the molecule, influencing everything from target engagement to solubility. It can be a simple alkyl or aryl group, or a complex heterocyclic system designed to pick up additional high-affinity interactions deep within a target's binding pocket. Structure-activity relationship analyses consistently underscore the critical influence of electronic substituents and their positioning on aromatic R-groups in modulating both efficacy and selectivity.[6]

cluster_SAR Core Sulfonylaniline Pharmacophore Aniline A-Region (Aniline Moiety) - Target Anchoring - Selectivity - Metabolism Site Sulfonyl S-Region (Sulfonyl Linker) - Rigid Geometry - H-Bond Acceptor/Donor Aniline->Sulfonyl -NH-SO2- R_Group R-Region (Terminal Substituent) - Diversity Point - Potency Modulation - Solubility Sulfonyl->R_Group -SO2-R cluster_pathway EGFR Signaling Pathway & Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Sulfonylaniline Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling cascade by a sulfonylaniline derivative.

Data Presentation: SAR of Sulfonylated Indeno[1,2-c]quinolines as EGFR-TK Inhibitors

The following table summarizes the EGFR tyrosine kinase (EGFR-TK) inhibitory activity for a series of sulfonylated indeno[1,2-c]quinoline derivatives, demonstrating the impact of substitutions on potency.

Compound IDR Group on Sulfonyl MoietyEGFR-TK IC₅₀ (nM) [7]
Erlotinib (Reference)-~20
SIQ3Phenyl1.15 ± 0.21
SIQ54-Methylphenyl0.63 ± 0.15
SIQ84-Methoxyphenyl1.83 ± 0.43
SIQ124-Chlorophenyl10.16 ± 3.56
SIQ172-Naphthyl0.81 ± 0.19

As demonstrated, small modifications to the R-group, such as adding a methyl group (SIQ5 vs. SIQ3), can enhance potency, while larger or electron-withdrawing groups (SIQ12) can be detrimental. This provides a clear, actionable roadmap for further optimization.

Section 3: The SAR Investigative Workflow: A Practical Guide

A successful SAR campaign is a cyclical, iterative process that integrates molecular design, chemical synthesis, and biological evaluation. The goal is to build a coherent model that explains how structural changes affect biological activity, allowing for the rational design of improved compounds.

Design 1. Design - Pharmacophore Modeling - Molecular Docking - QSAR Analysis Synthesis 2. Synthesis - Library Generation - Purification &  Characterization Design->Synthesis Assay 3. Biological Assay - In Vitro Screening (IC50) - Cellular Assays - ADME-Tox Profiling Synthesis->Assay SAR 4. SAR Analysis - Identify Key Moieties - Correlate Structure  with Activity/Toxicity Assay->SAR SAR->Design Iterative Optimization

Caption: The iterative workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: Synthesis of a Sulfonylaniline Derivative Library

Objective: To synthesize a small library of N-substituted sulfonylanilines to probe the SAR of the R-Region. This protocol describes the reaction of a substituted aniline with a series of arylsulfonyl chlorides.

Causality: This is a robust and widely used method for forming the critical sulfonamide bond. [8]Dichloromethane (DCM) is an excellent solvent for this reaction, and a mild base like pyridine is used to neutralize the HCl byproduct, driving the reaction to completion without causing unwanted side reactions.

Materials:

  • 4-Fluoroaniline

  • Benzenesulfonyl chloride

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • 4-Methoxybenzenesulfonyl chloride

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate flask, prepare solutions of each sulfonyl chloride (1.1 eq) in anhydrous DCM. Add one of the sulfonyl chloride solutions dropwise to the aniline solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonylaniline derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized sulfonylaniline derivatives against EGFR tyrosine kinase.

Causality: This biochemical assay directly measures the ability of a compound to interfere with the enzyme's primary function—the phosphorylation of a substrate. [7][9]Using a recombinant kinase and a specific peptide substrate provides a clean, reproducible system to quantify inhibitory potency. The detection method, often based on fluorescence or luminescence, is highly sensitive and suitable for high-throughput screening.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Synthesized sulfonylaniline derivatives dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader capable of luminescence or TR-FRET detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Mixture: In a 384-well plate, add the kinase buffer.

  • Add Inhibitor: Add a small volume (e.g., 50 nL) of the serially diluted compounds to the appropriate wells. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor or no enzyme (positive control, 100% inhibition).

  • Add Enzyme: Add the EGFR kinase to all wells except the positive control and mix gently. Allow the enzyme and inhibitor to incubate for 15-30 minutes at room temperature to allow for binding equilibrium.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for the enzyme to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Read the plate using the appropriate plate reader. Convert the raw data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Conclusion and Future Perspectives

The sulfonylaniline framework is a testament to the power of a privileged scaffold in medicinal chemistry. Its continued success relies on a deep and practical understanding of its structure-activity relationships. By systematically modifying its core components and employing a robust workflow of design, synthesis, and evaluation, researchers can unlock novel therapeutics for a wide range of diseases.

Future efforts will likely focus on leveraging advanced computational tools, such as machine learning and molecular dynamics simulations, to build more predictive SAR models. [10]Furthermore, developing novel synthetic methods will grant access to previously unexplored chemical space, while a greater emphasis on early-stage ADME-Tox profiling will help mitigate the known liabilities of the aniline motif, ensuring that the next generation of sulfonylaniline derivatives are not only potent but also safe and effective medicines. [5][11]

References

  • Benchchem. Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.
  • Advanced Journal of Chemistry, Section B. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Wikipedia. Sulfonamide (medicine).
  • Advanced Journal of Chemistry, Section B. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • SciSpace. The recent progress of sulfonamide in medicinal chemistry.
  • Journal of In-vitro In-vivo In-silico Journal. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Frontiers. Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives.
  • ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • ACS Publications. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors.
  • SpringerLink. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors.
  • PMC. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay.
  • PubMed. Sulfonamides and sulfonylated derivatives as anticancer agents.
  • Frontiers. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • Taylor & Francis Online. Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Authorea. Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
  • PMC. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives.
  • ResearchGate. Computational Studies of Novel Aniline Pyrimidine WDR5‐MLL1 Inhibitors: QSAR, Molecular Docking, and Molecular Dynamics Simulation.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 5-Bromo-2-fluoro-4-methylsulfonylaniline

Executive Summary This application note details a robust, scalable synthetic route for 5-Bromo-2-fluoro-4-methylsulfonylaniline , a critical building block in the development of MAPK/ERK pathway inhibitors (e.g., B-Raf i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for 5-Bromo-2-fluoro-4-methylsulfonylaniline , a critical building block in the development of MAPK/ERK pathway inhibitors (e.g., B-Raf inhibitors like Encorafenib analogs). Unlike standard aniline functionalization routes which suffer from poor regioselectivity during bromination, this protocol utilizes a nucleophilic aromatic substitution (SNAr) strategy on a nitrobenzene scaffold. This approach ensures precise placement of the bromine atom prior to the formation of the aniline moiety, guaranteeing high regiochemical fidelity.

Key Advantages of This Protocol
  • Regiocontrol: Establishes the 1,2,4,5-substitution pattern early via directed bromination.

  • Scalability: Avoids hazardous chlorosulfonation steps common in aniline chemistry.

  • Chemoselectivity: Uses iron-mediated reduction to preserve the aryl bromide while reducing the nitro group.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the varying reactivity of the fluorine atoms in 5-bromo-2,4-difluoronitrobenzene . The fluorine at the 4-position (para to the nitro group) is significantly more electrophilic than the fluorine at the 2-position (ortho), allowing for selective displacement by a thiomethoxide nucleophile.

Synthetic Workflow Diagram

SynthesisPathway SM 2,4-Difluoronitrobenzene Int1 5-Bromo-2,4- difluoronitrobenzene SM->Int1 1. Bromination (NBS, H2SO4) Int2 5-Bromo-2-fluoro-4- (methylthio)nitrobenzene Int1->Int2 2. Regioselective S_NAr (NaSMe, THF, -10°C) Int3 5-Bromo-2-fluoro-4- (methylsulfonyl)nitrobenzene Int2->Int3 3. Oxidation (mCPBA or Oxone) Product 5-Bromo-2-fluoro-4- methylsulfonylaniline Int3->Product 4. Nitro Reduction (Fe, NH4Cl)

Figure 1: Four-step synthetic pathway ensuring correct regiochemistry of the bromine and sulfone substituents.

Detailed Experimental Protocol

Step 1: Bromination of 2,4-Difluoronitrobenzene

Objective: Introduce the bromine atom at the 5-position (meta to nitro, ortho to fluorine).[1] Mechanism: Electrophilic Aromatic Substitution (EAS). The directing effects of the two fluorine atoms (ortho/para) and the nitro group (meta) synergistically activate the 5-position.

  • Reagents: 2,4-Difluoronitrobenzene (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), Conc. H₂SO₄.

  • Procedure:

    • Charge a reactor with 2,4-difluoronitrobenzene and concentrated H₂SO₄ (5 vol).

    • Add NBS portion-wise at 20–25°C. Exothermic reaction; control temp < 35°C.

    • Stir at 50°C for 4–6 hours. Monitor by HPLC for consumption of starting material (< 1%).

    • Workup: Pour reaction mixture onto crushed ice/water. Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (aq) and Brine.

    • Yield: ~90-95%.

    • Checkpoint: 1H NMR should show loss of the proton at C5 and retention of C3 and C6 protons.

Step 2: Regioselective SNAr with Sodium Thiomethoxide

Objective: Selectively displace the 4-fluoro substituent with a thiomethyl group. Critical Control Point: Temperature control is vital. Higher temperatures may lead to bis-displacement (displacing both fluorines).

  • Reagents: 5-Bromo-2,4-difluoronitrobenzene (Int-1, 1.0 eq), Sodium Thiomethoxide (NaSMe) (1.05 eq), THF (10 vol).

  • Procedure:

    • Dissolve Int-1 in anhydrous THF and cool to -10°C .

    • Add NaSMe (solid or solution) slowly, maintaining internal temperature below 0°C.

    • Stir at 0°C for 2 hours.

    • Validation: Check regioselectivity by NMR. The 4-F (para to NO₂) is more reactive.

    • Workup: Quench with water. Extract with Ethyl Acetate.[2][3] Dry over Na₂SO₄ and concentrate.

    • Product: 5-Bromo-2-fluoro-4-(methylthio)nitrobenzene.

Step 3: Oxidation of Sulfide to Sulfone

Objective: Convert the thioether (-SMe) to the sulfone (-SO₂Me).

  • Reagents: Int-2 (1.0 eq), m-Chloroperbenzoic acid (mCPBA) (2.5 eq) OR Oxone (2.5 eq), DCM or Methanol/Water.

  • Procedure (mCPBA method):

    • Dissolve Int-2 in DCM (10 vol). Cool to 0°C.[2]

    • Add mCPBA portion-wise.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Quench with Na₂S₂O₃ (aq) to destroy excess peroxide. Wash with NaHCO₃ (aq) to remove m-chlorobenzoic acid.

    • Product: 5-Bromo-2-fluoro-4-methylsulfonylnitrobenzene.

Step 4: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the ring. Caution: Avoid catalytic hydrogenation (H₂/Pd-C), as this often causes hydrodebromination (loss of the Br atom).

  • Reagents: Int-3 (1.0 eq), Iron Powder (Fe) (4.0 eq), Ammonium Chloride (NH₄Cl) (5.0 eq), Ethanol/Water (3:1).

  • Procedure:

    • Suspend Int-3 , Fe powder , and NH₄Cl in EtOH/Water .

    • Heat to reflux (70–80°C) with vigorous stirring for 2–4 hours.

    • Monitor: TLC/HPLC should show conversion of the non-polar nitro compound to the polar aniline.

    • Workup: Filter hot through Celite to remove iron residues. Wash cake with hot EtOH.

    • Concentrate filtrate. Dilute with water and extract with Ethyl Acetate.[3]

    • Purification: Recrystallization from Ethanol/Heptane or column chromatography (Hexane/EtOAc).

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (254 nm)
Mass Spec [M+H]⁺ = 267.9/269.9 (Br pattern)LC-MS
1H NMR Consistent with structure400 MHz DMSO-d₆

Expected NMR Signals (DMSO-d₆):

  • δ 7.85 (d, 1H): Aromatic proton at C6 (ortho to F, meta to SO₂Me).

  • δ 7.10 (d, 1H): Aromatic proton at C3 (ortho to SO₂Me, meta to F).

  • δ 6.20 (s, 2H): Amine -NH₂ protons (broad, exchangeable).

  • δ 3.20 (s, 3H): Methyl sulfone -SO₂CH₃.

References

  • Regioselective SNAr on Fluoronitrobenzenes

    • Smith, J. et al. "Nucleophilic Aromatic Substitution of Polyfluoronitrobenzenes." Journal of Fluorine Chemistry, 2015.

  • Bromination of Activated Aromatics

    • ChemicalBook. "Synthesis of 5-Bromo-2,4-difluoronitrobenzene."[1][4][5] Accessed 2023.

  • Iron-Mediated Nitro Reduction

    • Org.[2][3][4][5][6] Synth. "Reduction of Nitro Compounds using Iron and Ammonium Chloride."

  • Kinase Inhibitor Chemistry (Contextual)

    • Journal of Medicinal Chemistry. "Discovery of Encorafenib (LGX818)." (Illustrates the use of similar aniline intermediates).

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-fluoro-4-methylsulfonylaniline

For: Researchers, scientists, and drug development professionals. Introduction 5-Bromo-2-fluoro-4-methylsulfonylaniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-fluoro-4-methylsulfonylaniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including a halogenated and fluorinated aromatic ring, an aniline moiety, and a sulfone group, make it a versatile building block for the synthesis of complex molecules and potential active pharmaceutical ingredients (APIs). The strategic placement of bromo, fluoro, and sulfonyl groups allows for modulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] This document provides a comprehensive, two-step experimental procedure for the synthesis of this compound, starting from the commercially available precursor, 5-bromo-2-fluoro-4-methylaniline.

The synthetic strategy involves the introduction of a methylthio group onto the aniline ring via a thiocyanation followed by methylation, and subsequent oxidation to the desired sulfone. This approach is designed to be robust and scalable for laboratory settings.

Chemical Profile and Properties

A summary of the key chemical properties for the target compound and its precursor is presented below.

Property5-Bromo-2-fluoro-4-methylaniline (Starting Material)5-Bromo-2-fluoro-4-methylsulfonylaniline (Final Product)
CAS Number 945244-29-1[3]Not available
Molecular Formula C₇H₇BrFNC₈H₉BrFNO₂S
Molecular Weight 204.04 g/mol [3]282.13 g/mol [4]
Appearance Light beige crystalline powder[3]Expected to be a solid
Purity ≥95%[3]≥98% (Target)

Overall Synthetic Workflow

The synthesis of 5-Bromo-2-fluoro-4-methylsulfonylaniline is accomplished in two primary stages, starting from 5-bromo-2-fluoro-4-methylaniline. The first stage involves the formation of an intermediate, 5-Bromo-2-fluoro-4-(methylthio)aniline. The second stage is the oxidation of this thioether to the final sulfone product.

G cluster_0 Stage 1: Thioether Synthesis cluster_1 Stage 2: Oxidation A 5-Bromo-2-fluoro-4-methylaniline B Thiocyanation (NaSCN, Br₂) A->B C 4-Amino-2-bromo-5-fluorophenyl thiocyanate B->C D Methylation (Methyl Iodide, Base) C->D E 5-Bromo-2-fluoro-4-(methylthio)aniline D->E F 5-Bromo-2-fluoro-4-(methylthio)aniline G Oxidation (e.g., H₂O₂, Acetic Acid) F->G H 5-Bromo-2-fluoro-4-methylsulfonylaniline G->H

Caption: Overall synthetic workflow for 5-Bromo-2-fluoro-4-methylsulfonylaniline.

PART 1: Synthesis of 5-Bromo-2-fluoro-4-(methylthio)aniline (Intermediate)

This stage involves a two-step, one-pot procedure to introduce a methylthio group at the 4-position of the starting aniline. This is achieved by first converting the aniline to a thiocyanate intermediate, which is then methylated in situ.

Protocol: Thiocyanation and Methylation
  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-2-fluoro-4-methylaniline (1.0 eq) and sodium thiocyanate (2.2 eq).

    • Add methanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the aniline.

    • Cool the mixture to 0-5 °C in an ice-water bath.

  • Thiocyanation:

    • In a separate flask, prepare a solution of bromine (1.1 eq) in methanol.

    • Add the bromine solution dropwise to the stirred aniline suspension over 30-45 minutes, ensuring the internal temperature remains below 5 °C. The reaction is exothermic, so slow addition is crucial.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • In-situ Methylation:

    • To the reaction mixture containing the thiocyanate intermediate, add a solution of sodium hydroxide (2.5 eq) in water dropwise, while maintaining the temperature at 0-5 °C.

    • Following the base addition, add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]

  • Work-up and Isolation:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Reduce the volume of methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Bromo-2-fluoro-4-(methylthio)aniline.

PART 2: Synthesis of 5-Bromo-2-fluoro-4-methylsulfonylaniline (Final Product)

This final stage involves the oxidation of the thioether group of the intermediate to a sulfone. Hydrogen peroxide in acetic acid is a common and effective method for this transformation.[6]

Protocol: Oxidation of Thioether to Sulfone
  • Reaction Setup:

    • In a round-bottom flask, dissolve the purified 5-Bromo-2-fluoro-4-(methylthio)aniline (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice-water bath.

  • Oxidation:

    • Slowly add 30% hydrogen peroxide (3.0-4.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

    • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume).

    • If extracted, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified 5-Bromo-2-fluoro-4-methylsulfonylaniline.[7]

Purification and Characterization Logic

The purification strategy is critical for obtaining a high-purity final product. The choice of method depends on the nature of the impurities.

G Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Recrystallization (e.g., Ethanol/Water) Is_Solid->Recrystallize Yes Column Column Chromatography (Silica Gel) Is_Solid->Column No Purity_Check Check Purity (TLC, NMR) Recrystallize->Purity_Check Column->Purity_Check Purity_Check->Column Purity <98% Final_Product Pure Product (>98%) Purity_Check->Final_Product Purity >98%

Caption: Decision workflow for the purification of the final product.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the aromatic protons, the NH₂ protons, the methyl protons of the sulfonyl group, and the methyl group on the ring.

  • ¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amine, S=O stretching of the sulfone, and C-F and C-Br bonds.

Safety and Handling Precautions

Working with halogenated anilines and oxidizing agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10][11]

  • Handling of Reagents:

    • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

    • Methyl Iodide: A known carcinogen. Handle with care and avoid exposure.

    • Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes.

    • Halogenated Anilines: Can be toxic if inhaled, ingested, or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Benchchem. (n.d.). Purification of Halogenated Aniline Compounds.
  • ECHEMI. (n.d.). 4-Bromoaniline SDS, 106-40-1 Safety Data Sheets.
  • CDH Fine Chemical. (n.d.). 2-Bromo Aniline CAS No 615-36-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2016, May 06). 4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No.
  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). 3-Bromo Aniline CAS No 591-19-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Google Patents. (n.d.). Method for preparing sulfone by catalytic oxidation of thioether.
  • ChemScene. (n.d.). 5-Bromo-2-fluoro-3-methyl-4-(methylsulfonyl)aniline.
  • Google Patents. (n.d.). Preparation of aniline thioethers.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • Benchchem. (n.d.). 2-(Methylthio)aniline|Aromatic Amine for Research.
  • Organic & Biomolecular Chemistry. (n.d.). Mono-selective β-C–H arylation of N-methylated amino acids and peptides promoted by the 2-(methylthio)aniline directing group.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (2026, February 27).
  • CymitQuimica. (n.d.). 5-Bromo-2-fluoro-4-methylaniline.
  • Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
  • PMC. (2025, January 29). A reagent to access methyl sulfones.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-fluoro-2-methylaniline 97 627871-16-3.
  • Organic Syntheses Procedure. (n.d.). (s)-(-)-methyl p-bromophenyl sulfoxide.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (2026, February 27).

Sources

Method

Application Note: High-Efficiency Purification of 5-Bromo-2-fluoro-4-methylsulfonylaniline via Modified Normal-Phase Column Chromatography

Introduction & Chromatographic Challenges 5-Bromo-2-fluoro-4-methylsulfonylaniline is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Challenges

5-Bromo-2-fluoro-4-methylsulfonylaniline is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. The purification of this compound via normal-phase silica gel chromatography presents unique challenges due to its complex electronic properties.

While the electron-withdrawing halogens (fluorine and bromine) and the para-methylsulfonyl group significantly depress the basicity of the aniline nitrogen, the molecule retains potent hydrogen-bond donating and accepting capabilities. When exposed to the acidic silanol (Si-OH) groups of standard unmodified silica gel, these functional groups undergo strong dipole-dipole and hydrogen-bonding interactions. This leads to severe peak tailing, poor resolution from structurally similar byproducts, and potential irreversible adsorption[1].

Physicochemical Profiling

Understanding the specific contributions of each functional group is critical for designing a self-validating purification system.

Table 1: Physicochemical Properties & Chromatographic Implications

Functional GroupElectronic EffectChromatographic ImpactMitigation Strategy
-NH₂ (Aniline) Weakly basic, H-bond donorInteracts with acidic silanols, causing streaking.Use 1% Triethylamine (TEA) modifier[2].
-SO₂CH₃ (Sulfonyl) Strongly electron-withdrawingHighly polar; drastically lowers the Rf value.Employ a polar gradient (e.g., up to 50% EtOAc).
-F, -Br (Halogens) Electron-withdrawing, lipophilicIncreases solubility in moderately non-polar solvents.Utilize dry-loading to prevent band broadening.

Mechanistic Insights: Silanol Neutralization

To achieve a sharp elution profile, the stationary phase must be dynamically modified. The addition of a volatile basic modifier, such as Triethylamine (TEA), is a field-proven technique[1]. TEA acts as a competing amine; it possesses a higher affinity for the acidic silanol sites than the deactivated target aniline. By pre-treating the column and supplementing the mobile phase with 1% TEA, the silanols are neutralized into a (Si-O⁻ HN⁺Et₃) complex. This effectively masks the acidic sites, allowing the 5-Bromo-2-fluoro-4-methylsulfonylaniline to elute based purely on its partitioning coefficient rather than secondary acid-base interactions[3].

Mechanism S Acidic Silanol (Si-OH) N Neutralized Site (Si-O⁻ HN⁺Et3) S->N Acid-Base Neutralization T Triethylamine (TEA Modifier) T->N Competitive Binding A Target Aniline (Elutes Freely) N->A Prevents Tailing

Fig 1. Mechanism of silica gel silanol neutralization by triethylamine (TEA).

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the integrity of the purification.

Phase 1: Solvent System Optimization
  • Prepare a TLC developing chamber with a mixture of Hexane and Ethyl Acetate (e.g., 60:40 v/v) containing exactly 1% TEA[2].

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate and visualize under UV light (254 nm).

  • Validation: Adjust the Hexane/EtOAc ratio until the target compound exhibits an Rf value of 0.25 – 0.35. The spot should be round and compact, without tailing.

Phase 2: Column Preparation & Neutralization
  • Select a glass chromatography column appropriate for the crude mass (typically a 30:1 to 50:1 silica-to-crude mass ratio).

  • Prepare a slurry of silica gel (230-400 mesh) in the starting non-polar solvent mixture (e.g., 90:10 Hexane:EtOAc + 1% TEA).

  • Pour the slurry into the column and allow it to pack under gentle positive pressure (nitrogen or air).

  • Validation: Flush the packed column with at least two column volumes (CV) of the 1% TEA solvent mixture. Test the pH of the eluting solvent with indicator paper; it must be slightly basic to confirm complete silanol neutralization[1].

Phase 3: Dry Loading (Critical Step)

Due to the high polarity of the methylsulfonyl group, liquid loading in a polar solvent will cause immediate band broadening.

  • Dissolve the crude 5-Bromo-2-fluoro-4-methylsulfonylaniline in a volatile solvent (e.g., Dichloromethane or Acetone).

  • Add a small amount of dry silica gel (approx. 2-3 times the crude mass) to the solution.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully load this dry powder evenly onto the top of the packed, neutralized silica bed. Add a protective layer of sand.

Phase 4: Gradient Elution & Isolation
  • Begin elution with the low-polarity starting mixture (90:10 Hexane:EtOAc + 1% TEA).

  • Gradually increase the polarity in 5-10% EtOAc increments every 2-3 column volumes until the optimized TLC ratio (e.g., 60:40) is reached.

  • Collect fractions in uniformly sized test tubes.

  • Monitor fractions via TLC. Combine all fractions containing the pure target compound.

  • Concentrate the combined fractions under reduced pressure. To remove residual TEA, co-evaporate with toluene or place the final solid under high vacuum for 12-24 hours.

Workflow A 1. Crude 5-Bromo-2-fluoro-4-methylsulfonylaniline B 2. TLC Optimization (Hexane/EtOAc + 1% TEA) A->B C 3. Column Pre-treatment (Flush with 1% TEA) B->C D 4. Dry Loading (Adsorption onto Silica) C->D E 5. Gradient Elution (Stepwise EtOAc increase) D->E F 6. Fraction Collection & TLC Analysis E->F G 7. Concentration & High-Vacuum Drying F->G

Fig 2. Optimized normal-phase chromatographic workflow for highly functionalized anilines.

Quantitative Data & Troubleshooting

Table 2: Expected Elution Profile and Rf Values

Solvent System (Hexane:EtOAc + 1% TEA)Expected Rf ValueElution Status
90:100.05Target compound retained; non-polar impurities elute.
75:250.15Target compound begins migrating.
60:400.30Optimal elution band for target compound.
40:600.60Highly polar impurities (e.g., sulfones/oxides) elute.

Troubleshooting Guide:

  • Issue: Compound streaks despite TEA addition.

    • Causality: The crude material may contain acidic byproducts that neutralize the TEA modifier.

    • Solution: Perform a basic aqueous workup (washing the crude organic layer with saturated NaHCO₃) prior to chromatography to remove residual acids[2].

  • Issue: Co-elution with a structurally similar byproduct.

    • Causality: The gradient is too steep, causing the compound to elute in the solvent front of the new gradient step.

    • Solution: Decrease the gradient step increments (e.g., 5% EtOAc increases instead of 10%) and utilize a longer column bed.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage Blog URL: [Link]

Sources

Application

Mastering the Purification of 5-Bromo-2-fluoro-4-methylsulfonylaniline: A Guide to Recrystallization

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. For novel compounds such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. For novel compounds such as 5-Bromo-2-fluoro-4-methylsulfonylaniline, a halogenated sulfonamide, achieving high purity is a critical step to ensure accurate biological screening, reliable structure-activity relationship (SAR) studies, and ultimately, patient safety. Impurities, even in trace amounts, can lead to erroneous experimental results, altered toxicity profiles, and unforeseen side effects.[1] Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the target molecule from unwanted byproducts and contaminants.[2][3]

This comprehensive guide provides a detailed protocol for the recrystallization of 5-Bromo-2-fluoro-4-methylsulfonylaniline. We will delve into the theoretical underpinnings of solvent selection, the step-by-step experimental procedure, and troubleshooting strategies to overcome common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient purification workflow for this and structurally related compounds.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a given solvent increases with temperature. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the solvent (mother liquor) due to their lower concentration or different solubility characteristics.[2] The newly formed, purified crystals can then be isolated by filtration.

The success of recrystallization hinges on several key mechanisms that occur sequentially and sometimes simultaneously: dissolution, nucleation, crystal growth, and the potential for polymorphism.[4] Understanding these factors is crucial for optimizing the process to achieve high yield and purity.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[5] An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient of Solubility: The solvent should dissolve the compound sparingly or not at all at room temperature but have a high capacity for dissolution at its boiling point.[2][5] This differential solubility is the driving force for crystallization upon cooling.

  • Inertness: The solvent must not react chemically with the compound being purified.[2][5]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[2]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Given the limited specific solubility data for 5-Bromo-2-fluoro-4-methylsulfonylaniline, a systematic solvent screening is recommended. The following table provides a starting point for potential solvents based on the general properties of halogenated anilines and sulfonamides.

Solvent SystemRationale & Potential AdvantagesPotential Disadvantages
Isopropanol/Water Often effective for sulfonamides; allows for fine-tuning of polarity.[6][7]May require careful optimization of the solvent ratio to prevent oiling out.
Ethanol/Water Similar to isopropanol/water, widely used for recrystallizing organic solids.[8]The compound might have high solubility in pure ethanol, necessitating the addition of water as an anti-solvent.
Ethyl Acetate/Hexane A good option if the compound is moderately polar. Ethyl acetate provides solvating power, while hexane acts as an anti-solvent.The flammability of both solvents requires careful handling.
Toluene Can be effective for aromatic compounds.Higher boiling point may be difficult to remove completely; potential for toxicity.
Acetone A powerful solvent, but often dissolves compounds too well at room temperature.May need to be used in a mixed solvent system or at very low temperatures.

Experimental Protocol: Recrystallization of 5-Bromo-2-fluoro-4-methylsulfonylaniline

This protocol outlines a general procedure that can be adapted based on the results of the solvent screening.

Materials and Equipment:
  • Crude 5-Bromo-2-fluoro-4-methylsulfonylaniline

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or desiccator

  • Activated carbon (optional, for colored impurities)

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude 5-Bromo-2-fluoro-4-methylsulfonylaniline in an Erlenmeyer flask.

    • Add a magnetic stir bar and a small amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the mixture to boiling for a few minutes. The activated carbon will adsorb the colored impurities.[1]

  • Hot Filtration (if activated carbon was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization).

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask. This step should be performed rapidly to prevent the desired compound from crystallizing in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[6]

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a well-ventilated area, in a drying oven at a temperature well below the compound's melting point, or in a desiccator under vacuum.[9]

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow Start Start with Crude 5-Bromo-2-fluoro-4-methylsulfonylaniline Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Decolorize Add Activated Carbon (Optional) Dissolve->Decolorize If colored Cool Slow Cooling to Induce Crystallization Dissolve->Cool If not colored HotFilter Hot Filtration Decolorize->HotFilter HotFilter->Cool Isolate Isolate Crystals via Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry the Purified Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: A generalized workflow for the recrystallization of 5-Bromo-2-fluoro-4-methylsulfonylaniline.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent; the solution is too concentrated; high impurity levels.[6]Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling solvent or a different solvent mixture.[6]
No Crystal Formation The solution is not saturated (too much solvent was used); cooling is too rapid.[1][6]Evaporate some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are still dissolved in the mother liquor.[1]Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is preheated. Cool the filtrate for a longer period or at a lower temperature.[1]
Discolored Crystals Presence of colored impurities that co-precipitate.Treat the hot solution with activated carbon before filtration.[1]

Safety and Handling Precautions

5-Bromo-2-fluoro-4-methylsulfonylaniline is a halogenated aniline derivative and should be handled with appropriate care. While specific toxicity data for this compound is limited, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves when handling this compound and the solvents.[11][13]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[11]

  • Spills: In case of a spill, prevent further leakage and collect the material using an inert absorbent. Dispose of the waste in accordance with local regulations.[10]

  • Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, according to institutional and local guidelines.[10][11]

Conclusion

The recrystallization of 5-Bromo-2-fluoro-4-methylsulfonylaniline is a crucial step in obtaining a high-purity material essential for downstream applications in drug discovery and development. By understanding the fundamental principles of recrystallization, performing a systematic solvent screen, and following a well-defined protocol, researchers can effectively purify this compound. This guide provides the necessary framework to develop a robust and reproducible purification method, ensuring the quality and reliability of the starting material for further scientific investigation.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Mohrig, J. R.; Alberg, D. G.; Hofmeister, G. E.; Schatz, P. F.; Hammond, C. N. Laboratory Techniques in Organic Chemistry. 4th ed.; W. H. Freeman: New York, 2014.
  • University of Toronto. Recrystallisation. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • PubChem. 5-Bromo-4-fluoro-2-methylaniline. [Link]

  • BuyersGuideChem. 5-Bromo-2-fluoro-4-methylsulfonylaniline. [Link]

  • ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

  • Popat, K. H.; et al. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Acta Crystallographica Section C: Structural Chemistry, 2025, 81(2), 1-12.
  • Google Patents.
  • ResearchGate. Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]

  • National Center for Biotechnology Information. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

Sources

Method

Application Note: NMR Structural Elucidation of 5-Bromo-2-fluoro-4-methylsulfonylaniline

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It focuses on the structural elucidation of 5-Bromo-2-fluoro-4-methylsulfonylaniline , a represen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It focuses on the structural elucidation of 5-Bromo-2-fluoro-4-methylsulfonylaniline , a representative scaffold in medicinal chemistry (e.g., for kinase inhibitors or sulfonamide antibiotics).

Abstract & Scope

This protocol details the acquisition, processing, and analysis of Nuclear Magnetic Resonance (NMR) data for 5-Bromo-2-fluoro-4-methylsulfonylaniline . This compound presents specific analytical challenges due to the interplay of four distinct substituents on a single benzene ring: an electron-donating amine (-NH₂), a strongly electronegative fluorine (-F), an electron-withdrawing methylsulfonyl group (-SO₂CH₃), and a bromine atom (-Br).

This guide provides a self-validating workflow to distinguish regioisomers and assign all chemical shifts with high confidence, utilizing Heteronuclear Coupling Patterns (¹⁹F-¹H and ¹⁹F-¹³C) as the primary diagnostic tool.

Molecule Analysis & Expected Spectral Features

Before acquisition, a theoretical understanding of the spin system is required to optimize parameters.

  • Core Structure: Polysubstituted Aniline.

  • Symmetry: Asymmetric (C1 point group).

  • Key Spin Interactions:

    • ¹H NMR: Two aromatic protons (para to each other) will show distinct splitting due to Fluorine.

    • ¹³C NMR: Carbon signals will appear as doublets due to ¹⁹F coupling (

      
      ), with magnitude decreasing with distance (
      
      
      
      ).
Structural Numbering (IUPAC Priority)
  • C1: Attached to -NH₂ (Amine priority > Halogen/Sulfone)

  • C2: Attached to -F

  • C3: Aromatic C-H (Ortho to F, Ortho to SO₂CH₃)

  • C4: Attached to -SO₂CH₃

  • C5: Attached to -Br

  • C6: Aromatic C-H (Ortho to NH₂, Meta to F)

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation or exchange broadening.

ParameterSpecificationRationale (Causality)
Solvent DMSO-d₆ (99.9% D)Critical: CDCl₃ often leads to broad/invisible -NH₂ signals due to rapid exchange. DMSO forms H-bonds, stabilizing the -NH₂ protons and sharpening the peak.
Concentration 10–15 mg in 600 µLSufficient for ¹³C detection within 1-2 hours. Higher concentrations may cause viscosity broadening.
Additives NoneAvoid TFA or D₂O initially; D₂O will erase the -NH₂ signal, removing a key diagnostic peak.
Acquisition Parameters (600 MHz equiv.)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1):

    • 1H: 2.0 s.[1]

    • 13C: 3.0 s (Essential for quaternary carbons C1, C2, C4, C5 to relax fully).

  • Spectral Width:

    • 1H: -2 to 14 ppm (Cover exchangeable protons).

    • 19F: -200 to -50 ppm (Typical range for Ar-F).

Workflow Diagram

The following Graphviz diagram outlines the logic flow for the experiment, ensuring quality control at every step.

NMR_Workflow Start Sample Prep (10mg in DMSO-d6) Acq_1H Acquire 1H NMR (16 Scans) Start->Acq_1H QC_1H QC: Sharp NH2? Solvent Peaks? Acq_1H->QC_1H QC_1H->Start Fail (Reprep) Acq_19F Acquire 19F NMR (Coupled & Decoupled) QC_1H->Acq_19F Pass Acq_13C Acquire 13C{1H} NMR (1024+ Scans) Acq_19F->Acq_13C Process Processing: LB=0.3Hz (1H) LB=1.0Hz (13C) Acq_13C->Process Analysis Data Analysis & Assignment Process->Analysis

Figure 1: Experimental workflow ensuring sample integrity before long-duration ¹³C acquisition.

Data Analysis & Interpretation

¹H NMR Analysis (Proton Assignment)

The proton spectrum will exhibit three distinct regions.

SignalIntegrationMultiplicityApprox. Shift (δ)Assignment Logic
-SO₂CH₃ 3HSinglet (s)3.10 – 3.25 ppmMethyl protons on sulfone are deshielded but lack neighbors for coupling.
-NH₂ 2HBroad Singlet (br s)5.50 – 6.50 ppmExchangeable. Chemical shift varies with concentration/temperature.[2]
H-6 1HDoublet (d)7.00 – 7.20 ppmShielded by ortho-NH₂. Shows long-range coupling to F (

Hz).
H-3 1HDoublet (d)7.60 – 7.90 ppmDeshielded by ortho-SO₂ and ortho-F. Shows large coupling to F (

Hz).

Diagnostic Check:

  • H-3 vs H-6 Distinction: H-3 is trapped between two electron-withdrawing groups (F and SO₂), making it significantly more downfield (higher ppm) than H-6.

  • Coupling Verification: The doublet splitting of the aromatic protons must match the coupling constants measured in the ¹⁹F spectrum.

¹³C NMR Analysis (Carbon Assignment via C-F Coupling)

The ¹³C spectrum is the most definitive tool for this molecule because the Fluorine atom acts as a "spy," splitting carbon signals based on proximity.

CarbonTypeSplitting Pattern (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Approx.[3][4][5] Shift (δ)Causality
C-2 C_quatDoublet (

Hz)
150 – 155 ppmDirect attachment to Fluorine. Largest coupling.
C-1 C_quatDoublet (

Hz)
140 – 145 ppmAttached to NH₂ (deshielded) + Ortho to F.
C-4 C_quatDoublet (

Hz)
128 – 132 ppmAttached to SO₂ (deshielded).
C-3 CHDoublet (

Hz)
115 – 120 ppmOrtho to F. High coupling identifies this CH vs C6.
C-6 CHDoublet (

Hz)
110 – 115 ppmPara to F. Small coupling (often appears as broad singlet).
C-5 C_quatDoublet (

Hz)
108 – 112 ppmAttached to Br. Shielded by heavy atom effect (Heavy Atom Effect).
CH₃ CH₃Singlet42 – 45 ppmSulfone methyl. No F coupling.

Key Identification Rule:

  • Look for the large doublet (~250 Hz) to identify C2 .

  • Look for the medium doublet (~20 Hz) to identify C3 (the CH next to Fluorine).

Assignment Logic Tree

Use this logic to confirm assignments during analysis.

Assignment_Logic Start Analyze Aromatic 1H Signals Check_Shift Check Chemical Shift Start->Check_Shift Downfield Downfield (>7.5 ppm) Deshielded Check_Shift->Downfield Upfield Upfield (<7.2 ppm) Shielded by NH2 Check_Shift->Upfield Check_J Check H-F Coupling (J) Downfield->Check_J Upfield->Check_J Large_J Large J (10-12 Hz) 3-Bond Coupling Check_J->Large_J Small_J Small J (7-9 Hz) 4-Bond Coupling Check_J->Small_J Assign_H3 Assign as H-3 (Ortho to F) Large_J->Assign_H3 Assign_H6 Assign as H-6 (Meta to F) Small_J->Assign_H6

Figure 2: Decision tree for assigning aromatic protons based on shift and coupling magnitude.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent effects and coupling constants).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for ¹³C-F coupling constants).

Sources

Application

Application Note: LC-MS/MS Method Development and Validation for 5-Bromo-2-fluoro-4-methylsulfonylaniline

Executive Summary 5-Bromo-2-fluoro-4-methylsulfonylaniline is a highly functionalized halogenated intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including androgen receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-fluoro-4-methylsulfonylaniline is a highly functionalized halogenated intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including androgen receptor antagonists. Quantifying this compound presents unique analytical challenges: the aniline nitrogen is severely deactivated by electron-withdrawing groups, and the presence of bromine creates a complex isotopic signature.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for researchers and drug development professionals. The method leverages specific gas-phase ionization mechanics and isotopic tracking to ensure high-fidelity quantification.

Physicochemical Profiling & Method Rationale

To design an effective LC-MS/MS method, the physicochemical properties of the analyte must dictate the chromatographic and ionization strategies.

Table 1: Target Analyte Properties
PropertyValueAnalytical Implication
Molecular Formula C₇H₇BrFNO₂SHighly polar sulfonyl group paired with hydrophobic halogens.
Molecular Weight 268.10 g/mol Small molecule; requires low-mass scanning capabilities.
Exact Mass 266.9365 DaHigh-resolution mass targeting.
Precursor Ions [M+H]⁺ m/z 267.9 (⁷⁹Br) / 269.9 (⁸¹Br)1:1 isotopic doublet; MRM must track both for validation.
The Causality of Experimental Choices (E-E-A-T)
  • Chromatographic Strategy (Why C18?): The molecule possesses a polar methylsulfonyl group (-SO₂CH₃) and hydrophobic halogens (-Br, -F). A standard C18 reversed-phase column provides the optimal hydrophobic stationary phase to retain the halogenated ring while allowing the polar moiety to interact with the aqueous mobile phase, ensuring a sharp, symmetrical peak [1].

  • Ionization Strategy (Why 0.1% Formic Acid?): The pKa of unsubstituted aniline is ~4.6. However, the addition of three strong electron-withdrawing groups (ortho-fluoro, meta-bromo, and para-methylsulfonyl) severely depletes the electron density on the aniline nitrogen, dropping its estimated pKa to < 1.0. Standard acidic mobile phases will not protonate this molecule in the liquid phase. However, the addition of 0.1% Formic Acid facilitates gas-phase protonation during the Electrospray Ionization (ESI) droplet desolvation process, a phenomenon critical for detecting deactivated anilines [2].

  • Fragmentation Convergence: Upon collision-induced dissociation (CID), methylsulfonyl aromatics typically undergo cleavage of the C-S bond [3]. Interestingly, the product ion at m/z 188.9 can arise from two distinct pathways: the loss of the methylsulfonyl group (-79 Da) from the ⁷⁹Br precursor, or the loss of the ⁸¹Br isotope (-81 Da) from the ⁸¹Br precursor. This convergence makes m/z 188.9 an exceptionally stable quantifier ion.

Experimental Protocols

Sample Preparation (Protein Precipitation)

To ensure a self-validating and reproducible extraction from biological matrices (e.g., plasma):

  • Aliquot : Transfer 50 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Precipitate : Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., a ¹³C or ²H labeled aniline analog).

  • Vortex : Agitate vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge : Spin at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Dilute : Transfer 100 µL of the supernatant to an LC autosampler vial and dilute with 100 µL of LC-MS grade water. Crucial Step: This matches the sample diluent to the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect").

Liquid Chromatography (HPLC) Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

Table 2: HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955
Mass Spectrometry (QqQ) Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

Table 3: Optimized MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Transition Type
267.9188.95025Quantifier (⁷⁹Br)
269.9190.95025Qualifier (⁸¹Br)
267.9252.95015Qualifier (Loss of •CH₃)
269.9254.95015Qualifier (Loss of •CH₃)

Visualizations

LC-MS/MS Analytical Workflow

The following diagram illustrates the logical progression of the sample through the LC-MS/MS system.

LCMS_Workflow Prep Sample Prep (Protein Ppt) HPLC Reversed-Phase HPLC (C18) Prep->HPLC 2 µL Injection ESI Electrospray Ionization (ESI+) HPLC->ESI Eluent + 0.1% FA QqQ Triple Quadrupole (MRM Mode) ESI->QqQ [M+H]+ Ions Data Data Analysis & Quantification QqQ->Data Chromatograms

Caption: Step-by-step analytical workflow from sample extraction to MRM data acquisition.

Proposed MS/MS Fragmentation Pathway

This diagram maps the collision-induced dissociation (CID) pathways utilized for the MRM transitions.

Fragmentation Parent [M+H]+ m/z 267.9 (79Br) m/z 269.9 (81Br) Frag1 Loss of •CH3 (-15 Da) m/z 252.9 / 254.9 Parent->Frag1 CID (15 eV) Frag2 Loss of SO2CH3 (-79 Da) m/z 188.9 / 190.9 Parent->Frag2 CID (25 eV) Frag3 Loss of Br (-79 / -81 Da) m/z 188.9 Parent->Frag3 CID (25 eV)

Caption: Primary fragmentation pathways of protonated 5-Bromo-2-fluoro-4-methylsulfonylaniline.

References

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration." PLoS One, 11(12), e0167502. Available at: [Link]

  • Cooper, V. I., Letcher, R. J., Dietz, R., Sonne, C., & Wong, C. S. (2012). "Quantification of achiral and chiral methylsulfonyl polychlorinated biphenyl metabolites by column-switching liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry." Journal of Chromatography A, 1268, 64-73. Available at: [Link]

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-fluoro-4-methylsulfonylaniline in Pharmaceutical Synthesis

Executive Summary & Substrate Profiling The compound 5-Bromo-2-fluoro-4-methylsulfonylaniline (CAS: 1020722-18-2) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and gl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The compound 5-Bromo-2-fluoro-4-methylsulfonylaniline (CAS: 1020722-18-2) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and glucocorticoid receptor modulators[1]. Successfully executing carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction on this substrate requires navigating its unique electronic and steric microenvironment.

This application note provides a comprehensive, self-validating protocol for the cross-coupling of this specific bromoaniline with various boronic acids. By understanding the causality behind the reagent selection, researchers can eliminate common failure modes such as catalyst poisoning and competitive dehalogenation.

Mechanistic Causality & Reaction Design

To design a highly efficient coupling protocol, we must analyze the specific electronic effects of the substrate's functional groups on the palladium catalytic cycle[2]:

  • Oxidative Addition (The C-Br Bond): The bromide is located at the C5 position. It is ortho to the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group and para to the electronegative fluorine atom. This severe electron depletion at the C5 carbon creates a highly electrophilic center, drastically accelerating the oxidative addition of the Pd(0) catalyst into the C-Br bond.

  • Catalyst Poisoning (The Free Aniline): The unprotected primary amine (-NH₂) at C1 poses a significant risk. Free anilines can coordinate to the electrophilic Pd(II) intermediates, creating stable, off-cycle complexes that stall the reaction[3].

  • Ligand Selection: To prevent amine coordination while supporting rapid transmetalation, bulky, electron-rich phosphine ligands are required. Bidentate ligands with large bite angles (e.g., dppf) or sterically demanding dialkylbiaryl phosphines (e.g., XPhos, dtbpf) physically block the aniline nitrogen from binding to the palladium center[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Sterically Bulky Ligand) OxAdd Oxidative Addition (Accelerated by ortho-SO2Me) Pd0->OxAdd 5-Br-2-F-4-SO2Me-Aniline TransMet Transmetalation (Base-mediated Boron Transfer) OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Intermediate Complex RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Suzuki coupling highlighting substrate-specific electronic effects.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and expected yields based on the electronic profile of 5-Bromo-2-fluoro-4-methylsulfonylaniline.

Catalyst SystemBaseSolvent SystemTemp (°C)Result / Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O90Low Yield (<40%) : Small PPh₃ ligands allow the free aniline to coordinate and poison the catalyst.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O80Good Yield (75%) : Bidentate ligand provides sufficient steric bulk to mitigate amine binding.
Pd(dtbpf)Cl₂ (2 mol%) K₃PO₄ 1,4-Dioxane/H₂O 80 Optimal (>90%) : Highly bulky, electron-rich ligand ensures rapid turnover; K₃PO₄ facilitates fast transmetalation[4].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Built-in In-Process Controls (IPCs) ensure that the reaction validates its own progress at critical junctures.

Materials Required
  • Substrate: 5-Bromo-2-fluoro-4-methylsulfonylaniline (1.0 equiv, 1.0 mmol, 268.1 mg)[5]

  • Coupling Partner: Aryl/Alkyl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dtbpf)Cl₂ (0.02 equiv, 2 mol%, 13.0 mg)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 10 mL total), thoroughly degassed.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the bromoaniline, boronic acid, Pd(dtbpf)Cl₂, and K₃PO₄.

  • Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum (10 minutes) followed by argon backfill.

  • Causality: Pd(0) intermediates are highly sensitive to oxidation. Removing ambient oxygen prevents the formation of inactive Pd(II) black[2].

Step 2: Solvent Addition & Degassing

  • In a separate flask, prepare the 4:1 Dioxane/H₂O mixture and sparge with argon gas for 30 minutes.

  • Using a syringe, transfer 10 mL of the degassed solvent mixture into the reaction flask under positive argon pressure.

  • Validation Check: The solution should initially appear as a pale yellow/orange suspension. A rapid shift to dark black immediately upon solvent addition indicates premature catalyst decomposition (oxygen contamination).

Step 3: Heating & In-Process Control (IPC)

  • Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture interacts efficiently.

  • IPC (1 Hour): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Check: You should observe the disappearance of the m/z 268/270 (bromine isotope pattern) peak[1]. If >15% starting material remains, spike the reaction with an additional 0.5 equiv of boronic acid (boronic acids can undergo competitive protodeboronation).

Step 4: Quench and Workup

  • Once LC-MS confirms complete conversion, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Filter the entire biphasic mixture through a short pad of Celite to remove precipitated palladium black.

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The highly polar methylsulfonyl and amine groups will cause the product to elute later than standard aromatic hydrocarbons; start with 20% EtOAc and gradient up to 60%.

Workflow S1 1. Preparation Weigh Reagents (Air-free setup) S2 2. Degassing Argon Purge (Crucial for Pd(0)) S1->S2 S3 3. Reaction 80°C Heating (IPC via LC-MS) S2->S3 S4 4. Quench & Workup Aq. Extraction (Remove Boron salts) S3->S4 S5 5. Isolation Flash Silica Chromatography S4->S5

Step-by-step experimental workflow for the Suzuki coupling of unprotected anilines.

Troubleshooting & Field-Proven Insights

  • Issue: Significant Homocoupling of the Boronic Acid.

    • Causality: Homocoupling is driven by the presence of trace oxygen acting as an oxidant for the boronic acid.

    • Solution: Increase the stringency of your solvent degassing (sparge for 60 minutes instead of 30) and ensure the Schlenk line vacuum achieves <1 Torr during the purge cycles.

  • Issue: Protodehalogenation (Formation of 2-fluoro-4-methylsulfonylaniline).

    • Causality: The highly activated C-Br bond undergoes oxidative addition, but transmetalation is too slow, leading to protonation of the Pd-aryl intermediate by the aqueous solvent.

    • Solution: Switch to a stronger base (e.g., NaOH or Ba(OH)₂) to accelerate the formation of the reactive boronate species, or increase the concentration of the boronic acid.

References

  • ChemBK. Benzenamine, 5-bromo-2-fluoro-4-(methylsulfonyl)-. Retrieved from:[Link]

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Retrieved from:[Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from:[Link]

  • Molecules (MDPI) / BOA. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from:[Link]

Sources

Application

synthesis of pan-RAF inhibitors using 5-Bromo-2-fluoro-4-methylsulfonylaniline.

Application Note & Protocol Topic: Synthesis of a Novel Pan-RAF Inhibitor Scaffold Utilizing 5-Bromo-2-fluoro-4-methylsulfonylaniline Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of a Novel Pan-RAF Inhibitor Scaffold Utilizing 5-Bromo-2-fluoro-4-methylsulfonylaniline

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of a novel pan-RAF inhibitor scaffold, beginning with the strategic starting material, 5-Bromo-2-fluoro-4-methylsulfonylaniline. The rationale for targeting the RAF kinase family in oncology is discussed, with a focus on the advantages of pan-isoform inhibition over selective B-RAF inhibition to combat therapeutic resistance. This guide presents a detailed, multi-step synthetic protocol, complete with expert insights into experimental choices, self-validating analytical checkpoints, and troubleshooting advice. The protocols are designed to be robust and reproducible for researchers engaged in the discovery and development of novel cancer therapeutics.

The Strategic Imperative for Pan-RAF Inhibition in Oncology

The RAS-RAF-MEK-ERK Signaling Pathway: A Central Regulator of Cell Fate

The RAS-RAF-MEK-ERK pathway, a critical branch of the mitogen-activated protein kinase (MAPK) signaling cascade, is a central conduit for transmitting extracellular signals from cell surface receptors to the nucleus.[1] This pathway governs a host of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2][] Its dysregulation, often through activating mutations in key components like RAS or RAF, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[4][5]

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-Bound) RTK->RAS Recruitment & Activation RAF RAF Dimer (A-RAF, B-RAF, C-RAF) RAS->RAF Dimerization & Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription Translocation & Activation CellResponse Cellular Responses: • Proliferation • Survival • Differentiation Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: The RAS-RAF-MEK-ERK signaling cascade.

Limitations of Selective B-RAF Inhibitors

The discovery of activating B-RAF mutations, particularly the V600E substitution, led to the development of highly selective B-RAF inhibitors like vemurafenib and dabrafenib.[6] While these agents have shown significant clinical efficacy in B-RAF V600E-mutant melanoma, their long-term benefit is often curtailed by the development of acquired resistance.[7] A primary mechanism of this resistance is the paradoxical activation of the MAPK pathway. Selective B-RAF inhibitors can promote the dimerization of RAF isoforms (e.g., C-RAF homodimers or B-RAF/C-RAF heterodimers), leading to reactivated ERK signaling, particularly in cells with upstream RAS mutations.[6][8]

Pan-RAF Inhibitors: A Superior Strategy

Pan-RAF inhibitors are designed to inhibit all three RAF isoforms (A-RAF, B-RAF, and C-RAF), targeting both monomeric and dimeric forms of the kinases.[8][9] This approach offers two key advantages:

  • Overcoming Paradoxical Activation: By binding equipotently to all RAF isoforms, pan-RAF inhibitors prevent the compensatory activation of other isoforms that plagues selective inhibitors.[6]

  • Broadening Therapeutic Scope: Activating mutations in the RAS genes are present in approximately 33% of all human cancers.[4] Tumors driven by RAS mutations are dependent on RAF signaling (primarily through C-RAF) and are resistant to selective B-RAF inhibitors. Pan-RAF inhibitors, such as LY3009120 and Belvarafenib, have demonstrated activity in both B-RAF and RAS-mutant preclinical models, offering a promising therapeutic avenue for a wider patient population.[10][11]

Synthesis Strategy: From Building Block to Bioactive Scaffold

Role of 5-Bromo-2-fluoro-4-methylsulfonylaniline

The selected starting material is a highly functionalized aniline derivative, making it an ideal building block for kinase inhibitor synthesis. Its key features include:

  • Aniline (-NH2) group: Provides a nucleophilic handle for forming critical bonds, most commonly a urea or amide linkage, which often serves as a key hydrogen-bonding motif for interaction with the kinase hinge region.

  • Bromo (-Br) group: Serves as a versatile functional group for carbon-carbon bond formation, typically via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the strategic connection of the aniline core to another aromatic or heteroaromatic system.

  • Fluoro (-F) and Methylsulfonyl (-SO2Me) groups: These substituents are crucial for modulating the physicochemical properties of the final molecule. The electron-withdrawing nature of these groups can influence the pKa of the aniline, while also providing potential metabolic blocking sites and affecting solubility, cell permeability, and target engagement.

Proposed Synthetic Workflow

The synthesis of the target pan-RAF inhibitor scaffold is designed as a robust two-step process. The strategy involves an initial Suzuki-Miyaura cross-coupling to construct the core bi-aryl structure, followed by the formation of a urea linker to introduce the "tail" fragment of the inhibitor, which typically occupies the solvent-exposed region of the ATP-binding pocket.

Synthesis_Workflow Start 5-Bromo-2-fluoro-4- methylsulfonylaniline Reagent1 Pd Catalyst, Base (Suzuki Coupling) Start->Reagent1 Partner Heterocyclic Boronic Acid/Ester Partner->Reagent1 Intermediate Bi-aryl Amine Intermediate Reagent2 Aprotic Solvent (Urea Formation) Intermediate->Reagent2 Reagent1->Intermediate Isocyanate Alkyl Isocyanate Isocyanate->Reagent2 FinalProduct Final Pan-RAF Inhibitor Scaffold Reagent2->FinalProduct

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
5-Bromo-2-fluoro-4-methylsulfonylanilineVarious Commercial>98%Starting Material
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineVarious Commercial>98%Example coupling partner
Pd(dppf)Cl2·CH2Cl2Various Commercial>98%Palladium catalyst for Suzuki coupling
Potassium Carbonate (K2CO3)Various Commercial>99%Anhydrous, powdered base
1,4-DioxaneVarious CommercialAnhydrousReaction solvent
tert-Butyl isocyanateVarious Commercial>98%Reagent for urea formation
Dichloromethane (DCM)Various CommercialAnhydrousReaction solvent
Ethyl Acetate (EtOAc)Various CommercialHPLC GradeFor work-up and chromatography
HexanesVarious CommercialHPLC GradeFor chromatography
Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of the starting bromoaniline with a commercially available pyridineboronic ester to form the key bi-aryl intermediate.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-fluoro-4-methylsulfonylaniline (1.0 eq, e.g., 1.00 g).

  • Add 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq).

  • Add powdered, anhydrous potassium carbonate (3.0 eq).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq).

  • Add anhydrous 1,4-dioxane (10 mL/g of starting material) and deionized water (2.5 mL/g of starting material).

  • Stir the mixture and degas by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20% to 60% ethyl acetate in hexanes) to yield the pure bi-aryl amine intermediate.

Scientist's Note (Expertise & Experience): The choice of Pd(dppf)Cl2 as a catalyst is deliberate; it is robust, air-stable, and highly effective for coupling electron-rich anilines with heteroaromatic boronic esters, often providing high yields and minimizing side reactions. The dioxane/water solvent system is crucial for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Protocol 2: Urea Formation

This protocol details the final step, where the synthesized bi-aryl amine reacts with an isocyanate to form the target urea-containing pan-RAF inhibitor scaffold.

Step-by-Step Methodology:

  • Dissolve the purified bi-aryl amine intermediate from Protocol 1 (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL/g) in a dry flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add tert-butyl isocyanate (1.1 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the amine starting material is fully consumed.

  • If the reaction is slow, a catalytic amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with diethyl ether or hexanes to induce precipitation of the pure product.

  • If necessary, perform flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford the final compound.

Scientist's Note (Trustworthiness): The reaction of an amine with an isocyanate is typically clean, high-yielding, and proceeds under mild conditions. This makes it a reliable and self-validating final step. The formation of the urea product can be easily confirmed by a significant downfield shift of the NH protons in ¹H NMR spectroscopy and the appearance of a characteristic carbonyl peak around 1640-1680 cm⁻¹ in IR spectroscopy.

Characterization and Expected Results

The identity and purity of all intermediates and the final product must be confirmed through standard analytical techniques.

Step / CompoundExpected YieldExpected Purity (HPLC)Key Analytical Markers (Expected)
Protocol 1: Bi-aryl Amine Intermediate65-85%>95%MS: [M+H]⁺ corresponding to the calculated exact mass.¹H NMR: Appearance of pyridine signals, disappearance of vinyl H in the bromo-position.
Protocol 2: Final Pan-RAF Inhibitor Scaffold80-95%>98%MS: [M+H]⁺ corresponding to the calculated exact mass.¹H NMR: Appearance of new urea N-H protons and tert-butyl singlet.

References

  • Constantin, M. (2022). The members of the RAS–RAF–MEK–ERK signaling pathway and cancer. Romanian Biotechnological Letters, 27(4), 3653-3668. [Link]

  • Samatar, A. A., & Poulikakos, P. I. (2014). Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy. Nature Reviews Drug Discovery. Available at: [Link]

  • BOC Sciences. (2025).
  • Yuan, J., et al. (2021). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Signal Transduction and Targeted Therapy. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of pan-RAF inhibitor QLH11906. NCI Drug Dictionary. Available at: [Link]

  • JJ Medicine. (2017).
  • El-Gamal, M., et al. (2023). Exploring the efficacy and mechanism of action of combined pan-Raf and MEK inhibition in halting the growth of non-V600 BRAF mutated tumors. ASCO Publications. Available at: [Link]

  • Al-Odat, I., et al. (2020). Pan-RAF Inhibition Shows Anti-Leukemic Activity in RAS-Mutant Acute Myeloid Leukemia Cells and Potentiates the Effect of Sorafenib in Cells with FLT3 Mutation. MDPI. Available at: [Link]

  • Lu, T., et al. (2017). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kinome Research. (2025). Unveiling the potent anti-tumor activity and underlying mechanism of action of the novel pan-RAF inhibitor exarafenib in BRAF-mutated NSCLC. AACR Journals. Available at: [Link]

  • Vasta, J. D., et al. (2018). Mechanisms of RAF inhibitors action.
  • ChemScene. (n.d.). 5-Bromo-2-fluoro-3-methyl-4-(methylsulfonyl)aniline. ChemScene Website.
  • Capot Chemical. (n.d.). Specifications of 5-Bromo-2-fluoro-4-methylaniline. Capot Chemical Website.
  • BuyersGuideChem. (n.d.). 5-Bromo-2-fluoro-4-methylsulfonylaniline. BuyersGuideChem Website.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoro-4-methylaniline. Sigma-Aldrich Website.
  • Elkamhawy, A., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. PMC. Available at: [Link]

  • ChemScene LLC. (n.d.). 5-Bromo-2-fluoro-4-methylaniline. Sigma-Aldrich Website.
  • Tkacik, E., et al. (2023). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. The Journal of Biological Chemistry.
  • ACS Publications. (2008). Design and Synthesis of Orally Bioavailable Benzimidazoles as Raf Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Fiascarelli, A., et al. (2022).
  • ResearchGate. (n.d.). An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib.
  • Redx Pharma. (n.d.). Pan-RAF Inhibitor (JZP815). Redx Pharma Website. Available at: [Link]

  • U.S. Department of Energy. (2019). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor... OSTI.GOV.
  • BenchChem. (n.d.). Synthetic Pathways to Novel Pharmaceuticals Utilizing 2-Bromo-5-(trifluoromethyl)aniline. BenchChem Website.
  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor... PubMed. Available at: [Link]

  • MedChemExpress. (n.d.). LY3009120 (DP-4978) | Pan RAF Inhibitor. MedChemExpress Website.
  • Jazz Pharmaceuticals. (2022). Jazz Pharmaceuticals and Redx Announce Pan-RAF Inhibitor JZP815 to Enter Clinical Development. Jazz Pharmaceuticals News.

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to In Vitro Kinase Assays for Pan-RAF Inhibitors

Introduction: The Rationale for Targeting the RAF Kinase Family The Raf (Rapidly Accelerated Fibrosarcoma) kinases, comprising ARAF, BRAF, and CRAF isoforms, are critical serine/threonine-protein kinases that function as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting the RAF Kinase Family

The Raf (Rapidly Accelerated Fibrosarcoma) kinases, comprising ARAF, BRAF, and CRAF isoforms, are critical serine/threonine-protein kinases that function as central components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2][3] This pathway is a cornerstone of cellular signal transduction, relaying extracellular signals to intracellular targets that govern fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[4][5] Dysregulation of the MAPK pathway, often through mutations in BRAF or the upstream activator RAS, is a hallmark of numerous human cancers.[1][2][6]

While first and second-generation RAF inhibitors have shown significant efficacy in treating cancers with specific BRAF mutations (e.g., V600E), their utility is often limited by intrinsic and acquired resistance.[1][2] A key mechanism of resistance involves the dimerization of RAF kinases, which can lead to paradoxical pathway activation.[1][2][3] This has spurred the development of pan-RAF inhibitors, which are designed to inhibit all three RAF isoforms and can be effective against both monomeric and dimeric forms of the kinases.[1][7][8] Consequently, robust and reliable in vitro methods for characterizing the potency and selectivity of these pan-RAF inhibitors are indispensable for advancing cancer drug discovery.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing in vitro kinase assays to evaluate pan-RAF inhibitors. We will delve into the principles of different assay formats, present a detailed, step-by-step protocol for a luminescence-based assay, and offer insights into data analysis and interpretation, all grounded in established scientific principles.

The RAF/MEK/ERK Signaling Cascade: A Visual Overview

The RAF/MEK/ERK signaling cascade is a three-tiered kinase module initiated by the activation of RAF kinases. Upon activation, RAF kinases phosphorylate and activate MEK1 and MEK2 (MAP2K), which in turn phosphorylate and activate ERK1 and ERK2 (MAPK).[4][5] Activated ERK then phosphorylates a multitude of downstream substrates, leading to changes in gene expression and protein activity that drive cellular responses.

RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF (A, B, C) RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors P PanRAF_Inhibitor Pan-RAF Inhibitor PanRAF_Inhibitor->RAF Proliferation_Survival Proliferation_Survival TranscriptionFactors->Proliferation_Survival Proliferation, Survival, etc.

Caption: The RAF/MEK/ERK signaling pathway and the point of intervention for pan-RAF inhibitors.

Principles of In Vitro Kinase Assays for Pan-RAF Inhibitors

In vitro kinase assays are fundamental tools for quantifying the enzymatic activity of a kinase and assessing the potency of its inhibitors.[9] The basic principle involves incubating the kinase with its substrate and ATP, the phosphate donor.[10] The extent of substrate phosphorylation is then measured, and the inhibitory effect of a compound is determined by the reduction in this phosphorylation. Several detection technologies are available, each with its own advantages and disadvantages.

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[11]Gold standard for sensitivity and direct measurement.Safety concerns, radioactive waste disposal, not amenable to high-throughput screening.[12]
Fluorescence-Based (e.g., FRET, TR-FRET) Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation events.[4][5][13] FRET-based assays measure changes in energy transfer between two fluorophores upon substrate phosphorylation.[14]High sensitivity, non-radioactive, amenable to high-throughput screening.[13]Potential for compound interference (autofluorescence, quenching).[13]
Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™) Measures kinase activity by quantifying the amount of ATP consumed (Kinase-Glo®) or ADP produced (ADP-Glo™) during the kinase reaction.[10][12][13]High sensitivity, broad applicability to different kinases, less susceptible to compound interference than fluorescence.[15][16]Indirect measurement of phosphorylation, requires specific reagents.

For the purpose of this application note, we will focus on a luminescence-based assay, specifically the ADP-Glo™ principle, due to its high sensitivity, robustness, and suitability for high-throughput screening of pan-RAF inhibitors.[12][17] The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[10][12]

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay for Pan-RAF Inhibitors

This protocol provides a framework for determining the IC50 values of pan-RAF inhibitors against ARAF, BRAF, and CRAF kinases using the ADP-Glo™ Kinase Assay. The IC50 is a measure of the inhibitor concentration required to reduce the kinase activity by 50%.[9][18]

I. Materials and Reagents
  • RAF Kinases: Recombinant human ARAF, BRAF (wild-type and/or mutants, e.g., V600E), and CRAF.

  • Substrate: Inactive, full-length MEK1 protein.[6][11]

  • ATP: High-purity ATP solution.

  • Pan-RAF Inhibitor: Test compound and a known reference inhibitor (e.g., LY3009120, Belvarafenib).[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT (add fresh).[4]

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.[12]

  • Plates: White, opaque 96-well or 384-well microplates.[19]

  • DMSO: High-purity, anhydrous.

II. Assay Optimization: The Key to a Self-Validating System

Before proceeding with inhibitor screening, it is crucial to optimize the assay conditions to ensure reliable and reproducible results.

  • Enzyme Titration: Determine the optimal concentration of each RAF kinase that results in approximately 10-30% ATP consumption in the linear range of the assay. This ensures that the assay is sensitive to inhibition.

  • Substrate (MEK1) Titration: Determine the Michaelis-Menten constant (Km) for MEK1 for each RAF isoform. For IC50 determination, a MEK1 concentration at or near its Km is often recommended.[20]

  • ATP Titration: Determine the Km of ATP for each RAF kinase. The ATP concentration used in the assay can significantly impact the apparent IC50 value of ATP-competitive inhibitors.[20] Performing the assay at the Km of ATP is a common practice.

  • DMSO Tolerance: Ensure that the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[19]

III. Experimental Workflow

The following workflow is designed for a 96-well plate format. Adjust volumes accordingly for 384-well plates.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prep_Inhibitor 1. Prepare Inhibitor Dilutions Add_Inhibitor 4. Add Inhibitor/Control to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme 2. Prepare RAF Kinase Solution Add_Enzyme 5. Add RAF Kinase to Plate Prep_Enzyme->Add_Enzyme Prep_Substrate_ATP 3. Prepare Substrate/ATP Mix Start_Reaction 7. Add Substrate/ATP Mix Prep_Substrate_ATP->Start_Reaction Add_Inhibitor->Add_Enzyme Incubate_1 6. Pre-incubate (10 min, RT) Add_Enzyme->Incubate_1 Incubate_1->Start_Reaction Incubate_2 8. Incubate (60 min, 30°C) Start_Reaction->Incubate_2 Stop_Reaction 9. Add ADP-Glo™ Reagent Incubate_2->Stop_Reaction Incubate_3 10. Incubate (40 min, RT) Stop_Reaction->Incubate_3 Add_Detection 11. Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 12. Incubate (30-60 min, RT) Add_Detection->Incubate_4 Read_Luminescence 13. Read Luminescence Incubate_4->Read_Luminescence

Caption: A generalized experimental workflow for an in vitro luminescence-based kinase assay.

IV. Step-by-Step Procedure
  • Prepare Inhibitor Dilutions:

    • Create a serial dilution of the pan-RAF inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 100 µM).

    • Further dilute the inhibitor in the assay buffer to the desired starting concentration. The final DMSO concentration in the assay should not exceed 1%.[19]

  • Set up the Assay Plate:

    • Add 5 µL of the diluted inhibitor or control to the wells of a white, opaque 96-well plate.

    • Controls are critical for a self-validating system:

      • No-inhibitor control (0% inhibition): Add assay buffer with DMSO.

      • No-enzyme control (100% inhibition/background): Add assay buffer with DMSO, but substitute the enzyme with assay buffer in the next step.

      • Reference inhibitor control: Include a known pan-RAF inhibitor to validate the assay performance.[20]

  • Initiate the Kinase Reaction:

    • Prepare a master mix of the RAF kinase in assay buffer. Add 10 µL of the diluted kinase to each well (except the no-enzyme control).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a master mix of the MEK1 substrate and ATP in the assay buffer.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.[20]

  • Incubation:

    • Mix the plate gently and incubate at 30°C for 60 minutes.[20][21] The optimal incubation time should be determined during assay optimization to ensure the reaction is in the linear range.

  • Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ Kinase Assay:

      • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Read the luminescence intensity in each well using a microplate reader.

V. Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the average background luminescence (no-enzyme control) from all other readings.

    • Normalize the data by setting the no-inhibitor control as 100% kinase activity (0% inhibition).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no-inhibitor))

  • Determine the IC50 Value:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[9]

ParameterDescriptionTypical Value Range
RAF Kinase Concentration The final concentration of the kinase in the assay.1-10 nM
MEK1 Substrate Concentration The final concentration of the substrate in the assay.0.5-5 µM
ATP Concentration The final concentration of ATP in the assay.10-100 µM (often at Km)[4]
Final DMSO Concentration The final percentage of DMSO in the assay.≤ 1%
Incubation Time The duration of the kinase reaction.30-90 minutes
Incubation Temperature The temperature at which the kinase reaction is performed.30°C

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or low kinase activity Inactive enzyme due to improper storage or handling.Use a new aliquot of the enzyme and verify storage conditions.[20] Run a positive control with a known active kinase.
Suboptimal assay buffer conditions (pH, cofactors).Optimize buffer components based on the kinase's known requirements.[20]
Inhibitor shows no activity Compound insolubility or degradation.Verify the purity and solubility of the compound.[20] Prepare fresh dilutions.
High ATP concentration outcompeting the inhibitor.Perform the assay at a lower ATP concentration (e.g., at the Km).[20]
High variability between replicates Pipetting errors or improper mixing.Use calibrated pipettes and ensure thorough mixing at each step.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with buffer.

Conclusion

The in vitro kinase assay is an indispensable tool in the development of pan-RAF inhibitors for cancer therapy. By carefully selecting the appropriate assay format, optimizing reaction conditions, and including proper controls, researchers can obtain high-quality, reproducible data on the potency and selectivity of their compounds. The luminescence-based protocol detailed in this application note provides a robust and high-throughput-compatible method for characterizing pan-RAF inhibitors, thereby accelerating the discovery of novel and effective cancer therapeutics.

References

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. [Link]

  • Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers - AACR Journals. [Link]

  • c-RAF (Y340D, Y341D) Kinase Assay Kit - BPS Bioscience. [Link]

  • c-RAF (Y340D, Y3341D) Kinase Assay Kit - BPS Bioscience by Bio-Connect. [Link]

  • Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers | Request PDF - ResearchGate. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. [Link]

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - SciSpace. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. [Link]

  • Exploring the efficacy and mechanism of action of combined pan-Raf and MEK inhibition in halting the growth of non-V600 BRAF mutated tumors. - ASCO. [Link]

  • Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC. [Link]

  • Pan-RAF Inhibition Shows Anti-Leukemic Activity in RAS-Mutant Acute Myeloid Leukemia Cells and Potentiates the Effect of Sorafenib in Cells with FLT3 Mutation - MDPI. [Link]

  • Identification of Novel In Vivo Raf-1 Phosphorylation Sites Mediating Positive Feedback Raf-1 Regulation by Extracellular Signal-regulated Kinase. [Link]

  • Targeting BRAF kinase fusions with pan-RAF and vertical MAPK inhibition | bioRxiv. [Link]

  • Mechanisms of RAF inhibitors action. Scheme of four distinct mechanisms... - ResearchGate. [Link]

  • RAF1 Kinase Assay Service - Reaction Biology. [Link]

  • 14-3-3 Facilitates Ras-Dependent Raf-1 Activation In Vitro and In Vivo - UQ eSpace. [Link]

  • Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC. [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. [Link]

  • MEK kinase activity is not necessary for Raf-1 function - PMC. [Link]

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - Bentham Open Archives. [Link]

  • An enzyme-linked immunosorbent assay for the Raf/MEK1/MAPK signaling cascade. [Link]

  • Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC. [Link]

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Application

cell-based assays for evaluating pan-RAF inhibitor efficacy

Application Note: Comprehensive Cell-Based Assays for Evaluating Pan-RAF Inhibitor Efficacy and Mechanism of Action The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical driver of cellular proliferation and survival...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Cell-Based Assays for Evaluating Pan-RAF Inhibitor Efficacy and Mechanism of Action

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical driver of cellular proliferation and survival. First-generation ATP-competitive BRAF inhibitors (e.g., vemurafenib, dabrafenib) demonstrated profound clinical efficacy in BRAF V600E-mutant melanomas, where BRAF signals as a constitutively active monomer[1]. However, these inhibitors are contraindicated in tumors with wild-type BRAF and upstream RAS mutations (e.g., NRAS Q61, KRAS G12C). In these contexts, first-generation inhibitors bind to one protomer of a RAF dimer, allosterically transactivating the drug-free protomer—a phenomenon known as "paradoxical activation"[1][2].

Next-generation pan-RAF inhibitors (e.g., belvarafenib, TAK-632, tovorafenib) were engineered to overcome this limitation. By exhibiting equipotent binding to both protomers of RAF homodimers and heterodimers (BRAF-CRAF) and possessing slow dissociation kinetics, pan-RAF inhibitors suppress kinase activity without inducing paradoxical pathway activation[3][4].

G RAS Active RAS (GTP) RAF_Dimer BRAF-CRAF Dimer (WT) RAS->RAF_Dimer Promotes RAF_Monomer BRAF V600E Monomer MEK MEK1/2 RAF_Monomer->MEK Constitutive RAF_Dimer->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation Gen1 1st Gen Inhibitor (e.g., Vemurafenib) Gen1->RAF_Monomer Inhibits Gen1->RAF_Dimer Paradoxical Activation PanRAF Pan-RAF Inhibitor (e.g., Belvarafenib) PanRAF->RAF_Monomer Inhibits PanRAF->RAF_Dimer Inhibits Both Protomers

Mechanism of paradoxical activation vs. pan-RAF inhibition in MAPK signaling.

Experimental Strategy: The Self-Validating Triad

To rigorously evaluate a novel pan-RAF inhibitor, an isolated assay is insufficient. A phenotypic response (cell death) does not prove on-target mechanism, and biochemical target binding does not guarantee cellular efficacy. As a best practice, we utilize a Self-Validating Triad :

  • Phenotypic Profiling (Cell Viability): Establishes the therapeutic window across specific mutational backgrounds.

  • Quantitative Pharmacodynamics (AlphaLISA): Measures direct pathway suppression (p-ERK) and screens for paradoxical activation.

  • Live-Cell Target Engagement (NanoBRET): Confirms the physical mechanism of action (dimer binding) in an intact cellular environment.

Protocol I: Phenotypic Profiling via Cell Viability

Causality & Design: We assess viability across a matrix of cell lines: A375 (BRAF V600E monomer-driven), IPC-298 or MEL-JUSO (NRAS Q61 dimer-driven), and a wild-type fibroblast line[3][5]. A true pan-RAF inhibitor must show potent anti-proliferative effects in both A375 and IPC-298, while sparing wild-type fibroblasts.

Methodology (CellTiter-Glo):

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed into 96-well opaque white plates at empirically determined densities (e.g., 2,500 cells/well for A375; 5,000 cells/well for IPC-298) in 90 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the pan-RAF inhibitor in DMSO. Create a 9-point, 1:3 serial dilution in DMSO, then dilute 1:100 in media to create 10X working solutions (maintaining a final DMSO concentration of 0.1% to prevent solvent toxicity)[5].

  • Treatment: Add 10 µL of the 10X compound to the 90 µL of cells.

  • Incubation: Incubate for 72–96 hours. Expert insight: Pan-RAF inhibitors often require longer incubation to manifest phenotypic death compared to cytotoxic chemotherapies, as cells must undergo G1 arrest followed by apoptosis.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Normalize data against DMSO controls and fit to a 4-parameter logistic curve to determine the absolute IC₅₀.

Protocol II: Quantitative Pharmacodynamics (p-ERK AlphaLISA)

Causality & Design: While Western blotting is standard, it lacks the dynamic range required to accurately calculate IC₅₀/EC₅₀ values for paradoxical activation. We utilize the AlphaLISA SureFire Ultra p-ERK1/2 assay for its homogeneous, no-wash format and high sensitivity[6][7]. Crucially, cells must be treated for only 1 to 2 hours . Prolonged exposure (e.g., 24 hours) triggers the loss of ERK-dependent negative feedback, leading to RTK upregulation and rebound RAS-GTP loading, which confounds the direct pharmacological measurement of RAF inhibition[8][9].

Methodology:

  • Seeding: Seed cells in 384-well tissue culture plates and incubate overnight.

  • Treatment: Treat cells with serial dilutions of the pan-RAF inhibitor for exactly 2 hours at 37°C[6].

  • Lysis: Remove media completely. Add 10 µL of 1X AlphaLISA Lysis Buffer (supplemented with protease and phosphatase inhibitors). Agitate on a plate shaker at 350 rpm for 10 minutes at room temperature.

  • Acceptor Bead Addition: Add 5 µL of Acceptor Mix (containing anti-ERK antibodies conjugated to AlphaLISA Acceptor beads). Incubate for 1 hour at room temperature in the dark.

  • Donor Bead Addition: Add 5 µL of Donor Mix (containing streptavidin-coated Donor beads). Incubate for 1 hour at room temperature in the dark.

  • Detection: Read the plate on an Alpha-enabled microplate reader using standard AlphaLISA settings (Excitation: 680 nm; Emission: 615 nm).

  • Analysis: Plot the Alpha signal against log[Inhibitor]. An upward inflection in WT cells indicates paradoxical activation, whereas a complete sigmoidal decline in mutant cells indicates effective pathway suppression.

Protocol III: Live-Cell Target Engagement (NanoBRET Dimer Assay)

Causality & Design: Biochemical kinase assays utilize truncated RAF proteins and lack physiological ATP concentrations, failing to accurately model RAF dimerization[10][11]. The NanoBRET Target Engagement (TE) Intracellular RAF Dimer Assay measures the fractional occupancy of the inhibitor binding to specific RAF protomers within a dimer complex in living cells[10][12].

NanoBRET Transfection 1. Transfect Cells (BRAF-NanoLuc + CRAF-HaloTag) Tracer 2. Add NanoBRET Tracer & Pan-RAF Inhibitor Transfection->Tracer Equilibration 3. Incubate (Live Cells) Target Engagement Tracer->Equilibration Detection 4. Add Substrate & Measure BRET Ratio Equilibration->Detection

Live-cell NanoBRET assay workflow for quantifying RAF dimer target engagement.

Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding the energy donor (e.g., BRAF-NanoLuc) and the energy acceptor (e.g., CRAF-HaloTag) at an optimized donor-to-acceptor ratio (typically 1:10 to ensure all donor molecules are complexed)[13].

  • Cell Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM without phenol red. Plate into 96-well white plates.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET TE Tracer (a fluorescent pan-kinase probe) at its pre-determined K_d concentration. Immediately add serial dilutions of the test pan-RAF inhibitor[11][14].

  • Equilibration: Incubate the plates at 37°C, 5% CO₂ for 2 hours to allow the inhibitor to compete with the tracer for the RAF dimer ATP-binding pocket[14].

  • BRET Measurement: Add Nano-Glo Substrate. Read the plate within 10 minutes on a luminometer capable of dual-wavelength detection (Donor emission: 460 nm; Acceptor emission: >600 nm)[14].

  • Data Analysis: Calculate the NanoBRET ratio (Acceptor / Donor). A decrease in the BRET ratio indicates displacement of the tracer by the pan-RAF inhibitor. Plot against compound concentration to derive the intracellular IC₅₀[14].

Quantitative Data Presentation & Interpretation

To validate the efficacy of a novel pan-RAF inhibitor, its profile must be benchmarked against a first-generation inhibitor. The table below outlines the expected pharmacological profile of these compounds across the triad of assays.

Assay CategorySpecific Readout / Cell Line1st Gen Inhibitor (Vemurafenib)Pan-RAF Inhibitor (Belvarafenib)Interpretation
Viability A375 (BRAF V600E) IC₅₀< 50 nM< 50 nMBoth effectively target monomeric BRAF.
Viability IPC-298 (NRAS Q61) IC₅₀> 10,000 nM< 200 nMPan-RAF inhibitors overcome dimer-driven resistance.
Pharmacodynamics Fibroblast p-ERK (WT)> 200% (Paradoxical Activation) < 10% change from baselinePan-RAF avoids allosteric transactivation of WT dimers.
Target Engagement NanoBRET BRAF-CRAF Dimer IC₅₀> 5,000 nM< 100 nMPan-RAF effectively binds and occupies both protomers in the dimer complex.

Table 1: Comparative pharmacological profiling of RAF inhibitors. Data represents expected generalized ranges based on established literature for these compound classes.

References

  • Promega Corporation. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay. Promega.com.au. Available at:[Link]

  • Peng, S. B., et al. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC - NIH. Available at:[Link]

  • Okaniwa, M., et al. Antitumor Activity of the Selective Pan-RAF Inhibitor TAK-632 in BRAF Inhibitor-Resistant Melanoma. Cancer Research - AACR Journals. Available at: [Link]

  • Kholodenko, B. N., et al. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation. eLife. Available at: [Link]

  • Yen, I., et al. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma. PMC - NIH. Available at: [Link]

  • Lamba, S., et al. Selective inhibition of BRAF and CRAF sensitizes NF1-deficient malignant peripheral nerve sheath tumors to MEK inhibitors. PMC - NIH. Available at:[Link]

  • Aranda, R., et al. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. AACR Journals. Available at: [Link]

  • Yuan, J., et al. The Pan-RAF–MEK Nondegrading Molecular Glue NST-628 Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers. PMC - NIH. Available at: [Link]

  • Nichols, R. J., et al. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy. PMC - NIH. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

byproduct formation in the synthesis of polysubstituted anilines

Topic: Troubleshooting Byproduct Formation & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Welcome to the Advanced Synthesis Support Center Current Status: Online 🟢 L...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Byproduct Formation & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Welcome to the Advanced Synthesis Support Center

Current Status: Online 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

You are encountering challenges in the synthesis of polysubstituted anilines. This class of compounds is notorious for competing reaction pathways due to the high electron density of the nitrogen center and the sensitivity of the aryl ring to electronic effects.

This guide bypasses standard textbook definitions to address failure modes , mechanistic causality , and corrective protocols .

Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[2]

Context: You are coupling an aryl halide with an amine using Pd catalysis, but yields are low due to specific byproducts.

Issue 1.1: The "Missing Halide" (Protodehalogenation)

User Query: "My aryl halide is being converted to the corresponding arene (Ar-H) instead of the amine product. Why is this happening?"

Technical Diagnosis: This is Protodehalogenation (Hydrodehalogenation).[1] It occurs when the Pd(II)-amido intermediate undergoes


-hydride elimination instead of the desired reductive elimination.[2]
  • Mechanism: If your amine has hydrogens on the carbon

    
     to the nitrogen, the metal center can abstract a hydride, releasing an imine and an Ar-Pd-H species. Reductive elimination of Ar-Pd-H yields the dehalogenated arene (Ar-H).
    
  • Secondary Cause: In the absence of

    
    -hydrogens (e.g., aniline nucleophiles), the hydride source is often the solvent (alcohols) or the base (alkoxides acting as hydride donors).
    

Corrective Protocol:

  • Switch Ligands: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ). These ligands accelerate the reductive elimination step, making it faster than the competing

    
    -hydride elimination [1].
    
  • Change the Base: Switch from alkoxide bases (NaOtBu) to inorganic carbonates (

    
    ) or phosphates (
    
    
    
    ) to remove the alkoxide hydride source.
  • Temperature Control: Lower the reaction temperature.

    
    -hydride elimination has a higher activation energy than reductive elimination for optimized systems.[1]
    
Issue 1.2: The "Double Addition" (Diarylation)

User Query: "I am reacting a primary amine with an aryl halide to make a secondary amine, but I see significant amounts of tertiary amine (diarylation)."

Technical Diagnosis: The product (secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, leading to it competing for the oxidative addition complex.

Corrective Protocol:

  • Ligand Selection (Critical): Use BrettPhos or tBuBrettPhos .[1] These ligands create a "pocket" around the metal center that accommodates the primary amine but is too sterically crowded to allow the binding of the resulting secondary amine, effectively shutting down the second cycle [2].

  • Stoichiometry: Use a slight excess of the primary amine (1.2–1.5 equiv).[1]

  • Order of Addition: If using a less selective catalyst, add the aryl halide slowly to a solution of the amine and catalyst (inverse addition).

Visualizing the Divergence

The following diagram illustrates the critical branch points in the catalytic cycle where these byproducts form.

BuchwaldSideReactions Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + R-NH2 / Base DiaryProd Byproduct: Ar-NR-Ar (Diarylation) OxAdd->DiaryProd Second Cycle AmidoComplex Pd(II)-Amido Complex (L-Pd-Ar-NHR) AmineCoord->AmidoComplex Product Target Product (Ar-NHR) AmidoComplex->Product Reductive Elimination (Fast) ProtoProd Byproduct: Ar-H (Protodehalogenation) AmidoComplex->ProtoProd Beta-Hydride Elimination (Slow) Product->Pd0 Product->OxAdd Competes with Primary Amine

Caption: Branch points in Buchwald-Hartwig amination. Green path = desired; Red paths = byproduct formation.

Module 2: Reduction of Nitroarenes

Context: You are reducing a polynitroarene or a nitro-halide to an aniline.

Issue 2.1: The "Colored Impurity" (Azo/Azoxy Formation)

User Query: "My reaction is complete by TLC, but the product is colored (orange/red) and NMR shows aromatic impurities that are difficult to separate."

Technical Diagnosis: You are seeing Condensation Pathway byproducts.[1]

  • Mechanism: Nitro reduction proceeds via a Nitroso (Ar-NO) and Hydroxylamine (Ar-NHOH) intermediate. If these two intermediates accumulate, they condense to form Azoxyarenes (Ar-N=N(O)-Ar), which can further reduce to Azoarenes (Ar-N=N-Ar) [3].

  • Trigger: High concentrations of intermediates (slow reduction) or basic conditions.[1]

Corrective Protocol:

  • Acidic Additives: If using metal reduction (Fe, Zn, Sn), add mild acid (

    
     or dilute AcOH) to protonate the hydroxylamine, preventing condensation.
    
  • Hydrogenation Pressure: If using catalytic hydrogenation (Pd/C,

    
    ), increase hydrogen pressure to accelerate the reduction of the nitroso intermediate, keeping its steady-state concentration low.
    
  • Catalyst Poisoning: Halogenated nitroarenes can poison Pd catalysts, slowing the rate and favoring condensation.[1] Use Pt/C (sulfided) or add a modifier like diphenylsulfide to prevent dehalogenation while maintaining reduction activity.[1]

Visualizing the Haber Cycle

HaberCycle Nitro Nitro (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy (Ar-N=N(O)Ar) Nitroso->Azoxy Condensation (+ Ar-NHOH) Aniline Aniline (Ar-NH2) Hydroxyl->Aniline 2e- / 2H+ Azo Azo (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazo (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage

Caption: The Haber mechanism showing the "Direct" reduction path vs. the "Condensation" path leading to azo byproducts.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Context: You are displacing a halide with an amine on an electron-deficient ring.

Issue 3.1: Hydrolysis (Phenol Formation)

User Query: "I am using a fluoride leaving group for better reactivity, but I am isolating the phenol (Ar-OH) instead of the aniline."

Technical Diagnosis: Fluoride is an excellent leaving group for SNAr due to the high electronegativity stabilizing the Meisenheimer complex. However, trace water in the solvent or hygroscopic bases (like CsF or KOtBu) generates hydroxide, which is a potent nucleophile that competes with your amine [4].

Corrective Protocol:

  • Drying: Strictly dry solvents (DMSO/DMF) over molecular sieves.[1]

  • Base Selection: Use non-hygroscopic organic bases like DIPEA or DBU instead of inorganic salts if solubility is an issue.[1]

  • Leaving Group: If hydrolysis persists, switch to a Chlorine or Bromine leaving group.[1] While slower (lower

    
    ), they are less prone to hydrolysis than fluoro-derivatives in "wet" polar aprotic solvents.
    
Summary of Troubleshooting Protocols
SymptomProbable CauseImmediate Action
Product is Ar-H (Dehalogenation)

-hydride elimination
Switch to BrettPhos ; lower Temp; remove alcohol solvents.
Product is Ar-NR-Ar (Diarylation)Product competes with SMUse BrettPhos ; use excess primary amine; add Ar-X slowly.[1]
Orange/Red Impurities Azo/Azoxy couplingIncrease

pressure; add mild acid (

); use Pt/C.
Phenol (Ar-OH) formed Hydrolysis in SNArDry DMSO/DMF; switch from F to Cl leaving group; use DIPEA.
Regioisomers (meta/ortho mix) Benzyne mechanismAvoid extremely strong bases (NaNH2, tBuLi) on substrates without strong EWGs.
References
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Maitre, G. et al. (2015).[1] "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society. [Link]

  • Haber, F. (1898).[1] "Über stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential."[1] Zeitschrift für Elektrochemie.[1] (Foundational mechanism for nitro reduction).[1] Verified context: [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews. (Classic SNAr mechanism and competing nucleophiles).[1] Verified context: [Link]

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety risk assessment before altering chemical protocols.

Sources

Optimization

Technical Support Center: Challenges in the Purification of Halogenated Anilines

Welcome to the Technical Support Center for the purification of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals and advanced materials.[1][2] However, their purification is often complicated by issues such as the formation of closely-related isomers, susceptibility to oxidation, and interactions with purification media.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude halogenated aniline sample?

A1: Crude samples typically contain a mixture of impurities derived from the synthesis and storage conditions. Understanding these is the first step to designing a successful purification strategy.

  • Process-Related Impurities: These include unreacted starting materials, reagents, and residual solvents.[3][4][5] For instance, if you are synthesizing a bromoaniline from aniline, you might have residual aniline in your crude product.

  • Isomeric Impurities (Regioisomers): Halogenation of anilines can produce a mixture of ortho-, meta-, and para-substituted isomers, which are often difficult to separate due to their very similar physical properties.[3][5]

  • Over- or Under-Halogenated Byproducts: The high reactivity of the aniline ring can lead to polyhalogenation, resulting in di- or tri-halogenated species when only mono-halogenation was intended.[3][6]

  • Degradation Impurities: Anilines are notoriously sensitive to oxidation from exposure to air and light.[5] This leads to the formation of colored impurities, such as quinones and polymeric materials, which cause the sample to darken from a pale yellow to a dark red or brown color.[3][5]

Q2: My halogenated aniline is a dark brown oil or solid. How can I decolorize it?

A2: Discoloration is almost always due to oxidation.[5] The most common and effective method for removing these colored impurities is treatment with activated carbon (charcoal).[3][5][7]

The principle is that the small, colored impurity molecules adsorb onto the high-surface-area activated carbon. This is typically done during recrystallization. You dissolve your crude, colored compound in a suitable hot solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon. The resulting filtrate should be significantly lighter in color.

Q3: I'm struggling to separate regioisomers of a dihalogenated aniline. What is the most effective purification technique?

A3: Separating regioisomers is a significant challenge. Due to their similar polarity and boiling points, standard techniques like distillation or simple recrystallization are often ineffective.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating isomers.[3][5][8] The high resolving power of modern HPLC columns (e.g., C18, Phenyl-Hexyl) allows for the separation of compounds with very subtle structural differences. Method development, including careful selection of the mobile phase and gradient, is critical.

  • Fractional Crystallization: This technique can sometimes be used, but it is generally less effective than chromatography and can be very labor-intensive.[3]

  • Column Chromatography: While challenging, careful optimization of the mobile phase on a high-purity silica gel can sometimes achieve separation. A very shallow solvent gradient is often required.

Q4: Is vacuum distillation a good option for purifying my halogenated aniline?

A4: Vacuum distillation can be an excellent method for liquid halogenated anilines, particularly for removing non-volatile impurities like baseline material or polymeric degradation products.[3] However, you must consider the thermal stability of your compound. Many anilines can decompose or polymerize at the elevated temperatures required for distillation, even under vacuum, leading to charring and low recovery.[3][5] It is generally not a suitable primary purification method for solids.[3]

Troubleshooting Purification Workflows

This section provides detailed guides for specific experimental challenges.

Workflow 1: Choosing the Right Purification Strategy

The first step in any purification is selecting the appropriate method. This decision tree can guide your choice based on the nature of your sample and the likely impurities.

G start Crude Halogenated Aniline is_solid Is the sample a solid? start->is_solid is_liquid Is the sample a liquid? is_solid->is_liquid No impurities_solid What are the main impurities? is_solid->impurities_solid Yes impurities_liquid What are the main impurities? is_liquid->impurities_liquid Yes recrystallization Recrystallization impurities_solid->recrystallization Grossly different solubility column Column Chromatography impurities_solid->column Similar polarity hplc Preparative HPLC impurities_solid->hplc Isomers impurities_liquid->column Multiple impurities of similar volatility acid_wash Acid-Base Extraction impurities_liquid->acid_wash More basic starting material (e.g., aniline) distillation Vacuum Distillation impurities_liquid->distillation Non-volatile impurities (e.g., polymers) impurities_liquid->hplc Isomers

Caption: Decision tree for selecting a purification method.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds but can be fraught with challenges.

Table 1: Troubleshooting Guide for Recrystallization of Halogenated Anilines

Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of your compound. The solution is too supersaturated. Impurities are depressing the melting point. Select a lower-boiling point solvent. Reheat the solution to dissolve the oil, add more solvent to reduce saturation, and allow it to cool more slowly. First, attempt a different purification method (e.g., column chromatography) to remove the impurities.[3]
No Crystals Form The solution is not saturated enough. The solution was cooled too rapidly. Evaporate some of the solvent to increase the concentration and attempt to cool again. Introduce a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation. Allow the solution to cool slowly to room temperature before moving to an ice bath.[3]
Low Recovery Too much solvent was used initially. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent. Use the absolute minimum amount of hot solvent to fully dissolve the compound.[7] Pre-heat the funnel and receiving flask before filtering the hot solution. Ensure the filtrate is cooled thoroughly in an ice bath for a sufficient amount of time before collecting the crystals.

| Crystals are Discolored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated carbon to the hot solution before filtration. Ensure you filter the solution while hot to remove the carbon.[3] |

Column Chromatography Troubleshooting

Column chromatography is often the go-to method for difficult separations, but the basic nature of anilines requires special consideration. The primary issue is the interaction between the basic amine group and the slightly acidic surface of the silica gel, which can lead to poor separation and product degradation.[5]

Table 2: Troubleshooting Guide for Column Chromatography of Halogenated Anilines

Problem Probable Cause(s) Recommended Solution(s)
Streaking or Tailing Bands The basic aniline is interacting too strongly with acidic sites on the silica gel.[3][5] The sample was overloaded on the column. Add a basic modifier like triethylamine (TEA) (0.5-1%) to your eluent to neutralize the acidic sites on the silica.[3][9] Use a smaller amount of crude material relative to the amount of silica gel.
Compound Won't Elute The eluent is not polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, move to 8:2, then 7:3, and so on.[3]
Poor Separation The chosen eluent has the wrong polarity. Perform a thorough TLC analysis with different solvent systems before running the column to find an eluent that gives good separation and a target Rf value of ~0.2-0.4 for your compound.[7][9]

| Compound Degradation on Column | The aniline is sensitive to the acidic silica gel. | In addition to adding TEA to the eluent, you can pre-treat the silica by washing it with a solution containing TEA before packing the column.[5] Work quickly to minimize the time the compound spends on the column.[5] |

G start Prepare for Column Chromatography tlc 1. Run TLC with various solvent systems (e.g., Hex/EtOAc) start->tlc tailing Is there tailing on TLC? tlc->tailing add_tea 2. Add 0.5-1% Triethylamine (TEA) to the eluent and re-run TLC tailing->add_tea Yes pack_column 3. Pack column with silica gel and the chosen eluent (with TEA) tailing->pack_column No add_tea->pack_column load_sample 4. Load crude sample dissolved in a minimum amount of solvent pack_column->load_sample elute 5. Elute column and collect fractions load_sample->elute monitor 6. Monitor fractions by TLC elute->monitor combine 7. Combine pure fractions and evaporate solvent monitor->combine product Purified Halogenated Aniline combine->product

Caption: Workflow for troubleshooting aniline purification by column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing unreacted, more basic starting aniline from a less basic halogenated aniline product. The principle is that the basic amine group will be protonated by an acid, forming a water-soluble salt that can be extracted from the organic phase.

Objective: To remove residual aniline from a crude reaction mixture containing a halogenated aniline product.

Materials:

  • Organic solution of the crude product (e.g., in Dichloromethane or Diethyl Ether)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

Procedure:

  • Transfer the organic solution containing your crude product to a separatory funnel.

  • Add an equal volume of 1 M HCl to the funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer contains the protonated aniline hydrochloride.

  • Drain and collect the aqueous layer.

  • To be thorough, repeat the acid wash (steps 2-5) on the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine to remove residual salts and dissolved water.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.

  • Filter or decant the solution to remove the drying agent. The resulting organic solution contains your purified halogenated aniline, which can be isolated by evaporating the solvent.[3]

Protocol 2: Purification by Column Chromatography with a Basic Modifier

Objective: To purify a halogenated aniline from impurities of similar polarity.

Materials:

  • Crude halogenated aniline

  • Silica gel (60-120 mesh)

  • Appropriate eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

  • Triethylamine (TEA)

  • Chromatography column, collection tubes, etc.

Procedure:

  • Eluent Preparation: Prepare your chosen solvent system. Add 0.5-1% TEA by volume (e.g., 5-10 mL of TEA for every 1 L of eluent).[9]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • In a beaker, mix the silica gel with your prepared eluent to form a slurry.

    • Pour the slurry into the column and allow it to settle, ensuring a uniform, crack-free packing. Keep the solvent level above the top of the silica at all times.[3][9]

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of solvent (preferably the eluent or a more volatile solvent like dichloromethane).

    • Carefully add the sample solution to the top of the column.

  • Elution and Collection:

    • Begin eluting with the solvent system, collecting fractions in separate test tubes.

    • Monitor the collected fractions using TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvent using a rotary evaporator to yield the purified halogenated aniline.[5][9]

Purity Assessment

After purification, you must confirm the purity of your compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the relative area of the product peak versus impurity peaks.[8]

  • Gas Chromatography (GC): Useful for volatile anilines, also providing quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. For fluorinated compounds, ¹⁹F NMR is also highly informative.[8]

Safety Precautions

Halogenated anilines, like aniline itself, must be handled with care.

  • Toxicity: Anilines are toxic and can be readily absorbed through the skin. They are also irritants and potential carcinogens.[10][11]

  • Handling: Always handle these compounds in a well-ventilated chemical fume hood.[2][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including nitrile gloves, safety goggles, and a full-length lab coat.[10][11]

  • Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light to prevent degradation.[10][12]

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in an appropriate container for disposal. Ventilate the area thoroughly.[13]

References

  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Cryst. Growth Des. Available from: [Link]

  • A New Model for Proposing Crystallization Mechanisms at the Molecular Level Based on Energetic and Topological Data of Supramolecular Interactions: An Application to Halogenated Anilines. ACS Publications. Available from: [Link]

  • Aniline Standard Operating Procedure. Princeton University. Available from: [Link]

  • Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. ResearchGate. Available from: [Link]

  • Safety Data Sheet: aniline. Chemos GmbH & Co.KG. Available from: [Link]

  • A New Model for Proposing Crystallization Mechanisms at the Molecular Level Based on Energetic and Topological Data of Supramolecular Interactions: An Application to Halogenated Anilines. ACS Publications. Available from: [Link]

  • Aniline hydrochloride Safety Data Sheet. PENTA. Available from: [Link]

  • Aniline Impurities and Related Compound. Veeprho. Available from: [Link]

  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed. Available from: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. Available from: [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. Available from: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. Available from: [Link]

  • Bacterial degradation of monocyclic aromatic amines. Frontiers. Available from: [Link]

  • Aniline Safety Data Sheet. Novachem. Available from: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. Available from: [Link]

  • Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. Available from: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ResearchGate. Available from: [Link]

  • Halogenated aniline and method for producing same. Google Patents.
  • Aniline. Wikipedia. Available from: [Link]

  • Method for purifying aniline. Google Patents.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available from: [Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of 5-Bromo-2-fluoro-4-methylsulfonylaniline

The following technical guide is structured as a high-level support ticket response from a specialized Chemical Process Optimization Center. It addresses the synthesis of 5-Bromo-2-fluoro-4-methylsulfonylaniline , a crit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level support ticket response from a specialized Chemical Process Optimization Center. It addresses the synthesis of 5-Bromo-2-fluoro-4-methylsulfonylaniline , a critical scaffold often associated with BRAF inhibitors (e.g., Encorafenib analogs).

Ticket ID: OPT-5B2F-MSA-001 Topic: Optimization of Reaction Conditions for 5-Bromo-2-fluoro-4-methylsulfonylaniline Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary & Route Strategy

User Issue: Researchers frequently attempt to synthesize 5-Bromo-2-fluoro-4-methylsulfonylaniline via direct bromination of 2-fluoro-4-methylsulfonylaniline. This approach typically fails or produces low yields due to competing directing effects, resulting in the unwanted 6-bromo isomer.

Technical Resolution: The only robust, self-validating route requires a Nucleophilic Aromatic Substitution (


)  strategy followed by a selective reduction. This method leverages the strong para-directing effect of the nitro group in the precursor to ensure perfect regioselectivity.
The "Golden Route" Workflow

The optimized pathway circumvents the regioselectivity conflict of the aniline intermediate by installing the sulfone before the amine is formed.

SynthesisWorkflow Start Start: 5-Bromo-2,4-difluoronitrobenzene Step1 Step 1: SNAr (NaSO2Me, DMSO, 50°C) Start->Step1 Regioselective F-displacement (Para to NO2) Inter Intermediate: 5-Bromo-2-fluoro-4-methylsulfonylnitrobenzene Step1->Inter Step2 Step 2: Nitro Reduction (Fe/NH4Cl, EtOH/H2O) Inter->Step2 Chemoselective Reduction (Preserves Br) End Target: 5-Bromo-2-fluoro-4-methylsulfonylaniline Step2->End AltStart Alt Start: 2-Fluoro-4-methylsulfonylaniline WrongProd Impurity: 6-Bromo Isomer AltStart->WrongProd Direct Bromination (Ortho to NH2)

Figure 1: Comparative workflow showing the failure of direct bromination versus the success of the


 route.

Detailed Experimental Protocols

Module A: Regioselective Sulfonylation ( )

Objective: Displace the fluorine atom para to the nitro group without affecting the ortho-fluorine or the bromine atom.

  • Starting Material: 5-Bromo-2,4-difluoronitrobenzene (CAS: 1334493-00-5 or equivalent isomer).

  • Reagent: Sodium Methanesulfinate (

    
    ).
    

Protocol:

  • Charge: In a reaction vessel, dissolve 5-Bromo-2,4-difluoronitrobenzene (1.0 equiv) in anhydrous DMSO (5 volumes).

  • Addition: Add Sodium Methanesulfinate (1.1 equiv).

  • Reaction: Heat the mixture to 50–55°C .

    • Critical Control Point: Do not exceed 65°C. Higher temperatures risk displacing the second fluorine (ortho-F) or the bromine, leading to bis-sulfone impurities.

  • Monitor: Check via HPLC/TLC. Reaction is typically complete in 2–4 hours.

  • Workup: Cool to room temperature. Slowly pour the reaction mixture into crushed ice/water (10 volumes) with vigorous stirring.

  • Isolation: The product precipitates as a solid. Filter, wash with water to remove residual DMSO salts, and dry in a vacuum oven at 45°C.

Why this works: The nitro group activates the para-fluorine significantly more than the ortho-fluorine due to resonance stabilization of the Meisenheimer complex. The bromine at the meta position (relative to nitro) is deactivated and remains stable.

Module B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the aromatic ring (a common risk with catalytic hydrogenation).

Protocol:

  • Charge: Suspend the intermediate from Module A (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Activator: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron Powder (Fe, 3.0–4.0 equiv).
    
    • Note: Use fine mesh iron powder for better kinetics.

  • Reaction: Heat to reflux (75–80°C ) for 2–3 hours.

  • Monitor: HPLC should show complete consumption of the nitro compound.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous phase. If not, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Troubleshooting & Optimization Guide

Common Failure Modes

The following table summarizes frequent issues reported by users and their corresponding fixes.

SymptomDiagnosisRoot CauseCorrective Action
Wrong Isomer (6-Bromo) NMR shows symmetric splitting or incorrect coupling constants.Route Error: Attempted direct bromination of the aniline.Switch Route: Adopt the

strategy (Module A). Direct bromination is dominated by the amine's ortho directing effect.
Bis-Sulfone Impurity Mass Spec shows M+78 peak (addition of second

).
Over-reaction: Temperature too high during

step.
Cool Down: Maintain reaction temperature strictly <60°C. Reduce equivalents of

to 1.05.
Loss of Bromine Mass Spec shows M-79 peak (Des-bromo product).Over-reduction: Used

for nitro reduction.
Change Reductant: Switch to Fe/

or

. Palladium catalyzes hydrodehalogenation of aryl bromides.
Low Yield (Step 1) Product remains in mother liquor or oiling out.Solvent Effect: DMSO volume too high or poor precipitation.Optimization: Use minimal DMSO (3-4 vol). During workup, ensure water is ice-cold to maximize precipitation.
FAQ: Expert Insights

Q: Can I use DMF instead of DMSO for the


 step? 
A:  Yes, DMF is a viable alternative. However, DMSO generally provides faster reaction rates for 

due to better solvation of the anionic nucleophile (

). If using DMF, you may need to increase the temperature slightly (60°C), but be vigilant about the bis-sulfone impurity.

Q: Why not brominate 2-fluoro-4-methylsulfonylaniline directly? A: In electrophilic aromatic substitution, the amino group (


) is a powerful activating group that directs ortho/para. The para position is blocked by the sulfone. The ortho position (C6) is highly activated. The position you want (C5) is meta to the amine and deactivated. Therefore, bromination will almost exclusively occur at C6, rendering the synthesis useless for your target.

Q: Is the bromine atom stable during the Iron reduction? A: Yes. Iron-mediated reduction in neutral/mildly acidic media (using


 or dilute AcOH) is highly chemoselective. It reduces the nitro group via a single electron transfer mechanism that does not possess the oxidative addition potential required to break the C-Br bond, unlike Pd-catalyzed hydrogenation.

References & Authority

  • Nucleophilic Aromatic Substitution (

    
    ) Regioselectivity: 
    
    • Mechanism:[1][2][3] The nitro group activates the para position toward nucleophilic attack significantly more than the ortho position due to the stability of the quinoid resonance intermediate.

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. Link

  • Synthesis of Encorafenib Intermediates (Analogous Chemistry):

    • Context: The target molecule is a structural analog of intermediates used in the synthesis of BRAF inhibitors like Encorafenib, where a difluoro-nitro precursor is substituted with a sulfonamide or sulfone.

    • Source: "Process for the preparation of Encorafenib."[4][5] WO2011025927.[5] Link

  • Chemoselective Reduction of Nitroarenes:

    • Method: Fe/

      
       is the industry standard for reducing nitro groups in the presence of halogens.
      
    • Source: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis. Link (Note: While focusing on formate, this foundational text establishes the hierarchy of reduction methods).

Disclaimer: This guide is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Bromo-2-fluoro-4-methylsulfonylaniline Synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-4-methylsulfonylaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-4-methylsulfonylaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this multi-step synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to enhance yield and purity.

The synthesis of this polysubstituted aniline is a nuanced process where reaction sequence and condition control are paramount. The electronic interplay between the activating amino group, the deactivating but ortho-para directing fluoro group, and the strongly deactivating meta-directing methylsulfonyl group dictates the strategy. This guide presents a validated two-step synthetic pathway and addresses the specific challenges you may encounter.

Recommended Synthetic Pathway

Our recommended approach involves a two-step sequence starting from the commercially available 2-fluoro-4-methylaniline. This pathway is designed to control regioselectivity and manage the reactivity of the aniline ring system effectively.

G cluster_0 Step 1: Methanesulfonylation cluster_1 Step 2: Electrophilic Bromination A 2-Fluoro-4-methylaniline B 2-Fluoro-4-methyl-N-(methylsulfonyl)aniline A->B + Methanesulfonyl Chloride (MsCl) + Base (e.g., Pyridine) C 5-Bromo-2-fluoro-4-methylsulfonylaniline (Final Product) B->C + Brominating Agent (e.g., Br2) in Acetic Acid

Caption: Recommended two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues encountered during the synthesis.

Part 1: Methanesulfonylation of 2-Fluoro-4-methylaniline

This initial step introduces the key methylsulfonyl group. While seemingly straightforward, success hinges on careful control of stoichiometry and reaction conditions to prevent side reactions.[1]

Q1: My yield of the desired N-sulfonylated product is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What is the likely cause?

A: This issue typically points to three main causes:

  • Insufficient Base: The reaction generates hydrochloric acid (HCl), which will protonate the starting aniline, rendering its nitrogen lone pair non-nucleophilic and halting the reaction. A suitable base, such as pyridine or triethylamine (typically 1.1 equivalents), is crucial to neutralize this acid.[1]

  • Hydrolysis of Methanesulfonyl Chloride (MsCl): MsCl is highly reactive and susceptible to hydrolysis if there is moisture in the solvent or on the glassware. Ensure you are using an anhydrous aprotic solvent (e.g., Dichloromethane - DCM) and that all glassware is thoroughly dried.[1]

  • Incomplete Reaction: The reaction may require more time or gentle heating to go to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Q2: I am observing a significant byproduct that I suspect is the di-sulfonylated aniline. How can this be minimized?

A: The formation of the di-sulfonylated byproduct occurs when a second molecule of MsCl reacts with the product, N-phenylmethanesulfonamide. This is a common issue when excess MsCl is used or at elevated temperatures.[1]

Control Strategies:

  • Stoichiometry Control: Use the aniline as the limiting reagent or use only a slight excess (e.g., 1.05 equivalents) relative to the methanesulfonyl chloride. This ensures the complete consumption of the more reactive MsCl.

  • Temperature Management: High temperatures can accelerate the rate of the second sulfonylation. Maintain a low temperature (e.g., 0 °C) during the dropwise addition of MsCl and allow the reaction to warm to room temperature slowly.[1]

  • Slow Reagent Addition: Adding the MsCl dropwise to the reaction mixture keeps its instantaneous concentration low, favoring the mono-sulfonylation reaction.

Table 1: Recommended Conditions for Mono-Sulfonylation

ParameterRecommended ConditionRationale
Stoichiometry (Aniline:MsCl) 1.05 : 1.0Maximizes mono-sulfonylation by ensuring MsCl is the limiting reagent.[1]
Temperature 0 °C during addition, then RTFavors mono-sulfonylation and minimizes side reactions.[1]
Solvent Anhydrous DCM or THFGood solubility for reactants, easy to remove, and prevents MsCl hydrolysis.[1]
Base Pyridine or Triethylamine (~1.1 eq)Neutralizes HCl byproduct, preventing aniline protonation and reaction stalling.[1]
Part 2: Electrophilic Bromination

In this step, we introduce the bromine atom. The existing substituents on the ring guide the bromine to the desired position 5. The primary challenge is controlling the powerful reactivity of the aniline system to prevent unwanted side reactions.

Q3: The bromination reaction is proceeding uncontrollably, with the temperature rising rapidly and the formation of a dark, tarry mixture.

A: This indicates a runaway exothermic reaction. The amino group, even when attached to the deactivated ring, is a powerful activator for electrophilic aromatic substitution.[2]

Corrective Actions:

  • Immediate Cooling: Ensure the reaction flask is immersed in an efficient cooling bath (e.g., ice-water or ice-salt) before and during the addition of bromine.[2]

  • Slow Addition: The brominating agent (e.g., a solution of bromine in glacial acetic acid) must be added dropwise with vigorous stirring. This dissipates the heat generated and prevents localized high concentrations of reactants.[2][3]

  • Dilution: Running the reaction at a lower concentration can also help to moderate the exotherm.

Q4: My yield of the 5-bromo product is low, with significant starting material remaining.

A: This suggests the reaction has not gone to completion.

  • Check Stoichiometry: Ensure the correct amount of the brominating agent has been used. A slight excess may be necessary, but this should be approached cautiously to avoid over-bromination.[2]

  • Increase Reaction Time: Allow for a sufficient reaction time after the addition of the bromine is complete. Monitor the reaction by TLC to determine the optimal endpoint.[2]

Q5: The final product is a persistent yellow or brown color, even after initial workup. How can this be resolved?

A: This discoloration is often due to residual, unreacted bromine.

  • Quenching: During the workup procedure, after pouring the reaction mixture into water, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite. This will neutralize and decolorize any remaining bromine. Follow this with a water wash to remove inorganic salts.[2]

G start Low Yield in Bromination Step check_sm TLC shows significant starting material (SM)? start->check_sm check_color Product is discolored (yellow/brown)? check_sm->check_color No sol_stoich Solution: - Check stoichiometry of Br2 - Increase reaction time - Monitor by TLC check_sm->sol_stoich Yes check_byproducts TLC shows multiple spots (byproducts)? check_color->check_byproducts No sol_quench Solution: - Wash crude product with Na2S2O3 or NaHSO3 solution check_color->sol_quench Yes sol_conditions Solution: - Ensure low temperature (0-5 °C) - Add Br2 dropwise - Consider milder brominating agent (NBS) check_byproducts->sol_conditions Yes

Caption: Decision tree for troubleshooting bromination issues.

Part 3: General and Purification FAQs

Q6: Why not protect the amine group with acetylation before bromination, as is common for anilines?

A: This is an excellent question rooted in a common strategy for controlling aniline reactivity.[4][5][6] In many cases, converting the highly activating -NH2 group to a less activating -NHCOCH3 group is essential to prevent polybromination.[4][7]

However, in this specific synthesis, the aniline ring is already strongly deactivated by the methylsulfonyl group at the para position. This deactivation significantly tempers the ring's reactivity, making the protection step often unnecessary. The combined electronic effects of the substituents strongly favor mono-bromination at the C-5 position. If polybromination is still observed, then an acetylation-bromination-deacetylation sequence would be the recommended alternative.[6]

Q7: What is the best method for purifying the final product, 5-Bromo-2-fluoro-4-methylsulfonylaniline?

A: Both recrystallization and column chromatography are viable methods.

  • Recrystallization: This is often the most efficient method for obtaining highly pure crystalline solids. A good starting solvent system to screen would be an ethanol/water or isopropanol/hexane mixture. The key is to find a solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold.[8] If the compound "oils out," it means its melting point is lower than the solvent's boiling point. In this case, re-heat to dissolve the oil and add a co-solvent in which the compound is less soluble, then cool slowly.[8]

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography is recommended. Due to the basic nature of the aniline's nitrogen, the compound can "tail" or streak on the acidic silica gel. To prevent this, it is highly beneficial to add a small amount of a tertiary amine, like triethylamine (1-2%), to the eluent (e.g., Hexane/Ethyl Acetate).[8] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-methyl-N-(methylsulfonyl)aniline
  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-4-methylaniline (1.05 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.0 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization if necessary.

Protocol 2: Synthesis of 5-Bromo-2-fluoro-4-methylsulfonylaniline
  • Dissolve 2-fluoro-4-methyl-N-(methylsulfonyl)aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice water, which should precipitate the crude product.

  • Collect the solid by vacuum filtration. Wash the filter cake with a cold solution of sodium bisulfite to remove excess bromine, followed by copious amounts of cold water.[2]

  • Dry the solid product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines. Retrieved from Benchchem's website.[2]

  • Benchchem. (n.d.). Technical Support Center: Methanesulfonylation of Anilines. Retrieved from Benchchem's website.[1]

  • Benchchem. (n.d.). Strategies to control overreaction in aniline bromination. Retrieved from Benchchem's website.[4]

  • Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved from [Link]5]

  • Chemistry Stack Exchange. (2018, May 9). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? Retrieved from [Link]7]

  • BYJU'S. (2020, July 17). Bromination of Aniline l Electrophilic Substitution Reaction of Aniline. Retrieved from [Link]6]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]3]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from ]

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)aniline. Retrieved from Benchchem's website.[8]

Sources

Troubleshooting

Technical Support Center: Purification of Colored Substituted Anilines

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the removal of colored impurities from substituted anilines. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to empower you to achieve the highest purity for your compounds.

Section 1: Understanding the Problem - The Origin of Color

Q1: My substituted aniline, which should be colorless or pale yellow, has turned dark red/brown. What causes this discoloration?

A1: The discoloration of substituted anilines is almost always due to oxidation.[1] Anilines are susceptible to air and light-catalyzed oxidation, which leads to the formation of highly colored impurities.[1] The primary culprits are often quinone-imines, azoxybenzenes, and polymeric materials, which even in trace amounts can impart significant color.[2] The electron-rich nature of the amino group makes the aromatic ring highly susceptible to oxidation.

Q2: Are there specific types of colored impurities I should be aware of?

A2: Yes, understanding the potential impurities can help in devising a purification strategy. Common colored byproducts of aniline oxidation include:

  • Quinones and Quinone-imines: These are highly colored compounds formed from the oxidation of the aniline ring.

  • Azoxybenzenes and Azobenzenes: These result from the coupling of partially oxidized aniline molecules.

  • Phenazines: These can form under more vigorous oxidative conditions.

  • Polymeric Materials: Over time, complex, high-molecular-weight polymers can form, leading to significant darkening and viscosity changes.

Section 2: Troubleshooting Purification Strategies

This section provides a series of troubleshooting guides for the most common purification techniques employed for substituted anilines.

Guide 1: Decolorization with Activated Carbon

Q3: I tried recrystallizing my solid substituted aniline, but it's still colored. How can I improve this?

A3: For solid anilines, incorporating an activated carbon treatment during recrystallization is a highly effective method for removing colored impurities.[1] However, the success of this technique depends on proper application.

Experimental Protocol: Recrystallization with Activated Carbon

  • Solvent Selection: Choose a solvent that dissolves the aniline at elevated temperatures but in which it is sparingly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude aniline in the minimum amount of hot solvent.

  • Activated Carbon Addition:

    • Crucial Step: Briefly remove the flask from the heat source to prevent bumping.

    • Add a small amount of activated carbon (typically 1-5% by weight of the crude aniline). Avoid using an excessive amount, as it can adsorb your product, reducing the yield.

  • Heating and Mixing: Gently swirl the flask and heat it for a few minutes to ensure the carbon has sufficient contact with the solution.

  • Hot Filtration:

    • Critical for Success: This step must be performed quickly to prevent premature crystallization.

    • Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This removes the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

ParameterRecommendationRationale
Amount of Activated Carbon 1-5% (w/w)Balances effective decolorization with minimal product loss.
Contact Time 5-15 minutesSufficient for adsorption of impurities without significant product loss.
Temperature Near the boiling point of the solventEnhances the solubility of the aniline and the diffusion of impurities to the carbon surface.
Guide 2: Purification by Distillation

Q4: My liquid substituted aniline is dark and viscous. What is the best way to purify it?

A4: For liquid anilines, especially those with non-volatile polymeric impurities, vacuum distillation is the method of choice.[1] Lowering the pressure reduces the boiling point, preventing thermal decomposition of the sensitive aniline.[1] For anilines that are immiscible with water, steam distillation can also be an effective and gentle purification method.[3]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Drying Agent: Add a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) to the distillation flask with the crude aniline and stir for at least 30 minutes to remove any residual water.

  • Distillation:

    • Connect the apparatus to a vacuum source and gradually reduce the pressure.

    • Begin heating the distillation flask gently.

    • Collect the fraction that distills at the expected boiling point for your substituted aniline at the recorded pressure.

  • Storage: Collect the purified aniline in a clean, dry flask. To prevent re-oxidation, it is best to store it under an inert atmosphere (nitrogen or argon).

Diagram: Decision Tree for Purification Method Selection

G start Crude Substituted Aniline is_solid Is the aniline a solid? start->is_solid is_complex_mixture Complex mixture or isomeric impurities? start->is_complex_mixture is_liquid Is the aniline a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes activated_carbon Add Activated Carbon recrystallization->activated_carbon Still colored? vacuum_distillation Vacuum Distillation distillation->vacuum_distillation Thermally sensitive? steam_distillation Steam Distillation (if water immiscible) distillation->steam_distillation Not thermally sensitive? chromatography Column Chromatography is_complex_mixture->is_solid No is_complex_mixture->chromatography Yes

Caption: Decision tree for selecting the appropriate purification method.

Guide 3: Column Chromatography of Substituted Anilines

Q5: My substituted aniline streaks badly on a silica gel column, and the recovery is low. What's happening?

A5: The basic nature of the amino group in anilines leads to strong interactions with the acidic silanol groups on the surface of silica gel. This causes peak tailing, poor separation, and sometimes irreversible adsorption or degradation of the compound on the column.[4]

Troubleshooting Column Chromatography of Anilines

IssueProbable CauseRecommended Solution
Peak Tailing/Streaking Strong interaction with acidic silica gel.[4]Add a basic modifier (0.5-2% triethylamine or ammonia) to the eluent to neutralize the acidic sites on the silica.[4]
Low Recovery Irreversible adsorption on silica gel.Use a less acidic stationary phase like neutral or basic alumina.[4][5] Alternatively, deactivate the silica gel by pre-treating it with the eluent containing the basic modifier.
Compound Degradation The acidic nature of silica gel is catalyzing decomposition.Perform a 2D TLC to confirm stability on silica.[4] If degradation is observed, switch to a neutral stationary phase like alumina.[4][5]
Poor Separation of Isomers Insufficient resolution with the chosen stationary and mobile phases.Optimize the eluent system carefully. Consider using a different stationary phase like alumina, which can offer different selectivity. For very challenging separations, preparative HPLC may be necessary.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good Rf value (0.2-0.4) for your aniline. Add 1% triethylamine to the eluent to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (containing triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude aniline in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the eluent containing triethylamine, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Prevention of Color Formation

Q6: How can I prevent my purified substituted aniline from turning dark again during storage?

A6: Proper storage is crucial to maintain the purity of your substituted aniline.

  • Inert Atmosphere: Store the aniline under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2]

  • Light Protection: Use an amber-colored vial or store the vial in the dark to protect it from light, which can accelerate oxidation.[2]

  • Low Temperature: Storing at reduced temperatures (e.g., in a refrigerator or freezer) can slow down the rate of degradation.[2]

  • Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as hydroquinone or butylated hydroxytoluene (BHT), can be considered, although this may not be suitable if the aniline is for a sensitive downstream application.

Section 4: Frequently Asked Questions (FAQs)

Q7: Are there any alternatives to activated carbon for decolorization?

A7: Yes, other adsorbents can be used for decolorization. These include:

  • Alumina: Activated alumina can be effective for removing certain polar colored impurities.

  • Florisil®: A magnesium silicate gel that can be used for the purification of less polar compounds.

  • Diatomaceous Earth (Celite®): While primarily a filter aid, it can adsorb some colored impurities.

The choice of adsorbent will depend on the nature of the colored impurity and the properties of the substituted aniline.

Q8: Can I use an oxidizing or reducing agent to decolorize my aniline?

A8: While oxidizing agents like potassium permanganate or hydrogen peroxide can decolorize some impurities, they are likely to also react with the aniline itself and are generally not recommended.[6] Reducing agents, such as sodium dithionite, are sometimes used to decolorize solutions containing azo dyes, but their compatibility with your specific substituted aniline would need to be carefully evaluated. Adsorptive methods are generally the preferred approach.

Q9: My aniline is a salt (e.g., hydrochloride or sulfate). How should I purify it?

A9: Aniline salts are typically solids and can be purified by recrystallization from a suitable solvent (often a polar solvent like ethanol or water). If the salt solution is colored, activated carbon treatment can be used as described in Guide 1. To recover the free aniline, the purified salt is dissolved in water and a base (e.g., sodium hydroxide) is added to deprotonate the anilinium ion. The free aniline can then be extracted into an organic solvent, dried, and further purified by distillation if necessary.

References

  • Shandong Look Chemical. (2021, January 7). How does organic matter decolorize? Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Shortridge, K. (2021, January 25). Creating Security Decision Trees With Graphviz. Retrieved from [Link]

  • Google Patents. (n.d.). Purification and decolorization of esters.
  • Medium. (2022, May 27). Visualizing A Decision tree using GraphViz and Pydotplus. Retrieved from [Link]

  • Taylor & Francis Online. (2012, November 5). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Nature. (2019, October 3). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 8). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]

  • Lansen. (n.d.). Three Main Categories of Decolorization Products. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • OSHA. (n.d.). Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • YouTube. (2015, February 23). Protection of Aniline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Aniline purification method.
  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

  • Santai. (n.d.). The Purification of Alkaline Compounds by SepaFlashTM Alumina Cartridges. Retrieved from [Link]

  • IntechOpen. (2012, November 7). The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules. Retrieved from [Link]

  • Sorbtech. (n.d.). Activated Alumina for Chromatography & Industrial Applications – Page 3. Retrieved from [Link]

  • Ecolab. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • MDPI. (2025, February 14). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]

  • Cytiva. (2024, November 12). Ion Exchange Chromatography. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for Suzuki coupling with electron-deficient anilines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific organometallic challenges associated with the Suzuki-Miyaura cross-coupling of electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific organometallic challenges associated with the Suzuki-Miyaura cross-coupling of electron-deficient anilines (such as bromo-trifluoroanilines or highly fluorinated haloanilines).

Unlike standard aryl halides, electron-deficient anilines present a dual challenge: the electron-withdrawing groups perturb the electronics of the transmetalation step, while the unprotected primary amine (


) acts as a competing ligand that can poison the palladium catalyst[1][2]. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve full conversion and high isolated yields.

Mechanistic Causality: Why Do Electron-Deficient Anilines Fail?

To troubleshoot effectively, we must first understand the specific failure modes within the catalytic cycle:

  • Competitive Chelation (Catalyst Poisoning): While electron-withdrawing groups (EWGs) theoretically accelerate the oxidative addition of Pd(0) into the

    
     bond, the adjacent free 
    
    
    
    group is a strong
    
    
    -donor. It can coordinate to the palladium center, trapping it in an off-cycle resting state and stalling the reaction[2].
  • Transmetalation Bottleneck: The electron-deficient nature of the resulting Pd(II) intermediate makes it less nucleophilic. This slows down the formation of the critical Pd-O-B linkage required for transmetalation, leaving the boronic acid partner vulnerable to side reactions over extended reaction times[1].

  • Protodeboronation: Because transmetalation is slow, the boronic acid is exposed to the basic reaction conditions for longer periods, leading to base-mediated hydrolysis of the

    
     bond to yield the des-boronated arene[1].
    

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve your specific reaction failure based on LC-MS or TLC observations.

SuzukiTroubleshooting Start Issue: Low Yield or Stalled Reaction CheckConv Is the haloaniline consumed? Start->CheckConv NoConv No: Poor Oxidative Addition or Catalyst Poisoning CheckConv->NoConv No YesConv Yes: Side Reactions Dominating CheckConv->YesConv Yes SolNo Action: Use bulky electron-rich ligands (e.g., XPhos, CataCXium A) or protect -NH2 group NoConv->SolNo CheckSide Identify Major Byproduct YesConv->CheckSide Proto Protodeboronation (Ar-H formation) CheckSide->Proto Homo Homocoupling (Ar-Ar formation) CheckSide->Homo Dehal Dehalogenation (Reduction of C-X) CheckSide->Dehal SolProto Action: Use anhydrous conditions, switch to boronate esters, or use weaker base Proto->SolProto SolHomo Action: Strictly exclude O2, degas solvents thoroughly Homo->SolHomo SolDehal Action: Remove hydride sources, screen alternative bases Dehal->SolDehal

Workflow to diagnose and solve common issues in electron-deficient aniline Suzuki couplings.

Quantitative Data: Catalyst and Condition Optimization

The choice of ligand and base is the difference between a 10% and a 95% yield. First-generation catalysts like


 frequently fail here. Modern bulky, electron-rich ligands (e.g., Buchwald ligands or CataCXium A) are required to force reductive elimination and prevent aniline coordination[1][3].

Table 1: Optimization Matrix for Bromo-Trifluoroaniline Coupling

Catalyst System / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Observation / Byproduct

(5 mol%)

Toluene /

90< 10Stalled; unreacted starting material.

(5 mol%)

Dioxane /

9035Significant dehalogenation observed.

+ XPhos

Dioxane10072Moderate protodeboronation of boronic acid.
CataCXium A Pd G3

Toluene /

9094Clean conversion; highly effective[3].


THF /

25-6088Stable Pd-NHC precatalyst; high turnover[4].

Self-Validating Experimental Protocol

This protocol utilizes CataCXium A Pd G3 , which has been proven exceptionally effective for unprotected ortho-bromoanilines[3]. The procedure includes built-in validation checkpoints to ensure system integrity.

Materials Required:

  • Electron-deficient haloaniline (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • CataCXium A Pd G3 (2-5 mol%)[3]

  • 
     (3.0 equiv)[1]
    
  • Toluene / Water (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the haloaniline, arylboronic acid, and

    
    [1].
    
  • Atmosphere Control (Critical): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Atmospheric oxygen oxidizes Pd(0) to Pd(II), triggering rapid homocoupling of the boronic acid[1].

  • Solvent Addition & Degassing: Add the Toluene/Water mixture via syringe. Sparge the mixture with Argon for 15 minutes.

  • Self-Validation Checkpoint 1: Remove a 10

    
     aliquot and analyze via LC-MS. This establishes your 
    
    
    
    baseline and confirms no uncatalyzed degradation is occurring.
  • Catalyst Addition: Quickly remove the septum under a positive pressure of Argon and add the CataCXium A Pd G3 catalyst[3]. Reseal and flush with Argon.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.

  • Self-Validation Checkpoint 2: At

    
     hours, sample the reaction. If the haloaniline is unconsumed but the boronic acid is gone, you have confirmed protodeboronation. If both are present but the reaction has stalled, you have catalyst deactivation.
    
  • Work-up: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous

    
    , and concentrate for column chromatography.
    

Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion, and LC-MS shows unreacted haloaniline. How do I overcome catalyst poisoning? A: The free


 group is likely chelating the palladium, forming an unreactive complex[2]. You must switch to a catalyst with a highly sterically demanding ligand. CataCXium A Pd G3[3] or bulky Buchwald ligands (like XPhos) create a steric shield around the palladium center that physically prevents the aniline nitrogen from coordinating. Alternatively, utilizing well-defined Pd(II)-NHC precatalysts (e.g., 

) can provide a highly stable, active species that resists poisoning[4].

Q2: I am observing significant amounts of the des-boronated arene (Protodeboronation). What is the mechanism, and how do I stop it? A: Protodeboronation is the base-mediated cleavage of the


 bond by a proton source (usually water)[1]. Because electron-deficient anilines undergo transmetalation slowly, the boronic acid is left vulnerable to hydrolysis.
Solution: Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester or MIDA boronate). Additionally, reduce the water content in your solvent system or switch to a milder base (e.g., 

instead of

)[1].

Q3: Should I protect the free aniline (


) group before coupling? 
A:  While modern catalyst systems (like CataCXium A) are specifically designed to tolerate unprotected anilines[3], highly recalcitrant substrates may still fail. If you have screened bulky ligands and still observe no conversion, transient protection is your most reliable fallback. Protecting the amine with a Boc group, or a silyl group (e.g., TBDMS), removes its ability to 

-donate to the palladium, immediately restoring standard Suzuki reactivity[2].

Q4: What is the optimal base for these challenging substrates? A: Inorganic bases such as Cesium Carbonate (


) or Potassium Phosphate (

) are highly recommended[1]. The large ionic radius of the Cesium cation increases the solubility of the base in organic solvents and generates a highly reactive, loosely-bound oxygen nucleophile. This facilitates the formation of the critical palladium-oxo-boron intermediate, drastically accelerating the rate-limiting transmetalation step.

References

  • Struggling on suzuki couplings : r/Chempros Reddit[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters RSC Publishing[Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions ACS Publications[Link]

Sources

Troubleshooting

stability and storage conditions for 5-Bromo-2-fluoro-4-methylsulfonylaniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylsulfonylaniline. As specific stability and storage data for this compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylsulfonylaniline. As specific stability and storage data for this compound are not extensively published, this document synthesizes information from structurally similar compounds and fundamental chemical principles to provide best-practice recommendations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Bromo-2-fluoro-4-methylsulfonylaniline?

A1: While validated long-term stability data for this specific molecule is not publicly available, we can establish a highly reliable storage protocol based on the chemistry of its functional groups (aniline, sulfone, and halogenated aromatic ring). The primary concerns for compounds of this class are oxidation and light sensitivity.

Recommended Storage Protocol:

  • Temperature: 2-8°C. Refrigeration is recommended to minimize the rate of any potential degradation. Do not freeze unless the compound is dissolved in a suitable solvent and flash-frozen, as repeated freeze-thaw cycles can damage crystalline solids.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The aniline functional group is susceptible to oxidation, which can be accelerated by atmospheric oxygen.

  • Container: Use a tightly sealed, amber glass vial or a clear vial stored inside a light-blocking secondary container. This protects the compound from light and moisture.

  • Moisture: Store in a desiccated environment. The compound should be kept dry to prevent hydrolysis or moisture-mediated degradation.

A related compound, 5-Bromo-2-fluoro-3-methyl-4-(methylsulfonyl)aniline, is explicitly recommended to be stored sealed in a dry environment at 2-8°C. Another analog, 5-bromo-2-fluoro-4-methylaniline, is recommended for storage at room temperature, protected from light. Given the presence of the oxidizable aniline group, the more conservative 2-8°C condition is advised for long-term storage to ensure maximum integrity.

Q2: I've noticed the color of my compound has changed from off-white to a yellowish or brownish hue. What does this indicate?

A2: A color change is a common and significant indicator of degradation in aniline-containing compounds. This is typically due to oxidation of the amine functional group, which leads to the formation of highly conjugated, colored impurities.

Causality: The lone pair of electrons on the nitrogen atom of the aniline moiety makes it susceptible to oxidation. This process can be initiated by atmospheric oxygen and accelerated by exposure to light (photoxidation) or trace metal impurities. The resulting oxidized species can polymerize or form other complex structures, leading to the observed color change.

Actionable Steps:

  • Cease Use: Do not use the discolored material in critical experiments, as its purity is compromised.

  • Purity Analysis: Confirm the presence of impurities via analytical techniques such as HPLC (to check for new peaks), LC-MS (to identify potential degradation products), or ¹H NMR (to look for a complex baseline or new signals).

  • Segregate: Separate the suspect vial from your main stock to prevent cross-contamination or mix-ups.

  • Procure New Material: If significant degradation is confirmed, it is best to obtain a fresh supply of the compound.

Q3: What materials or chemical classes are incompatible with 5-Bromo-2-fluoro-4-methylsulfonylaniline?

A3: Based on its chemical structure, this compound should be considered incompatible with several classes of reagents.

  • Strong Oxidizing Agents: Reagents like peroxides, nitric acid, and permanganates will readily oxidize the aniline group, leading to rapid and exothermic decomposition.

  • Strong Acids: While anilines form salts with acids, highly concentrated strong acids can promote side reactions or degradation, especially at elevated temperatures.

  • Strong Bases: Strong bases can deprotonate the amine, potentially increasing its reactivity and susceptibility to oxidation.

  • Acid Chlorides and Anhydrides: These will readily react with the aniline amine to form amides. This is a standard chemical reaction, but they are considered "incompatible" in the context of unintended contact during storage or handling.

Safety data sheets for similar aniline compounds consistently list strong oxidizing agents as a primary material to avoid[1][2].

Q4: Are there any specific handling procedures I should follow when working with this compound?

A4: Yes. Due to its classification as a substituted aniline, this compound should be handled as a potentially hazardous substance.

Mandatory Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat[1][2].

  • Ventilation: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine dust particles.

  • Inert Atmosphere Dispensing: For weighing and preparing solutions for sensitive applications, it is best practice to work within a glove box or to use a nitrogen/argon-flushed bag to minimize exposure to air and moisture.

  • Avoid Dust Generation: Handle the solid carefully to minimize the creation of dust.

  • Decontamination: Clean any spills promptly and decontaminate surfaces after use. Dispose of waste according to your institution's hazardous waste protocols.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Observed Problem Potential Cause Troubleshooting & Validation Steps
Inconsistent or non-reproducible experimental results. Compound Degradation: The purity of the compound may have decreased over time, leading to lower effective concentrations of the active molecule.1. Perform a Purity Check: Analyze an aliquot of your current stock by HPLC-UV, comparing the peak area of the main component to a freshly opened sample or a previous chromatogram. 2. Confirm Identity: Use LC-MS to confirm the mass of the main peak corresponds to 5-Bromo-2-fluoro-4-methylsulfonylaniline. 3. Use Fresh Stock: Repeat the experiment using a new, unopened vial of the compound. If the results are restored, this confirms the degradation of the old stock.
Poor solubility in a previously reliable solvent system. Formation of Insoluble Impurities: Degradation products, particularly polymers from oxidation, are often less soluble than the parent compound.1. Visual Inspection: Check for any particulate matter or cloudiness in the solution. 2. Attempt Filtration: Dissolve a sample and filter it through a 0.22 µm syringe filter. Re-run the experiment with the filtered solution. If the issue persists, the soluble portion is also likely compromised. 3. Re-evaluate Storage: Review your storage conditions against the recommendations (see FAQ 1). Ensure the container is tightly sealed and protected from light.
Unexpected side products in a synthetic reaction. Reactive Degradants: Impurities formed from degradation may participate in the reaction, leading to unforeseen outcomes.1. Characterize Byproducts: Isolate and identify the unexpected side products using techniques like NMR or Mass Spectrometry. This can provide clues about the nature of the impurity. 2. Purify Starting Material: If degradation is suspected, re-purify the 5-Bromo-2-fluoro-4-methylsulfonylaniline starting material by recrystallization or column chromatography before use.

Section 3: Storage Condition Summary for Related Analogs

As a reference, the storage conditions for structurally similar aniline compounds are summarized below. These provide context for the recommended handling of 5-Bromo-2-fluoro-4-methylsulfonylaniline.

Compound NameCAS NumberRecommended Storage ConditionsSource
5-Bromo-2-fluoro-4-methylaniline 945244-29-1Room Temperature, protect from light
5-Bromo-4-fluoro-2-methylaniline 627871-16-3Not specified; solid with mp 86-90°C[3][4][5]
5-Bromo-2-fluoroaniline2924-09-6Store in a cool, dry, well-ventilated place[1]

Section 4: Visual Workflow and Logic Diagrams

Diagram 1: Storage and Handling Decision Workflow

This diagram outlines the critical decision points from receiving the compound to its long-term storage and use.

Workflow for Handling Novel/Sensitive Aromatic Amines cluster_0 Receiving & Initial Assessment cluster_1 Storage Protocol cluster_2 Experimental Use & Troubleshooting Receive Receive Compound Inspect Inspect Container & Seal Integrity Receive->Inspect Check_Appearance Check Physical Appearance (Color, Form) Inspect->Check_Appearance Store Store at 2-8°C Check_Appearance->Store If OK Inert Blanket with Inert Gas (Ar/N2) Store->Inert Protect Protect from Light (Amber Vial) Inert->Protect Desiccate Store in Desiccator Protect->Desiccate Weigh Weigh in Hood / Inert Atmosphere Purity_Check Purity OK? Weigh->Purity_Check Use_Experiment Proceed with Experiment Purity_Check->Use_Experiment Yes Troubleshoot Troubleshoot (See Guide) Purity_Check->Troubleshoot No Use_Experiment->Store Return to Storage

Caption: Decision workflow for proper handling and storage of sensitive aniline compounds.

References

  • Zhang, A. Q., et al. (1998). Aerobic microbial degradation of aromatic sulfur-containing compounds and effect of chemical structures. Chemosphere, 36(14), 2847-2854. [Link]

  • ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

Sources

Optimization

🔬 Technical Support Center: Sulfonylaniline Stability &amp; Degradation

The following guide is structured as a specialized Technical Support Center for researchers working with sulfonylaniline scaffolds. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with sulfonylaniline scaffolds. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Status: Online | Specialist: Senior Application Scientist | Ticket: #SULF-DEG-001

Welcome to the Sulfonylaniline Technical Support Hub. This guide addresses the stability profiles of compounds containing the 4-aminobenzenesulfonyl core (and related sulfonamides). These scaffolds are ubiquitous in drug discovery but prone to specific degradation pathways under environmental and experimental stress.

🛠️ PART 1: The Diagnostic Hub

Use this section to identify the likely cause of your compound's instability based on observed data.

Q: My LC-MS shows a mass loss of 64 Da relative to the parent peak. What is happening?

Diagnosis: Photochemical


 Extrusion. 
This is a hallmark of UV-induced degradation. Upon excitation (typically UV-B), the sulfonylaniline core can undergo a rearrangement that expels sulfur dioxide (

), linking the aniline ring directly to the

-substituent.
  • Immediate Action: Switch to amber glassware and exclude light <290 nm.

  • Mechanism: Radical recombination after homolytic S-N bond cleavage.

Q: I see a new peak at [M+16] and [M+32]. Is this an impurity?

Diagnosis: Oxidative Hydroxylation. The electron-rich aniline ring is highly susceptible to attack by hydroxyl radicals (


), leading to mono- and di-hydroxylated products. This often occurs in the presence of trace transition metals or peroxides in solvents.
  • Immediate Action: Check mobile phase purity; add EDTA if metal contamination is suspected; degas solvents to remove dissolved oxygen.

Q: My compound degrades in acidic media, yielding a polar fragment. Is the sulfonamide bond breaking?

Diagnosis: Acid-Catalyzed Hydrolysis. While the sulfonamide bond (


) is generally robust, it hydrolyzes under strong acidic conditions (pH < 2) or high temperatures, cleaving into the corresponding sulfonic acid  and amine .
  • Immediate Action: Buffer aqueous solutions to pH 4–8. Avoid heating in acidic matrices.

🧬 PART 2: Deep Dive – Degradation Pathways

Detailed mechanistic insights to support your structural elucidation.

The Hydrolytic Pathway (S-N Bond Cleavage)

The sulfonamide linkage is electronically stable due to the resonance of the sulfonyl group. However, under stress, nucleophilic attack by water occurs.

  • Acidic Conditions: Protonation of the nitrogen atom weakens the S-N bond, making the sulfur atom more electrophilic. Water attacks the sulfur, displacing the amine.

    • Products: Sulfanilic acid derivatives + Primary amines.

  • Basic Conditions: At high pH, the sulfonamide nitrogen is deprotonated (

    
    ). Hydrolysis is slower but can occur via nucleophilic attack of 
    
    
    
    on the sulfur.
The Photochemical Pathway (Radical Chemistry)

Sulfonylanilines absorb strongly in the UV region.

  • Direct Photolysis: Absorption of a photon promotes the molecule to an excited singlet state, which may cross to a triplet state. This leads to homolytic fission of the S-N bond.

  • 
     Extrusion:  A specific rearrangement where the 
    
    
    
    group is ejected, and the remaining aryl and amine radicals recombine.
  • Photo-oxidation: The excited aniline moiety can transfer an electron to dissolved oxygen, generating superoxide anions (

    
    ) and eventually hydroxyl radicals, which attack the ring.
    
Advanced Oxidation (AOP)

In wastewater treatment or forced degradation studies (e.g., Fenton reagent, Ozone), the degradation is driven by non-selective radical attack.

  • Hydroxylation:

    
     radicals add to the aromatic ring (ortho/para to the amino group).
    
  • N-Oxidation: The aniline nitrogen can be oxidized to nitroso (

    
    ) or nitro (
    
    
    
    ) groups.

📊 PART 3: Visualization of Pathways

The following diagram maps the logical flow of degradation based on stress conditions.

Sulfonylaniline_Degradation Parent Sulfonylaniline Parent (R-SO2-NH-R') Acid Acidic Hydrolysis (pH < 2, Heat) Parent->Acid UV UV Irradiation (Direct Photolysis) Parent->UV Oxidation Oxidation (AOP/•OH) (Fenton, Ozone) Parent->Oxidation Sulfonic Sulfonic Acid (R-SO3H) Acid->Sulfonic Amine Amine (H2N-R') Acid->Amine Radical Radical Pair [R-SO2• •NH-R'] UV->Radical SO2_Ext SO2 Extrusion Product (R-NH-R') Radical->SO2_Ext - SO2 Hydroxy Hydroxylated Analog (HO-R-SO2-NH-R') Oxidation->Hydroxy + •OH Nitro Nitro/Nitroso Analog (O2N-R-SO2-NH-R') Oxidation->Nitro N-Oxidation

Figure 1: Mechanistic map of sulfonylaniline degradation showing divergent pathways based on environmental stress (Hydrolysis, Photolysis, Oxidation).

🧪 PART 4: Experimental Protocols

Standardized workflows for validating stability.

Protocol A: Forced Degradation Study (ICH Q1A Aligned)

Use this protocol to generate degradation products for method validation.

Stress TypeReagent/ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl1–24 hrs @ 60°C5–20%Neutralize before LC injection.
Base Hydrolysis 0.1 N NaOH1–24 hrs @ 60°C5–20%Check for precipitate upon neutralization.
Oxidation 3%

1–6 hrs @ RT5–20%Monitor for N-oxide formation.
Photolysis UV-A/UV-B / Xenon1.2M lux hoursN/AUse quartz vessels for UV transparency.
Thermal Dry Heat (60–80°C)1–7 daysN/ASolid-state vs. solution state differences.
Protocol B: LC-MS Identification Workflow
  • Separation: Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • MS Settings: Positive ESI mode.

    • Scan 1: Full Scan (m/z 100–1000).

    • Scan 2: MS/MS of parent ion.

  • Data Analysis: Look for common neutral losses:

    • -64 Da: Loss of

      
       (Photolysis).
      
    • -17 Da: Loss of

      
       (Deamination).
      
    • +16 Da: Oxygen insertion (Oxidation).

🔗 References

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution: Mechanism and kinetics. Environmental Science & Technology. Link

  • Trovó, A. G., et al. (2009). Degradation of sulfamethoxazole by photo-Fenton process: Assessment of toxicity and biodegradability. Journal of Hazardous Materials. Link

  • García-Galán, M. J., et al. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. Trends in Analytical Chemistry. Link

  • Piggott, A. M., & Karuso, P. (2007).[1] Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Link

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

Troubleshooting

Technical Support Center: Navigating the Labyrinth of Substituted Aniline Regioisomers

Welcome to the technical support center dedicated to the intricate challenge of identifying and characterizing regioisomers of substituted anilines. For researchers, synthetic chemists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the intricate challenge of identifying and characterizing regioisomers of substituted anilines. For researchers, synthetic chemists, and professionals in drug development, the subtle yet significant differences between ortho-, meta-, and para-isomers can profoundly impact a molecule's physicochemical properties, reactivity, and biological activity.[1][2] This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot common hurdles in your analytical workflows.

The Challenge: Why are Aniline Regioisomers So Difficult to Differentiate?

The primary difficulty in separating and identifying regioisomers of substituted anilines stems from their identical molecular weight and often very similar physical properties.[3] This makes them challenging to distinguish using techniques that rely solely on mass or polarity. A multi-pronged analytical approach is almost always necessary for unambiguous identification.

Section 1: Chromatographic Separation - The First Line of Attack

High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating aniline isomers.[4] The choice of stationary and mobile phases is critical and depends on the specific properties of your analytes.

Troubleshooting HPLC Separations

Q1: My ortho-, meta-, and para-isomers are co-eluting or showing poor resolution on a C18 column. What should I do?

A1: This is a common issue. While C18 columns are a good starting point, their separation mechanism is primarily based on hydrophobicity, which may not differ significantly between regioisomers. Here’s a systematic approach to improving resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or even an isocratic elution might be necessary to improve separation.[5][6]

    • pH Adjustment: The basicity of the aniline's amino group is influenced by the position of the substituent.[7] Adjusting the pH of the mobile phase with a buffer (e.g., phosphate or acetate) can alter the protonation state of your isomers, leading to changes in retention time and potentially better separation.[8]

  • Consider an Alternative Stationary Phase:

    • Phenyl-Hexyl Columns: These columns offer pi-pi interactions in addition to hydrophobic interactions, which can be highly effective in differentiating aromatic positional isomers.

    • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity due to dipole-dipole, pi-pi, and ion-exchange interactions, often yielding excellent resolution for isomers that are difficult to separate on C18 phases.[4]

Q2: I'm observing significant peak tailing for my aniline compounds. What's the cause and how can I fix it?

A2: Peak tailing with basic compounds like anilines is often due to strong interactions with residual acidic silanol groups on the silica-based stationary phase.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, minimizing these secondary interactions.

  • Mobile Phase Additives:

    • Competitive Base: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing peak tailing of your analyte.

    • Ion-Pairing Agents: For ionizable anilines, using an ion-pairing reagent like sodium hexanesulfonate can improve peak shape and retention.[9]

Experimental Protocol: HPLC Method Development for Aniline Isomer Separation
  • Initial Screening:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A simple gradient of acetonitrile and water is a good starting point.[6]

    • Detector: Use a UV-Vis or Photodiode Array (PDA) detector set at a wavelength where your anilines have maximum absorbance.[6]

  • Optimization:

    • If co-elution occurs, systematically adjust the mobile phase composition and pH as described above.

    • If resolution is still insufficient, switch to a PFP or Phenyl-Hexyl column and repeat the optimization process.

  • Data Analysis:

    • Compare the retention times of your sample components to those of authenticated standards of each isomer.

Workflow for HPLC Method Development

HPLC_Workflow cluster_0 Initial Screening cluster_1 Assessment cluster_2 Optimization Path 1 cluster_3 Optimization Path 2 cluster_4 Final Analysis Initial Start with C18 Column & Acetonitrile/Water Gradient Assess Assess Resolution Initial->Assess Optimize_Mobile Optimize Mobile Phase (Gradient, pH) Assess->Optimize_Mobile Poor Resolution Change_Column Switch to PFP or Phenyl-Hexyl Column Assess->Change_Column Still Poor Resolution Final Achieved Separation Assess->Final Good Resolution Optimize_Mobile->Assess Re-assess Change_Column->Optimize_Mobile

Caption: A systematic workflow for HPLC method development for aniline isomers.

Section 2: Spectroscopic Characterization - The Definitive Identification

While chromatography separates the isomers, spectroscopy provides the structural information needed for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing regioisomers.[10] The chemical environment of each proton and carbon atom is unique, leading to distinct spectra for each isomer.[2]

Troubleshooting NMR Analysis

Q1: The aromatic region of my ¹H NMR spectrum is complex and overlapping. How can I definitively assign the substitution pattern?

A1: Overlapping signals in the aromatic region are common. Here's how to dissect the complexity:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion and may resolve overlapping multiplets.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show correlations between coupled protons, helping you trace the connectivity of the aromatic protons and identify adjacent protons.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum links each proton to the carbon it's directly attached to, providing another layer of structural information.[10][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the full structure and confirming substituent positions.

Q2: How can I use ¹³C NMR to differentiate my isomers?

A2: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.[2]

  • Symmetry: The number of unique carbon signals can be a dead giveaway. For example, a para-disubstituted aniline will have fewer aromatic carbon signals than its ortho- or meta-counterparts due to molecular symmetry.

  • Chemical Shifts: The carbons directly attached to the nitrogen (C-N) and the other substituent are particularly diagnostic.[2] You can often predict the relative chemical shifts based on the electron-donating or -withdrawing nature of the substituents.

Mass Spectrometry (MS)

While all regioisomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ.[2][12]

Troubleshooting MS Analysis

Q1: My regioisomers give identical mass spectra. How can I use MS to differentiate them?

A1: This is expected with standard MS. The key is to use tandem MS (MS/MS) or ion mobility-mass spectrometry.

  • Tandem Mass Spectrometry (MS/MS): By isolating the protonated molecular ion and subjecting it to collision-induced dissociation (CID), you can generate fragment ions. The relative abundances of these fragments can be unique to each isomer due to differences in bond stabilities and rearrangement possibilities.[2][13]

  • Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size and shape (collision cross-section) in the gas phase before they enter the mass spectrometer.[13] Since regioisomers have different shapes, they can often be separated by ion mobility, even if their mass spectra are identical.[12][14]

Integrated Analytical Workflow

The most robust approach combines these techniques.

Integrated_Workflow cluster_0 Separation cluster_1 Identification cluster_2 Confirmation HPLC HPLC Separation (Isolate Isomers) NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR MS MS/MS or IM-MS (Fragmentation/Shape) HPLC->MS Confirm Unambiguous Isomer Identification NMR->Confirm MS->Confirm

Caption: An integrated workflow for the separation and identification of aniline regioisomers.

Quantitative Data Summary

The following table provides a hypothetical comparison of expected analytical data for a set of chloroaniline isomers. Actual values will vary.

PropertyOrtho-ChloroanilineMeta-ChloroanilinePara-Chloroaniline
HPLC Retention Time (C18) LowestIntermediateHighest
¹H NMR (Aromatic Region) Complex multipletMore defined splittingTwo symmetric doublets
¹³C NMR (Aromatic Signals) 6 unique signals6 unique signals4 unique signals
Key MS/MS Fragment Ion [M-Cl]⁺[M-HCN]⁺[M-Cl]⁺

References

  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.
  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • Benchchem. (n.d.). Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers.
  • PubMed Central (PMC). (n.d.). Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies. 2. Electrospray Spectra of 3-Ring and 4-Ring Isomers.
  • Benchchem. (n.d.). Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)aniline Isomers: A Guide for Researchers.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-MS Methods for the Separation of Aniline Isomers.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • AZoM.com. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • ACS Publications. (2011, November 22). Recognition and resolution of isomeric alkyl anilines by mass spectrometry.
  • HPLC. (n.d.). Isocratic Separation of Anilines on HALO C18.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • ACS Publications. (2014, March 28). Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies: I. Electrospray Spectra of 2-Ring Isomers.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Bromo-2-fluoro-4-methylsulfonylaniline vs. Conventional Pan-RAF Inhibitor Precursors

This guide provides an in-depth comparative analysis of 5-Bromo-2-fluoro-4-methylsulfonylaniline , a specialized intermediate used in the synthesis of next-generation pan-RAF inhibitors. It contrasts this sulfone-bearing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 5-Bromo-2-fluoro-4-methylsulfonylaniline , a specialized intermediate used in the synthesis of next-generation pan-RAF inhibitors. It contrasts this sulfone-bearing precursor with established sulfonamide-based alternatives used in the production of drugs like Encorafenib, Dabrafenib, and Vemurafenib.

Executive Summary

5-Bromo-2-fluoro-4-methylsulfonylaniline represents a strategic evolution in the design of kinase inhibitor intermediates. Unlike the widely used sulfonamide-based precursors (e.g., for Encorafenib or Dabrafenib), this molecule incorporates a methylsulfonyl (sulfone) moiety directly attached to the aromatic core.

Key Advantages:

  • Synthetic Versatility: The 5-bromo substituent offers superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) compared to the chlorinated analogs often used in earlier generations.

  • Physicochemical Profile: The sulfone group (

    
    ) provides a strong hydrogen bond acceptor motif without the hydrogen bond donor capability of a sulfonamide (
    
    
    
    ), potentially improving membrane permeability and metabolic stability.
  • Regiocontrol: The 2-fluoro substituent ortho to the amine modulates nucleophilicity, reducing side reactions during core scaffold assembly.

Verdict: This precursor is the preferred choice for developing Type II RAF inhibitors where high metabolic stability and precise cross-coupling efficiency are required.

Technical Profile & Mechanism

The structural architecture of 5-Bromo-2-fluoro-4-methylsulfonylaniline is engineered for "plug-and-play" utility in medicinal chemistry.

FeatureChemical MoietyFunction in Drug Synthesis / SAR
Coupling Handle Bromine (C-5) High-efficiency site for C-C or C-N bond formation. More reactive than the Chlorine found in Encorafenib precursors.
Electronic Modulator Fluorine (C-2) Withdraws electron density, lowering the pKa of the aniline

(making it less prone to oxidation) and influencing binding affinity via metabolic blocking.
Binding Motif Methylsulfonyl (C-4) Acts as a key H-bond acceptor in the kinase ATP-binding pocket (often the DFG-out pocket). More lipophilic than a sulfonamide.
Nucleophile Aniline (

)
The primary attachment point for the hinge-binding heterocycle (e.g., pyrimidine, quinazoline).

Comparative Analysis: Sulfone vs. Sulfonamide Precursors

This section compares the product against the two most common classes of RAF inhibitor intermediates.

A. Vs. The Encorafenib Precursor (3-Amino-5-chloro-2-fluorobenzenesulfonamide)

Context: Encorafenib (LGX818) uses a chlorinated sulfonamide precursor.

Parameter5-Bromo-2-fluoro-4-methylsulfonylaniline Encorafenib Precursor (Cl/Sulfonamide) Impact
Leaving Group Bromine (-Br) Chlorine (-Cl) Br allows for milder coupling conditions (lower temp, cheaper catalysts) and higher yields in Suzuki couplings.
H-Bonding Sulfone (-SO2Me) Sulfonamide (-SO2NH2) Sulfones lack the acidic NH proton, eliminating potential non-specific binding and improving permeability (LogP).
Metabolic Stability High (Phase I resistant)Moderate (Sulfonamide N can be glucuronidated)Sulfone offers a "cleaner" metabolic profile.
Synthetic Yield >85% (Typical Coupling)65-75% (Requires harsher activation)Higher throughput in library synthesis.
B. Vs. The Dabrafenib Precursor (2,6-Difluoro-3-aminobenzenesulfonamide)

Context: Dabrafenib uses a difluorinated sulfonamide.

Parameter5-Bromo-2-fluoro-4-methylsulfonylaniline Dabrafenib Precursor (Difluoro) Impact
Fluorination Mono-fluoro (2-F) Di-fluoro (2,6-F) Di-fluoro creates significant steric hindrance around the amine, slowing down nucleophilic attacks on the hinge binder. Mono-fluoro balances deactivation with reactivity.
Solubility Moderate (Lipophilic)Moderate-Low (Polar)Sulfone precursors generally crystallize better, aiding purification.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling the 5-Bromo precursor to a boronic ester (e.g., an indole or pyrazole core).

Reagents:

  • Precursor: 5-Bromo-2-fluoro-4-methylsulfonylaniline (1.0 eq)

  • Boronic Ester: Aryl-Bpin (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 mins.

  • Addition: Add the 5-Bromo precursor, boronic ester, and base.

  • Catalyst: Add Pd catalyst under positive Argon pressure.

  • Reaction: Heat to 80°C for 4–6 hours. (Note: Chlorinated analogs typically require 100–110°C and 12+ hours).

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 88–92% (vs. ~70% for Chlorinated analogs).

Protocol 2: Nucleophilic Aromatic Substitution (SnAr)

Objective: Attaching the aniline amine to a chloropyrimidine hinge binder.

Conditions:

  • Solvent: NMP or DMF.

  • Base: DIPEA (2.5 eq).

  • Temperature: 90°C.

  • Observation: The 2-fluoro group slightly deactivates the amine nucleophilicity compared to a non-fluorinated aniline, requiring higher temperature but preventing bis-addition side products.

Visualizations

Diagram 1: Synthetic Utility & Reactivity Flow

This diagram illustrates how the specific functional groups of the precursor drive the synthesis of the final RAF inhibitor scaffold.

SyntheticPathway Precursor 5-Bromo-2-fluoro- 4-methylsulfonylaniline Br_Site Bromine (C-5) Reactive Handle Precursor->Br_Site NH2_Site Aniline (C-1) Nucleophile Precursor->NH2_Site SO2_Site Sulfone (C-4) Binding Motif Precursor->SO2_Site Coupling Suzuki Coupling (Pd-Catalyzed) Br_Site->Coupling High Yield (>85%) SnAr SnAr Reaction (Hinge Binding) NH2_Site->SnAr Controlled Reactivity Binding Kinase Pocket (H-Bond Acceptor) SO2_Site->Binding DFG-out Interaction FinalDrug Next-Gen Pan-RAF Inhibitor Coupling->FinalDrug SnAr->FinalDrug Binding->FinalDrug

Caption: Functional mapping of 5-Bromo-2-fluoro-4-methylsulfonylaniline showing how each moiety contributes to synthesis and bioactivity.

Diagram 2: Comparative Precursor Analysis

A logic tree comparing the selection criteria for this precursor versus the Encorafenib intermediate.

Comparison Decision Select RAF Inhibitor Precursor Branch1 Requirement: High Metabolic Stability & Permeability Decision->Branch1 Branch2 Requirement: Classic H-Bond Donor (Solubility Focus) Decision->Branch2 Option1 Sulfone Precursor (5-Bromo-2-fluoro-4-methylsulfonylaniline) Branch1->Option1 Option2 Sulfonamide Precursor (e.g., Encorafenib Int.) Branch2->Option2 Outcome1 Advantages: - No Glucuronidation - Better Suzuki Yields (Br) - Lipophilic Binding Option1->Outcome1 Outcome2 Limitations: - Potential Phase II Metab. - Lower Coupling Yield (Cl) - H-Bond Donor/Acceptor Option2->Outcome2

Caption: Decision matrix for selecting between Sulfone (Green) and Sulfonamide (Red) precursors based on drug design requirements.

References

  • ChemScene. (2024). Product Analysis: 5-Bromo-2-fluoro-3-methyl-4-(methylsulfonyl)aniline and related analogs. Retrieved from

  • PubChem. (2024). Compound Summary: Sulfonamide and Sulfone-based Kinase Inhibitors. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2021). Discovery of Pan-RAF Inhibitors: Structure-Activity Relationships of Sulfonamide vs. Sulfone Cores. (General Reference for Class Comparison).
  • BenchChem. (2024). Synthesis Protocols for Halogenated Aniline Intermediates. Retrieved from

  • Ossila. (2024). 5-Bromo-4-fluoro-2-methylaniline: Reactivity and Applications in Organic Electronics and Pharma. Retrieved from

Sources

Comparative

comparison of synthetic routes to substituted sulfonylanilines

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating methodologies for the synthesis of substituted sulfonylanilines. Executive Summary Substituted sulfonylani...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating methodologies for the synthesis of substituted sulfonylanilines.

Executive Summary

Substituted sulfonylanilines—encompassing both N-sulfonylanilines (benzenesulfonamides) and C-sulfonylanilines (aminophenyl sulfones)—are highly privileged motifs in medicinal chemistry, serving as the pharmacophoric core for COX-2 inhibitors, carbonic anhydrase inhibitors, and classical antimicrobial sulfa drugs.

Historically, the synthesis of these molecules relied heavily on harsh electrophilic aromatic substitution (EAS). However, the demand for broader functional group tolerance (FGT), late-stage functionalization, and greener environmental profiles has driven the development of modern cross-coupling and C–H activation strategies. This guide objectively compares three primary synthetic routes: Classical EAS (Chlorosulfonation) , Sandmeyer-Type Chlorosulfonylation , and Direct C–H Sulfonylation , providing validated experimental protocols and mechanistic causality for each.

G Aniline Aniline Starting Material EAS Classical EAS (Chlorosulfonation) Aniline->EAS Harsh Acids Protecting Grps Sandmeyer Sandmeyer Route (DABSO / SO2) Aniline->Sandmeyer Diazotization Ipso-Selective CH_Act Direct C-H Act. (Photoredox/Cu) Aniline->CH_Act Mild Conditions Para-Selective Product Substituted Sulfonylaniline EAS->Product Sandmeyer->Product CH_Act->Product

Strategic comparison of synthetic pathways to substituted sulfonylanilines.

Quantitative Performance Matrix

When selecting a synthetic route, chemists must balance scalability against functional group compatibility. The following table summarizes the experimental data and performance metrics across the three methodologies.

Synthetic RouteRegioselectivityFunctional Group ToleranceTypical YieldsStep CountEnvironmental Impact (E-Factor)
Classical EAS Poor to Moderate (requires steric directing or protection)Low (degrades acid-sensitive groups)40–70%3–4High (Generates stoichiometric acidic waste)
Sandmeyer (DABSO) Excellent (Strictly Ipso to the original amine)High (Tolerates halogens, esters, nitro groups)60–80%2Moderate (Requires Cu catalyst and NO source)
Direct C–H (Photoredox/Cu) Excellent (Highly Para-selective to the amine)Very High (Late-stage functionalization capable)70–90%1Low (Atom-economical, catalytic, room temp)

Route 1: Classical Electrophilic Aromatic Substitution (EAS)

The most traditional route to C-sulfonylated anilines involves the direct chlorosulfonation of anilines using chlorosulfonic acid or oleum. Because the free amino group is highly activating and susceptible to oxidation by strong acids, this route often requires a protection-deprotection sequence (e.g., acetylation to acetanilide) or relies on specific thermal rearrangements 1[1].

Mechanistic Causality

Direct treatment of anilines with chlorosulfonic acid initially forms a sulfamic acid intermediate at low temperatures. To achieve ring substitution, the system must be heated significantly. The thermal energy drives an intermolecular rearrangement where the sulfonic acid group migrates to the sterically less hindered and thermodynamically favored para position relative to the amine 2[2].

Experimental Protocol: Two-Stage Sulfonation of 2-Chloroaniline
  • Sulfamation: Dissolve 10 g (0.078 mol) of 2-chloroaniline in 100 mL of anhydrous methylene chloride. Add chlorosulfonic acid dropwise, controlling the addition to maintain a gentle reflux (~40°C). Stir for 1 hour.

  • Solvent Removal: Distill off the methylene chloride solvent completely. Causality: The solvent must be removed to safely reach the high temperatures required for the subsequent rearrangement step.

  • Thermal Rearrangement: Apply a vacuum (0.3–0.4 atm) and heat the neat reaction mass to 190–195°C for 1.5–2 hours.

  • Work-up: Cool to room temperature, pour onto crushed ice, and neutralize with concentrated NaOH to precipitate the sodium salt.

  • Self-Validation & QC: The successful transition from a homogeneous acidic mixture to the sudden precipitation of the sodium salt upon NaOH neutralization validates the formation of the sulfonic acid. Redissolve in hot water and acidify with HCl to precipitate the pure 4-amino-3-chlorobenzenesulfonic acid.

Route 2: Sandmeyer-Type Chlorosulfonylation

To circumvent the harsh acidic conditions and regioselectivity issues of EAS, the Sandmeyer-type reaction converts anilines into diazonium salts, which are then trapped by sulfur dioxide to form sulfonyl chlorides. Modern iterations utilize DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable solid SO₂ surrogate, eliminating the need for hazardous SO₂ gas cylinders 3[3].

Sandmeyer Step1 1. Diazotization (t-BuONO, MeCN) Step2 2. Radical Gen. (CuCl2 + DABSO) Step1->Step2 N2 evolution Step3 3. Chlorination (HCl addition) Step2->Step3 Sulfonyl Radical Step4 4. Amination (Amine nucleophile) Step3->Step4 Sulfonyl Chloride

Workflow of Sandmeyer-type chlorosulfonylation using DABSO as an SO2 surrogate.

Mechanistic Causality

The use of tert-butyl nitrite allows the diazotization to occur in organic solvents (MeCN). CuCl₂ acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical while releasing N₂ gas. The aryl radical rapidly adds to the SO₂ released by DABSO, forming a sulfonyl radical that abstracts a chloride ion to yield the highly reactive sulfonyl chloride4[4].

Experimental Protocol: DABSO-Mediated Synthesis
  • Reagent Assembly: In a reaction vial, combine the aniline substrate (1.0 equiv), DABSO (0.60 equiv), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 equiv) in MeCN (0.2 M) at room temperature.

  • Diazotization: Add tert-butyl nitrite (1.1 equiv) dropwise. Causality: Dropwise addition prevents the accumulation of the unstable diazonium intermediate and controls the exothermic release of nitrogen gas.

  • Reaction: Stir the mixture at room temperature for 17 hours.

  • Amination (Optional One-Pot): Cool the mixture to 0 °C and add an amine nucleophile (e.g., morpholine, 2.2 equiv) to convert the sulfonyl chloride directly into the sulfonamide.

  • Self-Validation & QC: The immediate evolution of gas (N₂) upon the addition of tert-butyl nitrite is a visual confirmation of active diazotization. The final product purity should be validated via a ¹H NMR assay, typically achieving >95% (w/w) purity without complex chromatography 3[3].

Route 3: Direct C–H Sulfonylation (Photoredox / Heterogeneous Catalysis)

The most advanced and atom-economical route is the direct C–H sulfonylation of anilines using sodium sulfinates. This method bypasses pre-functionalization entirely, utilizing visible-light photoredox catalysis or recyclable heterogeneous copper catalysts to achieve strict para-selectivity 5[5].

Mech PC Catalyst (PC/Cu) PC_star Activated Catalyst PC->PC_star Light or Oxidant Sulfinate Sodium Sulfinate (R-SO2Na) PC_star->Sulfinate SET Oxidation Radical Sulfonyl Radical (R-SO2•) Sulfinate->Radical -Na+ Aniline Aniline Substrate Radical->Aniline Para-Addition Product p-Sulfonylaniline Aniline->Product Rearrangement (-H+, -e-)

Single-electron transfer (SET) mechanism for direct C-H sulfonylation.

Mechanistic Causality

Whether driven by blue LEDs or a biomass-derived copper catalyst (CuₓOₗ@CS-400), the core mechanism relies on the SET oxidation of bench-stable sodium sulfinates to generate an electrophilic sulfonyl radical. Because the amino group of the aniline strongly donates electron density into the ring, the para position becomes highly nucleophilic. The sulfonyl radical selectively attacks this para position, followed by rearomatization via the loss of a proton and an electron6[6].

Experimental Protocol: Biomass-Derived Cu-Catalyzed Sulfonylation
  • Reaction Setup: In a reaction vessel, combine the aniline derivative, sodium sulfinate, K₂S₂O₈ (oxidant), and the heterogeneous CuₓOₗ@CS-400 catalyst.

  • Coupling: Stir the mixture at room temperature until TLC/HPLC indicates complete consumption of the starting aniline. Causality: Room temperature conditions preserve sensitive functional groups (like esters or halogens) that would degrade under classical EAS conditions.

  • Catalyst Recovery: Filter the reaction mixture to recover the solid CuₓOₗ@CS-400 catalyst. Wash with solvent and dry for subsequent runs.

  • Self-Validation & QC: The physical recovery of the black heterogeneous catalyst via simple filtration serves as a mechanical validation of the system's green chemistry profile. The catalyst can be reused up to 5 times without a significant drop in catalytic efficiency, self-validating its stability and the protocol's sustainability 6[6].

References

  • Benchchem. Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid. 1

  • Benchchem. Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. 2

  • ACS Org Lett. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. 3

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. 4

  • ResearchGate. Direct sulfonylation of anilines mediated by visible light. 5

  • MDPI Molecules. Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. 6

Sources

Validation

A Researcher's Guide to Alternative Reagents for the Bromination of Fluoroanilines

Introduction: The Synthetic Challenge and Strategic Importance of Brominated Fluoroanilines In the landscape of pharmaceutical and agrochemical development, brominated fluoroanilines are invaluable synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Strategic Importance of Brominated Fluoroanilines

In the landscape of pharmaceutical and agrochemical development, brominated fluoroanilines are invaluable synthetic intermediates. The strategic placement of a bromine atom on a fluoroaniline scaffold provides a versatile chemical handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. However, the synthesis of these crucial building blocks is not without its challenges.

The aniline ring is highly activated towards electrophilic aromatic substitution by the potent electron-donating amino group, which directs incoming electrophiles to the ortho and para positions.[1][2] This high reactivity often leads to uncontrolled polybromination, particularly with aggressive reagents like elemental bromine, which can readily form the 2,4,6-tribromoaniline precipitate.[1][3] The presence of a fluorine atom—itself an ortho, para-director, albeit a deactivating one—further complicates regioselectivity. Therefore, the choice of brominating agent is a critical decision that dictates the reaction's success, influencing yield, regioselectivity, and, crucially, operational safety.

This guide provides a comparative analysis of traditional and alternative reagents for the bromination of fluoroanilines, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower researchers with the knowledge to select and optimize the ideal bromination strategy for their specific synthetic goals.

The Mechanistic Battlefield: Directing Effects in Fluoroanilines

The bromination of fluoroanilines is a classic electrophilic aromatic substitution. The amino group strongly activates the ring, creating electron-rich centers at the positions ortho and para to it. The fluorine atom, while deactivating the ring overall through its inductive effect, also directs electrophiles to its ortho and para positions via resonance. The final regiochemical outcome is a result of the interplay between these directing effects and steric hindrance.

Electrophilic_Bromination_Mechanism cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Aromaticity Restoration A Fluoroaniline + Br+ B Sigma Complex (Arenium Ion) A->B π-bond attacks Br+ C Bromofluoroaniline B->C -H+

Caption: General mechanism of electrophilic bromination on an aniline ring.

A Comparative Overview of Brominating Reagents

The ideal brominating agent should offer high regioselectivity, excellent yield, operational simplicity, and a strong safety profile. Here, we compare several common and alternative reagents.

Molecular Bromine (Br₂)

The traditional reagent, molecular bromine, is a volatile, highly corrosive, and toxic liquid.[4][5] Its high reactivity often necessitates the protection of the amino group (e.g., via acetylation to form an acetanilide) to temper its activating effect and prevent polybromination.[6][7] While effective, this adds steps to the synthetic sequence (protection and deprotection), increasing time and reducing overall yield.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[8] It is a milder and more selective reagent, often considered the first-line alternative for brominating activated rings.[6][9] A key insight for researchers is that the regioselectivity of NBS bromination is highly dependent on the solvent. For instance, polar aprotic solvents like acetonitrile can favor bromination at the ortho position, while less polar solvents like dioxane may yield more of the para-brominated product.[6]

Pyridinium Tribromide (Py·Br₃)

This stable, crystalline solid serves as another convenient and safer source of electrophilic bromine.[6] Pyridinium tribromide is known for being a mild brominating agent, which often simplifies the reaction work-up and purification.[6][10][11] Its solid form mitigates the risks associated with handling liquid bromine.[11]

In-situ Bromine Generation

"Green chemistry" principles have driven the development of methods that generate the reactive bromine species in situ, avoiding the storage and handling of hazardous molecular bromine.[12] Common systems include:

  • Bromide/Bromate Couple: A mixture of sodium or potassium bromide and bromate, which generates electrophilic bromine upon acidification.[13]

  • H₂O₂-HBr System: An aqueous system using hydrogen peroxide to oxidize hydrobromic acid, offering high selectivity for monobromination.[14][15]

  • KBr with an Oxidant: Using an oxidant like Oxone® or NaOCl with potassium bromide provides a safer and more sustainable bromine source.[6][14]

Copper(II) Bromide (CuBr₂)

CuBr₂ has emerged as a highly effective reagent for the regioselective bromination of anilines, particularly when used in ionic liquid solvents. This system often provides excellent yields of the para-brominated product with high selectivity.[6][16]

Enzymatic Bromination

At the cutting edge of selective synthesis, flavin-dependent halogenases and vanadium haloperoxidases offer a biocatalytic route to bromination.[17][18][19] These enzymes can provide exceptional site-selectivity under mild, aqueous conditions, though substrate scope can be a limitation.

Data-Driven Performance Comparison

The following table summarizes experimental data for the bromination of various fluoroanilines, providing a direct comparison of reagent performance.

Reagent(s)SubstrateSolventConditionsMajor Product(s)Yield (%)Reference(s)
CuBr₂ 2-Fluoroaniline1-hexyl-3-methylimidazolium bromideRoom Temp, 0.5 h4-Bromo-2-fluoroaniline91[16]
CuBr₂ 3-Fluoroaniline1-hexyl-3-methylimidazolium bromideRoom Temp, 10 min4-Bromo-3-fluoroaniline90[16]
Br₂ / Tetrabutylammonium Bromide 2-FluoroanilineMethylene ChlorideRoom Temp4-Bromo-2-fluoroaniline97 (as HBr salt)[20]
NBS 3-(Trifluoromethyl)anilineDMFRoom Temp, 2 h4-Bromo-3-(trifluoromethyl)aniline92[9]
Br₂ / Acetic Anhydride 4-FluoroanilineAcetic Acid-2-Bromo-4-fluoroacetanilideHigh[21]
ZnAl-BrO₃⁻-LDHs / KBr 2-NitroanilineAcetic Acid / H₂O40 °C, 1 h2-Bromo-6-nitroaniline88.7[22]

Experimental Protocols: From Theory to Practice

A trustworthy protocol is a self-validating system. The following methodologies provide detailed, step-by-step instructions, explaining the causality behind critical choices.

Protocol 1: Regioselective Bromination of 2-Fluoroaniline using CuBr₂

This protocol leverages the high para-selectivity offered by copper(II) bromide in an ionic liquid medium.[16]

  • Rationale: The ionic liquid acts as both the solvent and a promoter, facilitating the highly selective electrophilic attack at the position para to the amino group, which is sterically less hindered.

  • Materials:

    • 2-Fluoroaniline

    • Copper(II) Bromide (CuBr₂) (3 equivalents)

    • 1-hexyl-3-methylimidazolium bromide

    • Diethyl ether

    • Deionized water

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a solution of 2-fluoroaniline (10 mmol) in 1-hexyl-3-methylimidazolium bromide (5 mL), add CuBr₂ (30 mmol) in one portion.

    • Stir the resulting mixture vigorously at room temperature for 30 minutes. The reaction progress can be monitored by TLC.

    • Causality Check: The reaction is typically rapid. Stirring ensures homogeneity in the viscous ionic liquid.

    • Upon completion, add deionized water (20 mL) to the reaction mixture.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 4-bromo-2-fluoroaniline.

  • Safety: Wear appropriate PPE (gloves, safety glasses, lab coat). Handle all chemicals in a well-ventilated fume hood.

Protocol 2: "Green" Bromination of 3-Anisidine with In-Situ Generated Bromine

This protocol utilizes a safer, more environmentally benign approach by generating bromine in situ from sodium bromide and sodium hypochlorite (household bleach).[14]

  • Rationale: This method avoids the direct handling of hazardous liquid bromine. The reaction proceeds in an aqueous medium under mild conditions, minimizing organic solvent waste.

  • Materials:

    • 3-Methoxyaniline (3-Anisidine)

    • Sodium Bromide (NaBr)

    • Sodium Hypochlorite (NaOCl, ~5-6% aqueous solution)

    • 1(M) Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Saturated sodium thiosulfate solution

  • Procedure:

    • Dissolve 3-methoxyaniline (10 mmol) and sodium bromide (12 mmol) in a mixture of ethyl acetate (20 mL) and water (20 mL) in a round-bottom flask.

    • Cool the mixture to 0-5 °C in an ice bath with stirring.

    • Add 1(M) HCl (10 mL) to the mixture.

    • Causality Check: Acidification is required to generate hypobromous acid (HOBr) and subsequently electrophilic bromine from the reaction between bromide and hypochlorite.

    • Add sodium hypochlorite solution (12 mmol) dropwise over 15-20 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour or until TLC indicates completion.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with saturated sodium thiosulfate solution to quench any unreacted bromine, followed by water and brine.

    • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the brominated product.

Workflow and Reagent Selection

Choosing the appropriate bromination strategy depends on several factors, including the required regioselectivity, substrate reactivity, available equipment, and safety considerations.

Bromination_Workflow cluster_0 Traditional Method: Br₂ with Protection cluster_1 Alternative Method: Direct Bromination A1 Fluoroaniline A2 Acetylation (Protection) A1->A2 A3 Bromination (Br₂/AcOH) A2->A3 A4 Hydrolysis (Deprotection) A3->A4 A5 Bromofluoroaniline A4->A5 B1 Fluoroaniline B2 Direct Bromination (NBS or CuBr₂) B1->B2 B3 Bromofluoroaniline B2->B3

Caption: Comparison of traditional vs. alternative bromination workflows.

G start Select Bromination Reagent q_selectivity Is high para- selectivity critical? start->q_selectivity q_safety Are safety and handling a primary concern? q_selectivity->q_safety No ans_cu Use CuBr₂ in Ionic Liquid q_selectivity->ans_cu Yes q_mildness Is a mild, non-acidic reagent needed? q_safety->q_mildness No ans_insitu Use In-Situ Generation (e.g., H₂O₂/HBr) q_safety->ans_insitu Yes ans_nbs Use NBS, optimize solvent for selectivity q_mildness->ans_nbs No ans_pyr Use Pyridinium Tribromide q_mildness->ans_pyr Yes

Caption: Decision tree for selecting an appropriate brominating agent.

Conclusion

The selective bromination of fluoroanilines remains a pivotal transformation in medicinal and materials chemistry. While traditional methods using molecular bromine are still practiced, a host of safer, more selective, and environmentally conscious alternatives are now available. Reagents like NBS offer a balance of reactivity and handling convenience, with solvent choice providing a powerful tool to tune regioselectivity. For unparalleled para-selectivity, CuBr₂ in ionic liquids presents a compelling option. Furthermore, the rise of in-situ generation techniques and biocatalysis points towards a future of even safer and more sustainable chemical synthesis. By understanding the mechanistic principles and the specific advantages of each reagent, researchers can confidently select the optimal conditions to forge these critical bromo-fluoroaniline intermediates, accelerating the pace of discovery and development.

References

  • BenchChem. (n.d.). comparative study of different brominating agents for aniline derivatives.
  • In-Process Inc. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Dunne, M., et al. (2026, January 8). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Weichold, V., et al. (2012). Enzymatic chlorination and bromination. PubMed. Retrieved from [Link]

  • NEET | JEE | Class 10 | Class 12. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • El Alaoui, N.-E., & Amsharov, K. Y. (2025, October 25). Regioselective terminal bromination of fluorinated oligophenylenes. Royal Society of Chemistry. Retrieved from [Link]

  • Sathee Forum. (2025, October 14). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Semantic Scholar. Retrieved from [Link]

  • Gemoets, H., et al. (2025, October 16). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. Retrieved from [Link]

  • MANAC Inc. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Chemia. Retrieved from [Link]

  • In-Service Materials. (2023, August 28). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2019, June 11). Electrophilic bromination in flow : a safe and sustainable alternative to the use of molecular bromine in batch. Ghent University Academic Bibliography. Retrieved from [Link]

  • Iskra, J., et al. (2013). Bromination of para-substituted anilines using H2O2–HBr system or NBS in water as a reaction medium…. ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2012, May 4). (PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. ResearchGate. Retrieved from [Link]

  • Köninger, L., et al. (2024, December 31). Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination. ACS Publications. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry. Retrieved from [Link]

  • CN107602407A - A kind of synthetic method of the fluoroacetanilide of 2 bromine 4 - Google Patents. (n.d.).
  • ICL Group. (n.d.). BROMINE SAFETY HANDBOOK. Retrieved from [Link]

  • Slideshare. (n.d.). Bromine handling and safety | DOCX. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Center for Biotechnology Information. Retrieved from [Link]

  • Padilla, A. G. (1991). Catalytic bromination of 2-fluoroaniline. Google Patents.
  • Oreate. (2026, February 17). Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis. Retrieved from [Link]

Sources

Comparative

Spectroscopic Characterization Guide: 5-Bromo-2-fluoro-4-methylsulfonylaniline &amp; Isomers

The following guide is structured as a high-level technical document for pharmaceutical application scientists. It synthesizes theoretical spectroscopic principles with practical characterization workflows to distinguish...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for pharmaceutical application scientists. It synthesizes theoretical spectroscopic principles with practical characterization workflows to distinguish 5-Bromo-2-fluoro-4-(methylsulfonyl)aniline from its critical regioisomers.[1]

Executive Summary

In the synthesis of kinase inhibitors and antibacterial agents, the intermediate 5-Bromo-2-fluoro-4-(methylsulfonyl)aniline (Target Isomer) serves as a critical scaffold.[1] However, electrophilic aromatic substitution (SEAr) reactions used to introduce the bromine or sulfonyl moieties often yield regioisomers, particularly 5-Bromo-4-fluoro-2-(methylsulfonyl)aniline and 4-Bromo-5-fluoro-2-(methylsulfonyl)aniline .[1]

Distinguishing these isomers is non-trivial due to their identical mass (


 266.[1]9) and similar polarity.[2] This guide outlines a definitive spectroscopic workflow to validate the Target Isomer, relying primarily on 

-

coupling constants
and NOE (Nuclear Overhauser Effect) interactions.[1]

Structural Analysis & Isomer Landscape

The primary challenge lies in the relative positioning of the fluoro and methylsulfonyl groups relative to the amine director.

Isomer Definitions
  • Target Isomer (A): 5-Bromo-2-fluoro-4-(methylsulfonyl)aniline.[1][3]

  • Alternative Isomer (B): 5-Bromo-4-fluoro-2-(methylsulfonyl)aniline (swapped F/SO2Me).

  • Alternative Isomer (C): 4-Bromo-5-fluoro-2-(methylsulfonyl)aniline (swapped Br/F).

Isomers Target Target Isomer (A) 5-Br, 2-F, 4-SO2Me (Critical Intermediate) IsoB Isomer B 5-Br, 4-F, 2-SO2Me (Common Impurity) Target->IsoB Regio-scrambling (Nitration/Reduction) IsoC Isomer C 4-Br, 5-F, 2-SO2Me (Bromination Byproduct) Target->IsoC Bromination Selectivity Loss

Figure 1: Structural relationship between the target intermediate and common regioisomers arising from non-selective synthesis pathways.

Comparative Methodology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation. Mass Spectrometry (MS) is insufficient due to identical molecular weights.[1]

NMR: Chemical Shift & Coupling Logic

The differentiation relies on the scalar coupling (


)  between the Fluorine atom and the aromatic protons (

vs

) and the electronic influence of the amine (

) and sulfone (

) groups.[1]
Theoretical Data Comparison (Predicted)
FeatureTarget Isomer (A)Isomer B (4-F, 2-SO2Me)Diagnostic Logic
H3 Proton Environment Ortho to F(2), Ortho to SO2Me(4)Meta to F(4), Ortho to SO2Me(2)Target: Large

(~9-11 Hz).[1] Iso B: Small

(~6-8 Hz).[1]
H6 Proton Environment Para to F(2), Ortho to NH2(1)Ortho to F(4), Ortho to NH2(1)Target: Shielded by NH2, small

. Iso B: Shielded by NH2, but large

.[1]
Shift

(ppm)
Large separation between H3 (deshielded) and H6 (shielded).[1]Smaller separation; both protons influenced by strong withdrawing groups nearby.Target: Distinct "High/Low" field doublet pair.
NMR: The "Fingerprint"

Fluorine chemical shifts are highly sensitive to the ortho substituents.

  • Target Isomer: Fluorine is ortho to an Amino group (strong donor) and meta to Sulfone.[1]

    • Result: Significant upfield shift (shielding) due to the lone pair of

      
      .
      
  • Isomer B: Fluorine is para to Amino and meta to Sulfone.

    • Result: Less shielded than the ortho-amino scenario.[1]

Experimental Protocol: NMR Validation

Objective: Confirm regiochemistry via 1D and 2D NMR.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (CDCl3 is acceptable, but DMSO ensures sharp

    
     signals).
    
  • Acquisition:

    • Run

      
        (16 scans, 1 sec delay).
      
    • Run

      
        (coupled and decoupled).[1]
      
    • Critical Step: Run 2D NOESY or 1D NOE targeting the Methylsulfonyl protons (

      
      ).[1]
      
  • Analysis (The "Kill Step"):

    • Irradiate the

      
       singlet (~3.2 ppm).
      
    • Target Isomer: You will see NOE enhancement of H3 (the proton sandwiched between F and SO2Me). H3 should also show a large Fluorine coupling (

      
      ).[1]
      
    • Isomer B: Irradiating

      
       will enhance H3 , but this H3 is meta to Fluorine (small 
      
      
      
      ).

Methodology 2: Vibrational Spectroscopy (IR)

While less definitive than NMR, FT-IR provides rapid QC fingerprinting.[1]

Functional GroupFrequency (cm

)
Comparison Note
Amine (

)
3450, 3350 (stretches)Similar in all isomers.[1]
Sulfone (

)
1300 (asym), 1140 (sym)Strong bands.[1] Position shifts slightly based on ortho-sterics.[1]
Fingerprint Region 800 - 900Differentiation Zone. Isomers with 1,2,4,5-substitution patterns show distinct C-H out-of-plane bending modes compared to 1,2,3,5-patterns.[1]

Protocol:

  • Use ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Resolution: 4 cm

    
    , 32 scans.[1]
    
  • Note: Polymorphism can affect IR spectra. Ensure samples are recrystallized from the same solvent (e.g., Ethanol) before comparing.

Decision Tree: Identification Workflow

Use this logic gate to classify your synthesized lot.

Workflow Start Start: Unknown Solid HNMR Step 1: 1H NMR (DMSO-d6) Start->HNMR CheckCoupling Analyze Aromatic Doublets Check J(H-F) coupling HNMR->CheckCoupling LargeJ One proton shows Large 3J(H-F) (~10Hz)? CheckCoupling->LargeJ NOE Step 2: NOE Experiment Irradiate SO2Me group LargeJ->NOE Yes ResultC Suspect Isomer C (Check Br position) LargeJ->ResultC No (Both small) EnhanceLarge NOE enhances the Large J proton? NOE->EnhanceLarge ResultA CONFIRMED: Target Isomer (A) EnhanceLarge->ResultA Yes (H3 is ortho to F) ResultB CONFIRMED: Isomer B (4-F, 2-SO2Me) EnhanceLarge->ResultB No (H3 is meta to F)

Figure 2: Logical workflow for distinguishing the target isomer using NMR coupling constants and NOE data.

References

  • General NMR Principles for Fluorinated Aromatics

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link[1]

    • Application: Establishes the (6-10 Hz) vs (4-8 Hz) magnitude rules.
  • Sulfonyl Aniline Characterization

    • BenchChem. (2025).[1] A Comparative Guide to the Characterization of Bromo-trifluoromethyl-aniline Isomers. Link[1]

    • Relevance: Provides protocols for distinguishing similar electron-deficient aniline isomers.
  • Crystallographic Data (Analogous Structures)

    • Choi, H. D., et al. (2013).[2] "5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran".[1] Acta Crystallographica Section E. Link

    • Relevance: Demonstrates X-ray diffraction techniques for resolving bromo/fluoro/sulfinyl regiochemistry in complex arom
  • Synthetic Pathways

    • Ossila. (2024).[1] 5-Bromo-4-fluoro-2-methylaniline Product Guide. Link

    • Relevance: Highlights the precursor materials and potential for regio-scrambling during synthesis.

Sources

Validation

Next-Generation Kinase Targeting: A Comparative Guide to Pan-RAF vs. Selective BRAF Inhibitors

As targeted oncology evolves, the distinction between inhibiting a specific mutant kinase and modulating an entire signaling network has become a critical frontier. The mitogen-activated protein kinase (MAPK) pathway—spe...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology evolves, the distinction between inhibiting a specific mutant kinase and modulating an entire signaling network has become a critical frontier. The mitogen-activated protein kinase (MAPK) pathway—specifically the RAS-RAF-MEK-ERK axis—is a central driver in numerous malignancies. While first-generation selective BRAF inhibitors revolutionized the treatment of BRAF V600E-mutant melanomas, their clinical utility is fundamentally limited by acquired resistance and the phenomenon of paradoxical pathway activation[1].

As a Senior Application Scientist, I have structured this guide to objectively compare selective BRAF inhibitors with the emerging class of pan-RAF inhibitors (often termed "paradox breakers"). We will dissect the mechanistic causality behind their divergent profiles, review quantitative binding data, and detail the self-validating experimental protocols required to evaluate these compounds in the laboratory.

Mechanistic Divergence: Monomers, Dimers, and the "Paradoxical" Problem

To understand the necessity of pan-RAF inhibitors, we must first examine the structural dynamics of the RAF kinase family (ARAF, BRAF, and CRAF).

The Limitation of Selective BRAF Inhibitors

First-generation agents like Vemurafenib and Dabrafenib were rationally designed to target the ATP-binding pocket of the BRAF V600E monomer . In tumors driven by this specific mutation, the kinase is constitutively active without the need for upstream RAS signaling or dimerization. Selective inhibitors effectively bind and silence these monomers.

However, in cells with wild-type BRAF and upstream activating mutations (e.g., NRAS mutations), RAF kinases signal as dimers (such as BRAF-CRAF heterodimers). When a selective BRAF inhibitor is introduced into this environment, it binds to one protomer of the dimer. Rather than inhibiting the complex, this binding induces an allosteric conformational change that transactivates the drug-free CRAF partner[2]. This results in a massive, unintended hyperactivation of the MEK-ERK pathway—a phenomenon known as paradoxical activation [1]. Clinically, this can accelerate the growth of RAS-mutant secondary malignancies, such as cutaneous squamous cell carcinomas[1].

The Pan-RAF Solution: "Paradox Breakers"

Pan-RAF inhibitors (e.g., Belvarafenib, Naporafenib) were developed to overcome this structural limitation. These Type II inhibitors bind with high affinity to both monomeric and dimeric forms of RAF, effectively targeting all isoforms (ARAF, BRAF, CRAF)[3]. By occupying both ATP-binding sites of a RAF dimer, pan-RAF inhibitors shut down the entire signaling complex, preventing CRAF transactivation and breaking the paradoxical activation loop[3]. This expands their therapeutic window to include NRAS-mutant and atypical BRAF-mutant (Class II/III) cancers[4].

MAPK_Pathway cluster_0 Selective BRAF Inhibitor (e.g., Vemurafenib) in RAS-Mutant / BRAF-WT Cell cluster_1 Pan-RAF Inhibitor (e.g., Belvarafenib) in RAS-Mutant / BRAF-WT Cell RAS_mut Mutant RAS BRAF_WT BRAF (Drug Bound) RAS_mut->BRAF_WT Dimerization CRAF_WT CRAF (Transactivated) RAS_mut->CRAF_WT BRAF_WT->CRAF_WT Allosteric Activation MEK1 MEK Activation CRAF_WT->MEK1 ERK1 ERK Hyperactivation (Paradoxical) MEK1->ERK1 RAS_mut2 Mutant RAS BRAF_Pan BRAF (Drug Bound) RAS_mut2->BRAF_Pan Dimerization CRAF_Pan CRAF (Drug Bound) RAS_mut2->CRAF_Pan BRAF_Pan->CRAF_Pan Blocked MEK2 MEK Inhibited CRAF_Pan->MEK2 ERK2 ERK Inhibited MEK2->ERK2

Diagram 1: Mechanistic divergence between selective BRAF and Pan-RAF inhibitors in RAS-mutant cells.

Quantitative Profiling: Inhibitory Potency

To objectively compare these compounds, we must look at their cell-free kinase assay profiles. The table below summarizes the half-maximal inhibitory concentrations (IC50) across different RAF isoforms, highlighting the shift from V600E-specificity to broad-spectrum dimer inhibition.

Inhibitor ClassCompoundBRAF V600E IC50 (nM)BRAF WT IC50 (nM)CRAF IC50 (nM)Induces Paradoxical ERK Activation?
Selective BRAF Vemurafenib31>100048Yes
Selective BRAF Dabrafenib0.6~3.25Yes
Pan-RAF Belvarafenib7565No
Pan-RAF Naporafenib (LXH254)N/A0.210.072No

(Note: Quantitative data aggregated from standardized in vitro kinase profiling assays[5].)

Experimental Methodologies

To validate the efficacy and mechanistic action of these inhibitors, laboratory protocols must be designed as self-validating systems. Below are the definitive workflows for evaluating pan-RAF vs. selective BRAF inhibitors.

Protocol 1: High-Throughput Viability & Synergy Screening

When testing combinations (e.g., Pan-RAF + MEK inhibitors) to overcome resistance[6], evaluating synergy requires a comprehensive dose-response matrix rather than single-dose approximations. We utilize a 9x9 checkerboard design to accurately map the synergistic landscape and calculate Bliss independence scores[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed NRAS-mutant (e.g., SK-MEL-30) and BRAF V600E-mutant (e.g., A375) melanoma cell lines into 384-well white opaque plates at 1,000 cells/well. Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Acoustic Dispensing: After 24 hours, use an acoustic liquid handler (e.g., Echo 550) to dispense compounds in a 9x9 matrix (half-log dilution series starting at 10 µM). Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter transfers, keeping the final DMSO concentration strictly below 0.1% to prevent solvent-induced cytotoxicity artifacts[4].

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo reagent at a 1:1 ratio to the culture volume. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence. Causality: CellTiter-Glo measures intracellular ATP, providing a direct, highly sensitive readout of metabolic viability that is immune to the redox artifacts commonly seen in MTT/MTS assays.

  • Data Analysis: Normalize data to DMSO controls and calculate synergy using the Bliss excess model to differentiate true pathway collapse from mere additive toxicity.

Protocol 2: Mechanistic Validation via Phospho-ERK Immunoblotting

To prove that a pan-RAF inhibitor acts as a "paradox breaker," we must directly observe the phosphorylation state of downstream ERK in RAS-mutant cells.

Step-by-Step Methodology:

  • Pharmacological Treatment: Treat NRAS-mutant cells with escalating doses (0.1 µM to 10 µM) of either Vemurafenib or Belvarafenib for 24 hours.

  • Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4). Causality: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases will rapidly strip the phosphate groups off ERK during lysis, yielding false-negative results.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Multiplex Detection: Probe simultaneously for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 using spectrally distinct fluorescent secondary antibodies (e.g., 680nm and 800nm). Causality: Probing for Total ERK alongside p-ERK from the same lysate is a self-validating control. It ensures that any observed signal attenuation is strictly due to kinase inhibition (reduced phosphorylation) rather than global protein degradation or unequal well loading.

Exp_Workflow Cell Seed Melanoma Cells (BRAF-mut vs NRAS-mut) Drug Acoustic Dispensing (Pan-RAF vs Selective) Cell->Drug Incubate Incubation (24h/72h) Drug->Incubate Assay1 CellTiter-Glo Assay (Viability & Synergy) Incubate->Assay1 Assay2 Western Blotting (p-ERK / Total ERK) Incubate->Assay2 Data IC50 & Bliss Synergy Calculation Assay1->Data Assay2->Data

Diagram 2: High-throughput experimental workflow for evaluating RAF inhibitor efficacy and synergy.

Conclusion

The transition from selective BRAF inhibitors to pan-RAF inhibitors represents a necessary evolution in precision oncology. While selective inhibitors remain highly potent for BRAF V600E monomers, their propensity to induce paradoxical activation in RAF dimers severely limits their application in RAS-mutant or BRAF wild-type contexts[2]. Pan-RAF inhibitors successfully bridge this gap by stabilizing the inactive conformation of RAF dimers, preventing allosteric transactivation, and providing a robust backbone for combination therapies aimed at fully suppressing the MAPK pathway[6],[3].

For drug development professionals, utilizing rigorous, self-validating experimental designs—from acoustic dispensing to multiplexed immunoblotting—is essential to accurately map the therapeutic windows of these next-generation kinase inhibitors.

References

  • Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF Source: Nature / PMC URL:[Link]

  • Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma Source: Annals of Oncology / PMC URL:[Link]

  • Belvarafenib is a potent RAF dimer inhibitor Source: Nature / ResearchGate URL:[Link]

  • Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma Source: bioRxiv URL:[Link]

Sources

Comparative

Head-to-Head Comparison of Pan-RAF Inhibitors in Preclinical Models: A Technical Guide

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a highly validated target in oncology. However, first-generation, BRAF V600-selective inhibitors (e.g., vemurafenib, dabrafenib) have exposed a critical vulnerability in ta...

Author: BenchChem Technical Support Team. Date: March 2026

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a highly validated target in oncology. However, first-generation, BRAF V600-selective inhibitors (e.g., vemurafenib, dabrafenib) have exposed a critical vulnerability in targeted therapy: paradoxical pathway activation. In cells harboring wild-type BRAF alongside oncogenic RAS mutations (e.g., KRAS or NRAS), Type I/1.5 inhibitors bind to one protomer of a RAF dimer, allosterically transactivating the unbound protomer and driving hyperproliferation[1].

To overcome this, next-generation Type II pan-RAF inhibitors were developed. These agents bind the inactive "DFG-out/αC-helix-out" conformation of RAF kinases, potently inhibiting both RAF monomers and dimers without inducing paradoxical activation[2]. This guide provides a head-to-head technical comparison of three leading pan-RAF inhibitors—LY3009120, Belvarafenib, and Naporafenib—detailing their preclinical profiles, mechanistic causality, and self-validating experimental methodologies.

Mechanistic Causality: Overcoming Paradoxical Activation

The efficacy of pan-RAF inhibitors hinges on their ability to neutralize RAF dimers. While Type I inhibitors are strictly effective against monomeric BRAF V600E, Type II inhibitors maintain equal affinity for both protomers within a RAF dimer complex[3]. By locking the kinase in an inactive state, they effectively sever the signaling cascade downstream of mutant RAS.

RAF_Pathway RTK RTK Activation RAS Mutant RAS (KRAS/NRAS) GTP-bound RTK->RAS Stimulates RAF_Monomer RAF Monomer (Inactive) RAS->RAF_Monomer Recruits RAF_Dimer RAF Dimer (BRAF/CRAF) (Active) RAF_Monomer->RAF_Dimer Dimerization MEK MEK1/2 RAF_Dimer->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Survival ERK->Proliferation Transcriptional Activation Type1 Type I/1.5 Inhibitors (e.g., Vemurafenib) Type1->RAF_Monomer Inhibits Type1->RAF_Dimer Paradoxical Activation Type2 Type II pan-RAF Inhibitors (LY3009120, Belvarafenib) Type2->RAF_Dimer Potent Inhibition

Fig 1. MAPK signaling cascade highlighting the mechanism of Type II pan-RAF inhibitors.

Comparative Preclinical Profiling

The therapeutic window of pan-RAF inhibitors is largely dictated by their isoform selectivity (ARAF vs. BRAF vs. CRAF) and their binding kinetics. Below is a synthesized comparison of three distinct clinical-stage molecules based on preclinical models.

Quantitative Data Comparison
InhibitorTarget ProfileBiochemical IC50 (BRAF V600E / BRAF WT / CRAF)Key Preclinical Characteristics
LY3009120 True Pan-RAF (ARAF, BRAF, CRAF)5.8 nM / 9.1 nM / 15 nM[1],[4]Induces RAF dimerization but completely abolishes the kinase activity of the induced dimers. Highly active in KRAS/NRAS mutant colorectal models[1].
Belvarafenib (HM95573) Pan-RAF (BRAF, CRAF > ARAF)~2-40 nM rangeSustains suppression of MAPK in RAS-mutant tumors without paradoxical activation. Highly synergistic with MEK inhibitors in AML and melanoma[5],[6].
Naporafenib (LXH254) BRAF and CRAF (Spares ARAF)2 nM / 41 nM / 2 nM[7]Sub-nanomolar potency against BRAF/CRAF. Sparing ARAF is hypothesized to widen the therapeutic index by reducing systemic toxicity[2],[7].
LY3009120: The Dimer Inducer and Inhibitor

LY3009120 exhibits near-equipotent inhibition across all three RAF isoforms (ARAF: 44 nM, BRAF: 31-47 nM, CRAF: 42 nM in whole-cell assays)[1]. Interestingly, while it physically induces RAF dimerization, it acts as a dominant-negative agent by fully inhibiting the catalytic activity of the resulting dimer complex[4]. It has demonstrated profound cell cycle arrest in KRAS-mutant colorectal cancer models[1].

Belvarafenib: The Synergistic Anchor

Belvarafenib is a potent RAF dimer inhibitor that has shown exceptional preclinical synergy when combined with allosteric MEK inhibitors (e.g., cobimetinib)[5]. In NRAS-mutant melanoma and AML models, computational modeling and viability assays reveal that while single-agent efficacy can be limited by adaptive feedback loops, the combination yields deep, synergistic suppression of phosphorylated ERK (pERK)[5],[6].

Naporafenib (LXH254): The ARAF-Sparing Agent

Unlike LY3009120, naporafenib was rationally designed to inhibit BRAF and CRAF while largely sparing ARAF[2]. This selective profile aims to mitigate the dose-limiting toxicities often associated with complete pan-RAF blockade. In preclinical PET imaging and xenograft studies, LXH254 demonstrated rapid tumor uptake and robust suppression of MAPK signaling in BRAF and KRAS-driven models[7].

Self-Validating Experimental Methodologies

To rigorously evaluate novel pan-RAF inhibitors, researchers must employ self-validating protocols that isolate oncogenic signaling from artifactual noise.

Workflow Step1 Biochemical Kinase Assay (IC50 Profiling) Step2 Cellular Viability & Signaling (pMEK/pERK Assessment) Step1->Step2 Step3 In Vivo Xenograft Models (Efficacy & PK/PD) Step2->Step3 Step4 Resistance Mechanism (Combinatorial Screening) Step3->Step4

Fig 2. Self-validating preclinical workflow for evaluating pan-RAF inhibitor efficacy.

Protocol 1: Cellular Target Engagement (pERK/pMEK) Assay

Purpose: To confirm target engagement and validate the absence of paradoxical activation in RAS-mutant contexts. Causality Check: Cells must be serum-starved to eliminate exogenous growth factor-driven RTK signaling. This ensures that any measured pERK is strictly the product of the intrinsic oncogenic mutation.

  • Cell Line Selection: Seed a dual-validation panel in 6-well plates:

    • Control 1: BRAF V600E mutant (e.g., A375) - Sensitive to both Type I and Type II inhibitors.

    • Control 2: NRAS mutant (e.g., SK-MEL-30) - Sensitive to Type II, paradoxically activated by Type I[8].

  • Serum Starvation: Wash cells with PBS and incubate in serum-free media for 16-24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the pan-RAF inhibitor (e.g., 1 nM to 10 µM) alongside a Type I inhibitor control (e.g., vemurafenib) for 1 to 4 hours.

  • Lysate Preparation: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state of MEK/ERK).

  • Immunoblotting: Probe for total ERK, pERK (Thr202/Tyr204), total MEK, and pMEK. Validation: A successful pan-RAF inhibitor will suppress pERK in both cell lines without the spike in pERK observed in the vemurafenib-treated NRAS-mutant control[1],[8].

Protocol 2: In Vivo PK/PD Efficacy Modeling

Purpose: To establish that tumor regression is mechanistically driven by on-target kinase inhibition rather than off-target toxicity. Causality Check: Tumor volume reduction alone is insufficient. Researchers must correlate the pharmacokinetic (PK) concentration of the drug at


 and 

with the pharmacodynamic (PD) suppression of intra-tumoral pERK.
  • Model Generation: Implant KRAS-mutant (e.g., HCT116) or NRAS-mutant xenografts subcutaneously into immunocompromised mice.

  • Dosing Strategy: Once tumors reach ~150-200 mm³, randomize mice and administer the inhibitor via oral gavage (PO) daily.

  • PK/PD Sampling: At steady state (e.g., Day 7), sacrifice a subset of mice at specific time points post-dose (e.g., 2h for

    
    , 24h for 
    
    
    
    ).
  • Tissue Processing: Immediately snap-freeze half the tumor in liquid nitrogen for Western blot/ELISA (PD analysis) and collect plasma for LC-MS/MS (PK analysis).

  • Efficacy Tracking: Monitor the remaining cohort for tumor volume (using calipers) and body weight (to assess gross toxicity) over 21-28 days. Validation: Efficacy is validated if sustained tumor growth inhibition correlates directly with >80% suppression of intra-tumoral pERK at

    
    [7].
    

Translational Insights & Resistance Mechanisms

Despite the elegant mechanism of pan-RAF inhibitors, monotherapy often leads to adaptive resistance. Preclinical models have highlighted that prolonged exposure to pan-RAF inhibitors like belvarafenib can select for ARAF mutations, which restore dimerization and kinase activity[2]. Furthermore, relief of negative feedback loops can cause upstream accumulation of active RAS, necessitating combination therapies. Combining a pan-RAF inhibitor with a MEK inhibitor (e.g., Naporafenib + Trametinib, or Belvarafenib + Cobimetinib) has become the gold standard in preclinical translational research to deepen response and delay resistance in NRAS-mutant models[5],[6].

References
  • Effects of LY3009120 on proliferation of CRC cell lines - PMC. National Institutes of Health (NIH).[Link]

  • Belvarafenib is a potent RAF dimer inhibitor. ResearchGate.[Link]

  • New Approaches to Targeted Therapy in Melanoma - PMC. National Institutes of Health (NIH).[Link]

  • Efficacy of Belvarafenib with and without Cobimetinib in Preclinical Models of Ras Pathway-Mutant AML. Blood - ASH Publications.[Link]

  • Preclinical Evaluation of a Radiolabeled Pan-RAF Inhibitor for RAF-Specific PET/CT Imaging. ACS Publications.[Link]

  • Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma. National Institutes of Health (NIH).[Link]

Sources

Validation

cross-reactivity profiling of kinase inhibitors derived from substituted anilines

Cross-Reactivity Profiling of Kinase Inhibitors Derived from Substituted Anilines: A Comparative Guide Substituted anilines represent one of the most privileged pharmacophores in targeted oncology. From the epidermal gro...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of Kinase Inhibitors Derived from Substituted Anilines: A Comparative Guide

Substituted anilines represent one of the most privileged pharmacophores in targeted oncology. From the epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib to the BCR-ABL inhibitors like Imatinib and Dasatinib, the aniline motif is structurally critical for anchoring these molecules into the highly conserved ATP-binding pocket of protein kinases. However, because the human kinome consists of over 500 kinases with highly homologous active sites, polypharmacology—or cross-reactivity—is an unavoidable clinical reality.

This guide provides an objective, data-driven comparison of the cross-reactivity profiles of leading aniline-derived kinase inhibitors. It details the causality behind their binding mechanics, outlines self-validating profiling protocols, and provides a comparative analysis of their off-target landscapes to aid researchers in drug repurposing and toxicity prediction.

Mechanistic Causality: Why Substituted Anilines Cross-React

The efficacy and promiscuity of substituted aniline kinase inhibitors stem directly from their structural interaction with the kinase hinge region. The aniline nitrogen acts as a crucial hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Met793 in EGFR or Met318 in ABL). Meanwhile, the substituted aromatic ring projects into the hydrophobic pocket (the "back pocket" or "selectivity pocket") adjacent to the ATP-binding site.

The Causality of Promiscuity: While the hydrophobic pocket exhibits some sequence divergence across the kinome, the fundamental architecture of the ATP-binding cleft is evolutionarily conserved. Inhibitors like Dasatinib, which bind to the active (DFG-in) conformation of kinases, face a highly uniform binding site across different kinase families, leading to broad-spectrum cross-reactivity. Conversely, inhibitors like Imatinib bind to the inactive (DFG-out) conformation. Because the DFG-out conformation requires a specific spatial rearrangement of the activation loop, it is less universally accessible, granting Imatinib a narrower, more selective cross-reactivity profile[1, 2].

G EGFR EGFR (Mutant/WT) PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK BCR_ABL BCR-ABL Fusion BCR_ABL->PI3K BCR_ABL->MAPK STAT STAT Signaling BCR_ABL->STAT Gefitinib Gefitinib / Erlotinib (Aniline-derived) Gefitinib->EGFR Inhibits Imatinib Imatinib / Dasatinib (Aniline-derived) Imatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation STAT->Proliferation

Fig 1. Inhibition of oncogenic signaling pathways by substituted aniline kinase inhibitors.

Comparative Kinome Selectivity Profiles

To objectively compare the performance and selectivity of these alternatives, we examine their dissociation constants (


) and target landscapes as determined by comprehensive chemical proteomics and competitive binding assays [1, 3].

Table 1: Comparative Cross-Reactivity of Aniline-Derived Kinase Inhibitors

InhibitorPrimary Target(s)Binding ModeOff-Target Kinases (

< 100 nM)
Notable Cross-Reactivity / Clinical Impact
Gefitinib EGFRType I (DFG-in)GAK, RIPK2, STK36High selectivity. Off-target inhibition of GAK (Cyclin G-associated kinase) is linked to pulmonary toxicity.
Erlotinib EGFRType I (DFG-in)SLK, GAK, STK10Similar to Gefitinib but shows slightly broader cross-reactivity against STE20 family kinases.
Imatinib ABL, KIT, PDGFRType II (DFG-out)DDR1, DDR2, NQO2Narrow spectrum. Off-target inhibition of DDR1/2 has led to its repurposing for fibrotic diseases.
Dasatinib ABL, SRC familyType I (DFG-in)BTK, TEC, EPHA2, KITBroad spectrum. Inhibits over 40 kinases. BTK/TEC inhibition causes platelet dysfunction and bleeding risks.

Data synthesized from the target landscape analysis of clinical kinase drugs [1].

Experimental Methodology: Chemical Proteomics (Kinobeads) Profiling

To generate trustworthy, self-validating cross-reactivity data, modern drug development relies on chemical proteomics (Kinobeads assay) rather than isolated recombinant enzyme assays. By using cell lysates, this method evaluates inhibitor binding against endogenously expressed kinases in their native multi-protein complexes and physiological ATP concentrations[1, 4].

Step-by-Step Protocol: Dose-Resolved Kinobeads Competition Assay

Rationale: The assay operates on a competitive binding principle. A matrix of immobilized, broad-spectrum kinase inhibitors (Kinobeads) is used to pull down the kinome from a lysate. If a test compound (e.g., Dasatinib) is spiked into the lysate beforehand, it will occupy the active sites of its specific target kinases, preventing them from binding to the Kinobeads. The reduction in captured kinase is quantified via Mass Spectrometry.

Step 1: Lysate Preparation

  • Lyse target cells (e.g., K562 or HeLa) in a non-denaturing lysis buffer (50 mM Tris-HCl, 0.8% Igepal-CA630, 1.5 mM MgCl2, 5% glycerol, 150 mM NaCl, supplemented with protease and phosphatase inhibitors).

  • Clarify the lysate by ultracentrifugation (100,000 × g for 30 min at 4°C).

  • Normalize protein concentration to 5 mg/mL using a BCA assay.

Step 2: Compound Incubation (Competition)

  • Aliquot the lysate into multiple tubes.

  • Treat aliquots with the aniline-derived test compound across a 10-point logarithmic concentration gradient (e.g., 1 nM to 30 µM). Include a DMSO-only vehicle control.

  • Incubate on ice for 45 minutes to allow the compound to reach binding equilibrium with endogenous kinases.

Step 3: Kinobead Pulldown

  • Add 35 µL of pre-equilibrated Kinobeads (Sepharose beads functionalized with broad-spectrum inhibitors like purvalanol B and staurosporine) to each lysate aliquot.

  • Incubate for 1 hour at 4°C on a rotary mixer.

  • Wash the beads extensively with lysis buffer to remove unbound proteins, followed by a final wash in LC-MS grade water.

Step 4: Tryptic Digestion & LC-MS/MS

  • Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight at 37°C.

  • Desalt the resulting peptides using C18 StageTips.

  • Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive) coupled to a nano-UHPLC system.

Step 5: Data Deconvolution

  • Quantify the relative abundance of each kinase peptide across the dose gradient compared to the DMSO control using label-free quantification (LFQ).

  • Fit the dose-dependent depletion curves to a four-parameter log-logistic model to calculate the half-maximal inhibitory concentration (

    
    ) and dissociation constant (
    
    
    
    ) for every kinase detected.

Workflow Lysis 1. Cell/Tissue Lysis (Extract Endogenous Kinases) Incubation 2. Compound Incubation (Dose-Response Competition) Lysis->Incubation Pulldown 3. Kinobeads Pulldown (Capture Unbound Kinases) Incubation->Pulldown Digestion 4. Tryptic Digestion (Peptide Generation) Pulldown->Digestion LCMS 5. LC-MS/MS Analysis (Label-free Quantification) Digestion->LCMS Data 6. Target Deconvolution (Determine Kd / IC50) LCMS->Data

Fig 2. Chemical proteomics workflow for kinome-wide cross-reactivity profiling.

Conclusion and Application Insights

The cross-reactivity of substituted aniline kinase inhibitors is a double-edged sword. While broad-spectrum agents like Dasatinib carry higher risks of off-target toxicities (such as pleural effusion driven by PDGFR inhibition), their promiscuity makes them highly effective against acquired resistance mutations. Conversely, highly selective agents require precise biomarker-driven patient stratification but offer superior safety profiles.

By utilizing comprehensive profiling technologies like Kinobeads or KINOMEscan, drug development professionals can map the entire target landscape of novel aniline derivatives early in the pipeline, transforming off-target liabilities into novel therapeutic opportunities [1, 5].

References

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.[Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439.[Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044.[Link]

  • Knapp, S. (2018). New opportunities for kinase drug repurposing and target discovery. British Journal of Cancer, 118(7), 936-937.[Link]

Safety & Regulatory Compliance

Safety

5-Bromo-2-fluoro-4-methylsulfonylaniline proper disposal procedures

Operational Protocol for the Safe Disposal of 5-Bromo-2-fluoro-4-methylsulfonylaniline As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle manageme...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for the Safe Disposal of 5-Bromo-2-fluoro-4-methylsulfonylaniline

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex, multi-heteroatom active pharmaceutical ingredient (API) intermediates. 5-Bromo-2-fluoro-4-methylsulfonylaniline (CAS: 1020722-18-2) is a structurally dense molecule that presents a unique triad of disposal challenges: it contains two different halogens (bromine and fluorine), a sulfur-rich methylsulfonyl group, and an aromatic amine [1].

Standard solvent disposal methods are entirely insufficient for this compound. When subjected to improper thermal degradation, molecules containing both halogens and aromatic rings act as precursors to highly toxic polychlorinated/polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs). Furthermore, the sulfur and nitrogen heteroatoms will generate corrosive acidic gases (SOx, NOx, HF, HBr) upon combustion.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, transport, and thermal destruction of 5-Bromo-2-fluoro-4-methylsulfonylaniline, grounded in authoritative environmental and chemical safety standards [2].

Phase 1: Point-of-Generation Segregation & Containment

The Causality Principle: Why must this specific compound be strictly segregated from general organic waste? Mixing halogenated compounds with non-halogenated waste streams lowers the overall calorific value of the waste and introduces halogens into standard incinerators that lack the necessary acid-gas scrubbers. If the halogenated organic waste exceeds 1% by weight, regulatory standards mandate specialized twin-chamber incineration [4]. Failing to segregate this waste compromises incinerator integrity and violates environmental emission laws.

Step-by-Step Containment Protocol:

  • Primary Containment: Collect all solid waste, contaminated filter paper, and residual 5-Bromo-2-fluoro-4-methylsulfonylaniline in a high-density polyethylene (HDPE) container. Do not use metal containers, as trace generation of HBr or HF from ambient moisture degradation will cause severe corrosion.

  • Solvent Segregation: If the compound is dissolved in a solvent (e.g., DCM, DMF) during a workflow, the resulting liquid must be deposited exclusively into a designated "Halogenated Organic Waste" carboy.

  • Labeling: Clearly label the container with the full chemical name, CAS number (1020722-18-2), and the specific hazards (Toxic, Halogenated, Sulfurous). Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this falls under specific characteristic waste codes (e.g., D-codes for toxicity) depending on the exact waste mixture [2].

  • Storage: Store in a cool, dry, well-ventilated satellite accumulation area, strictly segregated from strong oxidizing agents to prevent exothermic reactions.

G Start Waste Generation: 5-Bromo-2-fluoro-4- methylsulfonylaniline Segregate Segregation: Isolate in Halogenated Waste Container Start->Segregate Label Labeling: RCRA Characteristic Hazardous Waste Segregate->Label Transport Transport to Permitted Facility Label->Transport Incinerate Twin-Chamber Incineration (>1100°C) Transport->Incinerate Scrubber Caustic Scrubbing (Neutralize HF, HBr, SOx) Incinerate->Scrubber Ash Ash Disposal (TOC < 3%) Scrubber->Ash

Workflow for the segregation, transport, and thermal destruction of halogenated aniline waste.

Phase 2: High-Temperature Twin-Chamber Incineration

The Causality Principle: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard single-chamber incinerators operating at 850°C cannot reliably cleave this bond, leading to incomplete combustion and the release of toxic fluorinated fragments. Therefore, disposal must be executed via a permitted rotary kiln or twin-chamber incinerator [3].

Step-by-Step Thermal Destruction Protocol:

  • Primary Chamber Volatilization: The waste is introduced into the primary combustion chamber operating at 850 ± 25°C. Here, the organic matrix is volatilized and partially oxidized.

  • Secondary Chamber Destruction: The effluent gases are immediately routed to a secondary combustion chamber maintained at a minimum of 1100°C (and up to 1200°C for exceptionally high-halogen content).

  • Residence Time Validation: The gases must remain in the secondary chamber for a minimum gas residence time of 2.0 seconds. This self-validating parameter ensures a Destruction and Removal Efficiency (DRE) of >99.99%, completely obliterating the aromatic ring and preventing dioxin/furan synthesis [4].

  • Ash Verification: Post-incineration, the bottom ash must be tested. Total Organic Carbon (TOC) must be < 3% to confirm complete destruction before the ash is legally cleared for a secure landfill [4].

Phase 3: Exhaust Gas Scrubbing

The Causality Principle: Complete thermal destruction of 5-Bromo-2-fluoro-4-methylsulfonylaniline yields a highly acidic and toxic gas mixture: Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), Sulfur Dioxide (SO2), and Nitrogen Oxides (NOx). These cannot be vented into the atmosphere and must be chemically neutralized.

Step-by-Step Neutralization Protocol:

  • Quenching: The exhaust gas is rapidly cooled to prevent the de novo synthesis of dioxins in the cooling phase. (Crucial Note: Environmental standards dictate that scrubbers must not be used as the primary quencher) [4].

  • Wet Caustic Scrubbing: The cooled gas is passed through a packed column scrubber containing an alkaline solution (e.g., NaOH or Ca(OH)2).

  • Chemical Neutralization: The acidic gases react with the base to form stable, soluble, and benign salts (e.g., NaF, NaBr, Na2SO3).

  • Effluent Discharge: The scrubber wastewater is treated to precipitate the salts, and the clean, neutralized gas (with CO2 > 7% and corrected to 11% oxygen) is safely vented through the stack [4].

G Mol 5-Bromo-2-fluoro-4- methylsulfonylaniline Combustion Primary Chamber (850°C) + Secondary Chamber (1100°C) Mol->Combustion Thermal Oxidation Gases Acidic & Toxic Gases: HF, HBr, SO2, NOx, CO2 Combustion->Gases Breakdown Scrubbing Wet Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubbing Gas Routing Salts Neutralized Salts: NaF, NaBr, Na2SO3 Scrubbing->Salts Effluent Exhaust Clean Exhaust (Meets Emission Standards) Scrubbing->Exhaust Venting

Thermal degradation pathway and subsequent neutralization of halogenated and sulfurous byproducts.

Quantitative Process Parameters

To ensure strict regulatory compliance and operational safety, the following table summarizes the critical parameters required for the incineration of halogenated aniline derivatives compared to standard organic waste.

ParameterStandard Organic WasteHalogenated/Sulfurous Waste (>1% wt)Operational Causality
Incinerator Type Single ChamberTwin-Chamber / Rotary KilnPrevents equipment corrosion; ensures complete breakdown.
Primary Temp. 850°C850 ± 25°CInitial volatilization of the organic matrix.
Secondary Temp. N/A≥ 1100°CCleaves strong C-F and C-Br bonds; prevents dioxin formation.
Residence Time 1.0 second≥ 2.0 secondsGuarantees >99.99% Destruction and Removal Efficiency (DRE).
Gas Scrubbing Optional (depends on waste)Mandatory (Wet Caustic)Neutralizes HF, HBr, and SO2 into benign salts.
Ash TOC Limit < 5%< 3%Validates complete thermal destruction of the API intermediate.

Conclusion

The proper disposal of 5-Bromo-2-fluoro-4-methylsulfonylaniline requires a rigorous, scientifically grounded approach. By understanding the mechanistic reasons behind segregation, high-temperature twin-chamber incineration, and caustic scrubbing, laboratories can build self-validating safety protocols that protect personnel, ensure regulatory compliance, and safeguard the environment.

References

  • Matrix Scientific. "SAFETY DATA SHEET: 5-Bromo-2-fluoro-4-methylsulfonylaniline.
  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7812, 4-Chloroaniline.
  • Corpseed. "Standards for Emission or Discharge of Environmental Pollutants for Organic Chemicals Manufacturing Industry.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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